3-(Trifluoromethyl)isoxazole-4-carboxylic acid
Description
The exact mass of the compound 3-(Trifluoromethyl)isoxazole-4-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Trifluoromethyl)isoxazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)isoxazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO3/c6-5(7,8)3-2(4(10)11)1-12-9-3/h1H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHQKFQUHDDTHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NO1)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679685 | |
| Record name | 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076245-98-1 | |
| Record name | 3-(Trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid experimental protocol
An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid
This guide provides a detailed, technically-grounded protocol for the synthesis of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid, a valuable fluorinated building block in medicinal chemistry and drug development. The trifluoromethyl (-CF3) group is a critical pharmacophore, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] Isoxazole scaffolds themselves are present in numerous pharmaceuticals, exhibiting a wide range of biological activities.[1][3][4] The combination of these two moieties makes this target molecule a highly desirable intermediate for the synthesis of novel therapeutic agents.
This document moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for specific reagents and conditions, and the mechanistic pathways involved. The protocol is designed to be self-validating, ensuring reproducibility and a high degree of purity in the final product.
Overall Synthetic Strategy: A Three-Step Approach
The synthesis is efficiently accomplished via a three-step sequence, beginning with commercially available starting materials. The core of this strategy is the classic Claisen isoxazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl equivalent with hydroxylamine.[3]
The chosen pathway involves:
-
Formation of a Key Intermediate: Condensation of ethyl 4,4,4-trifluoroacetoacetate with triethyl orthoformate to create an activated enol ether, a stable and reactive 1,3-dicarbonyl surrogate.
-
Heterocyclic Ring Formation: Regioselective cyclocondensation of the intermediate with hydroxylamine to construct the 3-(trifluoromethyl)isoxazole ring.
-
Ester Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid product.
The overall workflow is depicted below.
Caption: Overall synthetic workflow for 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.
Part 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
Principle and Mechanistic Insight
The initial step transforms the 1,3-dicarbonyl compound, ethyl 4,4,4-trifluoroacetoacetate, into its more reactive enol ether derivative. This is achieved through a condensation reaction with triethyl orthoformate, which serves as a source of a one-carbon electrophile, and acetic anhydride, which acts as a water scavenger and reaction promoter.[5][6] This conversion is crucial as it "protects" one of the carbonyl groups and provides a good leaving group (ethoxy) for the subsequent cyclization, thereby ensuring high regioselectivity in the isoxazole ring formation.
Experimental Protocol
-
To a reaction vessel equipped with a stirrer and reflux condenser, add ethyl 4,4,4-trifluoroacetoacetate, triethyl orthoformate, and acetic anhydride.
-
Heat the mixture to approximately 110-120°C and maintain reflux for 2-4 hours.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The resulting brown, oily product is typically of sufficient purity to be used in the next step without further purification.[7] If necessary, volatile by-products can be removed under reduced pressure.
Data Summary: Reagents and Conditions
| Reagent/Parameter | Molar Ratio (Typical) | Role/Condition | Source |
| Ethyl 4,4,4-trifluoroacetoacetate | 1.0 eq | Starting Material | [5] |
| Triethyl orthoformate | 1.1 - 1.5 eq | Ethoxymethylene Source | [5][6] |
| Acetic anhydride | ~4.0 eq | Promoter/Water Scavenger | [5] |
| Temperature | 110 - 120°C | Reaction Condition | [5] |
| Reaction Time | 2 - 4 hours | Reaction Condition | [5] |
| Product | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | Yield: ~97% (crude) | [7] |
Part 2: Cyclocondensation to Ethyl 3-(Trifluoromethyl)isoxazole-4-carboxylate
Principle and Mechanistic Insight
This step constitutes the core heterocycle formation. The reaction between a 1,3-dicarbonyl compound and hydroxylamine is a cornerstone of isoxazole synthesis.[3][8] The key challenge in this synthesis is controlling the regioselectivity. With an unsymmetrical precursor like ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, two isomeric isoxazoles could potentially form.
However, the electronic nature of the precursor dictates the outcome. The carbon of the trifluoroacetyl group (-COCF₃) is significantly more electrophilic than the ester carbonyl carbon due to the intense electron-withdrawing effect of the -CF₃ group. Consequently, the initial nucleophilic attack occurs preferentially at this site by the nitrogen atom of hydroxylamine. Subsequent cyclization and dehydration lead specifically to the desired 3-(trifluoromethyl) regioisomer.[6] Performing the reaction at low temperatures further enhances this selectivity by minimizing the formation of by-products.[6]
Caption: Key mechanistic stages of the isoxazole ring formation.
Experimental Protocol
-
In a reaction vessel, prepare a solution of hydroxylamine hydrochloride and a mild base, such as sodium acetate, in a suitable solvent like ethanol or a water/ethanol mixture.[6] Cool this solution to between -20°C and 0°C.
-
Slowly add the crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate from the previous step to the cooled hydroxylamine solution while maintaining the low temperature.
-
Stir the reaction mixture at low temperature (e.g., 0-10°C) for several hours until the reaction is complete (monitor by TLC).
-
Upon completion, pour the reaction mixture into cold water or onto crushed ice to precipitate the product.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate, which can be purified by column chromatography or used directly if purity is sufficient.
Data Summary: Reagents and Conditions
| Reagent/Parameter | Molar Ratio (Typical) | Role/Condition | Source |
| Ethyl 2-(ethoxymethylene)-... | 1.0 eq | Substrate | [6] |
| Hydroxylamine Sulfate/HCl | ~1.5 eq | Nitrogen Source | [6] |
| Sodium Acetate | ~1.5 eq | Mild Base | [6] |
| Solvent | Ethanol / Water | Reaction Medium | [9] |
| Temperature | -20°C to 10°C | Controls Regioselectivity | [6] |
| Product | Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate | High Regioselectivity | [6] |
Part 3: Saponification to 3-(Trifluoromethyl)isoxazole-4-carboxylic acid
Principle and Mechanistic Insight
The final step is a standard ester hydrolysis, also known as saponification. The ethyl ester is treated with a strong base, typically sodium hydroxide or potassium hydroxide, in an aqueous or mixed aqueous/alcoholic solvent.[6] This converts the ester into its corresponding carboxylate salt. Subsequent acidification with a strong mineral acid, such as hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid product, which often precipitates from the aqueous solution and can be collected by filtration. The C-CF₃ bond is robust and generally stable under these conditions.[10]
Experimental Protocol
-
Dissolve the ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (1-2 M) and stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until the hydrolysis is complete (monitor by TLC, observing the disappearance of the starting ester).
-
Cool the reaction mixture in an ice bath.
-
Slowly add a strong acid (e.g., 6 N HCl) dropwise with stirring until the pH of the solution is acidic (pH 2-3).[11]
-
A white precipitate of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Data Summary: Reagents and Conditions
| Reagent/Parameter | Molar Ratio (Typical) | Role/Condition | Source |
| Ethyl 3-(CF₃)isoxazole-4-carboxylate | 1.0 eq | Substrate | [6] |
| Sodium Hydroxide (NaOH) | 1.5 - 2.5 eq | Hydrolyzing Agent | [6] |
| Hydrochloric Acid (HCl) | To pH 2-3 | Acidification | [11] |
| Solvent | Ethanol / Water | Reaction Medium | [6] |
| Temperature | Room Temp to 50°C | Reaction Condition | [6] |
| Product | 3-(Trifluoromethyl)isoxazole-4-carboxylic acid | High Purity Solid | [11] |
References
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Nano Biorizons. (2024). Construction of Isoxazole ring: An Overview. [Link]
- Kudyakova, Y. S., et al. (n.d.). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. Postovsky Institute of Organic Synthesis UB RAS.
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YouTube. (2019). synthesis of isoxazoles. [Link]
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ResearchGate. (n.d.). Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole.... [Link]
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Nascimento, V., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]
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Journal of Chemical Research. (2021). Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. [Link]
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PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]
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Das, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Publishing. [Link]
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ACS Publications. (n.d.). Synthesis of 3,5-Disubstituted Isoxazoles via Cope-Type Hydroamination of 1,3-Dialkynes. [Link]
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NIH. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. [Link]
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NIH. (n.d.). Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones. [Link]
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Semantic Scholar. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro -Amylase Inhibitory. [Link]
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ResearchGate. (n.d.). Regioselective synthesis of trifluoromethyl-containing azomethine isoxazoles.. [Link]
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RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. [Link]
- Google Patents. (n.d.).
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ChemSynthesis. (2025). methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. [Link]
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
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ResearchGate. (2021). Detrifluoroacetylation of 2-ethoxymethylene derivative of ethyl 4,4,4-trifluoroacetoacetate. [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. [Link]
- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
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ResearchGate. (n.d.). Synthesis of isoxazole derivative from reaction of.... [Link]
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NIH. (n.d.). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
- Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
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Organic Syntheses Procedure. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]
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Pharmacia. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]
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NIH. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. [Link]
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PubChem. (n.d.). Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate. [Link]
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- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
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An In-Depth Technical Guide to the NMR Data Analysis of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. This guide provides a detailed, field-expert analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. Isoxazole derivatives are prevalent in pharmaceuticals, and the introduction of a trifluoromethyl group can profoundly influence a molecule's metabolic stability and binding affinity.[1] This document moves beyond a simple listing of data, offering a causal explanation for spectral features based on fundamental principles and data from analogous structures. It provides researchers with a robust framework for interpreting the NMR data of this and related fluorinated heterocycles, ensuring structural integrity and accelerating research timelines.
The Structural Rationale: Predicting NMR Signatures
The structure of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid presents a unique set of NMR-active nuclei whose spectral characteristics are dictated by their immediate electronic environment. The molecule's key features are:
-
An isoxazole ring : A five-membered aromatic heterocycle.
-
A trifluoromethyl (CF₃) group at the C3 position: A strong electron-withdrawing group that introduces a key ¹⁹F NMR signal and complex C-F spin-spin couplings.
-
A carboxylic acid (-COOH) group at the C4 position: Features a highly deshielded, exchangeable proton.
-
No protons attached to the isoxazole ring : This simplifies the ¹H NMR spectrum significantly.
Our analysis will predict the NMR spectrum by synthesizing data from closely related, experimentally verified structures, providing a powerful and scientifically rigorous approach to structural confirmation.
Caption: Molecular structure of the target compound.
¹H NMR Spectral Analysis: The Signature of a Carboxylic Acid
The ¹H NMR spectrum is predicted to be remarkably simple, containing only one significant signal.
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl and oxygen atoms. It is expected to appear as a broad singlet in the δ 10.0 – 13.0 ppm range.[2] The exact chemical shift and peak broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[3][4]
Causality and Experimental Insight: In aprotic solvents like DMSO-d₆, this proton is readily observable.[5][6] However, in protic solvents like D₂O or methanol-d₄, it will rapidly exchange with deuterium, causing the signal to diminish or disappear entirely.[4][6] This "disappearance" upon a D₂O shake is a classic confirmatory test for an exchangeable proton.
¹⁹F NMR Spectral Analysis: A Window into Fluorination
¹⁹F NMR is a highly sensitive technique crucial for characterizing fluorinated compounds.[7]
-
Trifluoromethyl Group (-CF₃): The three equivalent fluorine atoms of the CF₃ group will give rise to a single signal. Based on data for 5-substituted-3-(trifluoromethyl)isoxazoles, this signal is predicted to be a singlet at approximately δ -64.0 ppm .[8]
Causality and Experimental Insight: The chemical shift of the ¹⁹F signal is a sensitive probe of its electronic environment.[7] Since there are no nearby protons or other fluorine atoms in the molecule, no splitting (coupling) is expected, resulting in a sharp singlet. The reference standard for ¹⁹F NMR is typically CFCl₃ (trichlorofluoromethane), defined as 0.0 ppm.[9]
¹³C NMR Spectral Analysis: Unraveling the Core Structure
The proton-decoupled ¹³C NMR spectrum will provide the most detailed structural information, revealing all five carbon atoms of the molecule. A key feature will be the splitting of carbon signals due to coupling with the three fluorine atoms of the CF₃ group.
Table 1: Predicted ¹³C NMR Spectral Data for 3-(Trifluoromethyl)isoxazole-4-carboxylic acid
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale and Authoritative Comparison |
| -COOH | 160 – 165 | Quartet (q) | ⁴J(C,F) ≈ 1-2 Hz | Typical range for a carboxylic acid carbon[4]. Long-range coupling to fluorine over four bonds is expected to be small and may not be resolved. |
| C3 | 155 – 160 | Quartet (q) | ²J(C,F) ≈ 35-40 Hz | Attached to the electronegative CF₃ group and ring nitrogen. Data for 5-phenyl-3-(trifluoromethyl)isoxazole shows C3 at 155.5 ppm with ²J(C,F) = 38.2 Hz.[8] |
| C4 | 110 – 115 | Quartet (q) | ³J(C,F) ≈ 1-3 Hz | Shielded position on the isoxazole ring, adjacent to the carboxyl group. Data from ethyl isoxazole-4-carboxylates suggests a shift in this region.[10] |
| C5 | 168 – 174 | Quartet (q) | ³J(C,F) ≈ 1-2 Hz | C5 in isoxazole systems is typically highly deshielded. The parent isoxazole C5 is at ~158 ppm[11], but substitution can shift this further downfield. |
| -CF₃ | 118 – 122 | Quartet (q) | ¹J(C,F) ≈ 270-275 Hz | The carbon of the CF₃ group exhibits a very large one-bond coupling to fluorine[12]. Data for 5-phenyl-3-(trifluoromethyl)isoxazole shows this signal at 119.6 ppm with ¹J(C,F) = 271.0 Hz.[8] |
Expertise in Interpretation: The magnitude of the C-F coupling constant is diagnostic. The one-bond coupling (¹J(C,F)) is exceptionally large, making the CF₃ carbon signal unmistakable. The two-bond coupling (²J(C,F)) to C3 is also significant, while the three- and four-bond couplings are much smaller.[13] Observing this pattern of quartets provides definitive evidence for the connectivity of the trifluoromethyl group to the isoxazole ring.
Experimental Protocol: A Self-Validating Workflow
Acquiring high-quality, unambiguous NMR data requires a meticulous experimental approach. This protocol is designed to ensure trustworthy and reproducible results.
Diagram: NMR Data Acquisition and Analysis Workflow
Caption: A validated workflow for NMR analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.
-
Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it solubilizes the carboxylic acid and slows the exchange rate of the acidic proton, allowing for its observation.[6]
-
Vortex the sample until fully dissolved.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Tune and match the probe for the ¹H, ¹⁹F, and ¹³C frequencies. This is a critical step for ensuring optimal sensitivity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm is sufficient.
-
Use a 30° or 45° pulse angle with a relaxation delay (d1) of 1-2 seconds.
-
Collect at least 8 scans for a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Switch the spectrometer to the ¹⁹F nucleus.
-
Set the spectral width to a large value (e.g., 250 ppm) centered around -60 ppm to ensure the signal is captured.[9]
-
Acquire the spectrum. No proton decoupling is necessary as no H-F couplings are expected.
-
An external reference standard (like CFCl₃) should be used for accurate chemical shift calibration.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus.
-
Use a standard proton-decoupled pulse program.
-
Set the spectral width to ~220 ppm.
-
A longer relaxation delay (d1 = 5-10 seconds) is recommended to allow for the full relaxation of quaternary carbons (which have long T₁ relaxation times), ensuring more accurate integration if needed.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication window function to improve the signal-to-noise ratio.
-
Perform a Fourier transform on all FIDs.
-
Carefully phase correct each spectrum.
-
Apply a baseline correction.
-
Reference the spectra: Use the residual DMSO peak at δ 2.50 ppm for the ¹H spectrum and the DMSO-d₆ multiplet centered at δ 39.52 ppm for the ¹³C spectrum.[14]
-
Conclusion
This guide provides a comprehensive, predictive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. By leveraging data from structurally analogous compounds and applying fundamental NMR principles, we have established a clear set of expectations for chemical shifts, multiplicities, and coupling constants. The provided workflow ensures that researchers can acquire and interpret their data with high confidence, validating the structure of this important chemical building block and enabling the rapid progression of their research and development efforts.
References
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Bruker. (n.d.). GIAO Method. Retrieved from Bruker website. (Note: Specific URL not available in search results, referencing the concept mentioned in)
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Emsley, J. W. (n.d.). Fluorine Coupling Constants. Retrieved from a source discussing theoretical calculations of coupling constants. (Note: Direct link unavailable, concept cited from[15])
-
Smedley, C. J., et al. (2019). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]
-
UC Santa Barbara, NMR Facility. (n.d.). F19 detection. Retrieved from [Link]
-
Reddit. (2017, June 27). Why am I not seeing the -COOH peak of this dye when I take NMR? Retrieved from [Link]
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Doddrell, D., et al. (1976). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 402-412. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information for an article on Ethyl 3-(substituted)isoxazole-4-carboxylates. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Innate C-H trifluoromethylation of heterocycles. Retrieved from [Link]
-
ResearchGate. (n.d.). Series of 19 F NMR spectra recorded during the process of warming a sample. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
RSC Publishing. (n.d.). Through space JFH spin–spin coupling constant transmission pathways. Retrieved from [Link]
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University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
University of Manitoba. (n.d.). Typical proton and C-13 chemical shift ranges. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid. Retrieved from [Link]
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ResearchGate. (2016, January 6). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum? Retrieved from [Link]
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National Institutes of Health (NIH). (2023, June 20). Fast 19F Magic-Angle-Spinning NMR Crystallography. Retrieved from [Link]
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ACS Omega. (2022, April 6). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved from [Link]
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Imperial College London. (2021, October 21). Supertesting set 19F NMR. Retrieved from [Link]
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Navigating the Solubility Landscape of 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. In the absence of extensive empirical solubility data in the public domain, this document synthesizes foundational principles of organic chemistry, leverages data from analogous structures, and outlines robust experimental protocols to empower researchers in predicting, measuring, and modulating the solubility of this molecule. This guide is intended for scientists and professionals in drug development and chemical research, offering both theoretical insights and practical methodologies for handling this compound.
Introduction: The Critical Role of Solubility in Chemical Development
Solubility is a cornerstone of chemical and pharmaceutical development, profoundly influencing a compound's bioavailability, formulation feasibility, and overall efficacy. For a molecule like 3-(Trifluoromethyl)isoxazole-4-carboxylic acid, which possesses a complex interplay of functional groups, understanding its behavior in various organic solvents is paramount for successful application. This guide delves into the structural attributes of this isoxazole derivative and their implications for its solubility, providing a framework for rational solvent selection and the design of effective crystallization and formulation strategies.
Molecular Structure and Physicochemical Properties: A Predictive Analysis
The solubility of a compound is intrinsically linked to its molecular structure. 3-(Trifluoromethyl)isoxazole-4-carboxylic acid features a unique combination of a polar carboxylic acid group, a heterocyclic isoxazole ring, and a highly electronegative trifluoromethyl group.
-
Carboxylic Acid Group (-COOH): This functional group is capable of acting as both a hydrogen bond donor and acceptor, contributing to its solubility in polar and protic solvents. The acidic nature of this group also allows for salt formation with bases, which can dramatically increase aqueous solubility.
-
Isoxazole Ring: The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen. This imparts a degree of polarity to the molecule.[1]
-
Trifluoromethyl Group (-CF3): The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms. This can influence the acidity of the carboxylic acid and the overall electronic distribution of the molecule. The introduction of fluorine can also impact lipophilicity.[2]
Table 1: Physicochemical Properties of Analogous Isoxazole Carboxylic Acids
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | 127.10 | Not Available | A simpler analog without the trifluoromethyl group.[1] |
| 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H8FNO3 | 221.19 | 199 - 201 | An analog with a phenyl and a methyl group.[3] |
| 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid | C6H4F3NO3 | 195.10 | Not Available | A constitutional isomer of the target compound. A boiling point of 271.3 °C and a flash point of 117.9 °C have been reported.[4][5] |
| 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H8ClNO3 | 237.64 | Not Available | An analog with a chlorinated phenyl group.[6] |
Predicted Physicochemical Properties:
Due to the absence of experimental data, computational methods can provide estimations for key parameters:
-
pKa: The presence of the electron-withdrawing trifluoromethyl group is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to non-fluorinated analogs. The pKa of a molecule is a critical factor in its solubility, especially in aqueous solutions where pH can be modulated.
-
logP (Octanol-Water Partition Coefficient): The trifluoromethyl group generally increases the lipophilicity of a molecule, which would suggest a higher logP value. This parameter is crucial for predicting a compound's behavior in biological systems and its solubility in nonpolar organic solvents.
Theoretical Framework for Solubility in Organic Solvents
The principle of "like dissolves like" is a fundamental concept in predicting solubility. The solubility of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid in a given organic solvent will be determined by the balance of intermolecular forces between the solute and the solvent molecules.
Diagram 1: Key Intermolecular Interactions Influencing Solubility
Caption: Intermolecular forces governing the solubility of the target compound.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid group, leading to favorable interactions and likely good solubility. The synthesis of related isoxazole derivatives often utilizes ethanol as a solvent.[7]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO): These solvents have dipole moments and can interact with the polar regions of the target molecule. Dimethyl sulfoxide (DMSO) is a powerful solvent for a wide range of organic compounds.[8]
-
Nonpolar Solvents (e.g., Toluene, Dichloromethane): While the carboxylic acid group may limit solubility in highly nonpolar solvents, the isoxazole ring and the trifluoromethyl group can contribute to some interaction. Patents related to the synthesis of similar compounds mention the use of toluene and dichloromethane for crystallization and extraction, indicating at least moderate solubility.[9]
Experimental Determination of Solubility: Protocols and Best Practices
Accurate determination of solubility is crucial for any research and development endeavor. Two common methods for assessing solubility are the thermodynamic (equilibrium) and kinetic solubility assays.
Thermodynamic (Equilibrium) Solubility Determination
This method measures the concentration of a compound in a saturated solution at equilibrium and is considered the "gold standard" for solubility measurement.
Diagram 2: Workflow for Thermodynamic Solubility Assay
Caption: Step-by-step process for determining thermodynamic solubility.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Kinetic Solubility Determination
This high-throughput method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).
Diagram 3: Workflow for Kinetic Solubility Assay
Caption: High-throughput kinetic solubility determination workflow.
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable solvent like DMSO.
-
Assay Plate Preparation: Dispense the desired organic solvent into the wells of a microtiter plate.
-
Compound Addition: Add small volumes of the stock solution to the solvent-containing wells to create a range of concentrations.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) at room temperature.
-
Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of measuring absorbance. The concentration at which precipitation is first observed is the kinetic solubility.
Conclusion and Future Directions
While a comprehensive, publicly available dataset on the solubility of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid in organic solvents is currently lacking, this guide provides a robust framework for researchers to approach its handling and application. By understanding the interplay of its functional groups and applying the outlined experimental protocols, scientists can effectively determine its solubility in solvents relevant to their work.
Future research should focus on the systematic experimental determination of the solubility of this compound in a diverse range of organic solvents at various temperatures. Furthermore, the experimental determination of its pKa and logP would provide invaluable data for its application in pharmaceutical and agrochemical development.
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Exploring Derivatives of 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid for Drug Discovery: A Technical Guide
Introduction: The Strategic Value of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Isoxazoles, a class of five-membered heterocyclic compounds, have emerged as "privileged structures" due to their versatile synthetic accessibility and their presence in a wide array of biologically active compounds.[1][2] Their ability to engage in various non-covalent interactions, coupled with favorable metabolic and pharmacokinetic profiles, makes them highly attractive starting points for therapeutic design.[3][4]
This guide focuses on a specific, highly promising isoxazole core: 3-(Trifluoromethyl)isoxazole-4-carboxylic acid . The strategic incorporation of a trifluoromethyl (CF3) group at the 3-position significantly enhances the molecule's therapeutic potential. The CF3 group is a cornerstone of contemporary drug design, prized for its ability to increase metabolic stability, modulate lipophilicity, and enhance binding affinity to biological targets.[5][6][7] The carbon-fluorine bond's immense strength (approximately 485 kJ/mol) renders the CF3 group highly resistant to metabolic degradation, often leading to improved in vivo half-life and a more predictable pharmacokinetic profile.[6] This guide provides an in-depth exploration of this scaffold, offering a technical narrative on its derivatization, biological evaluation, and optimization for researchers and drug development professionals.
Part 1: The Core Moiety - Physicochemical & Strategic Rationale
The 3-(Trifluoromethyl)isoxazole-4-carboxylic acid scaffold presents two primary vectors for chemical modification: the isoxazole ring itself and the carboxylic acid at the 4-position. The true power of this scaffold lies in the synergistic interplay between the trifluoromethyl group and the carboxylic acid.
-
The Trifluoromethyl Group (Position 3): As a potent electron-withdrawing group, the CF3 moiety significantly influences the electronic properties of the isoxazole ring.[8] This electronic modulation can be critical for tuning the binding affinity of derivatives to their target proteins. Furthermore, its steric bulk and lipophilicity (Hansch-Fujita π constant of +0.88) are key parameters that can be leveraged to optimize interactions within a protein's binding pocket and improve membrane permeability.[5][6]
-
The Carboxylic Acid (Position 4): This functional group is an exceptionally versatile handle for synthetic elaboration. It provides a ready attachment point for a vast array of chemical moieties through robust and well-established reactions, most notably amide bond formation. The resulting carboxamides are a common feature in many approved drugs, valued for their stability and ability to participate in hydrogen bonding, a critical interaction for target recognition.[9]
The combination of these features makes this scaffold an ideal starting point for library synthesis aimed at exploring diverse chemical spaces and identifying novel therapeutic agents.
Caption: Key physicochemical contributions of the scaffold's functional groups.
Part 2: Synthetic Strategies for Derivative Libraries
The primary route for derivatizing the 3-(Trifluoromethyl)isoxazole-4-carboxylic acid core is through the formation of isoxazole-4-carboxamides. This approach allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of substituents.[9]
General Synthetic Workflow
The overall strategy involves a two-step process: activation of the carboxylic acid followed by coupling with a primary or secondary amine.
Caption: General workflow for the synthesis of isoxazole-4-carboxamide derivatives.
Detailed Experimental Protocol: Amide Coupling via Acyl Chloride
This protocol describes a standard, reliable method for synthesizing an isoxazole-4-carboxamide derivative. It is a self-validating system when appropriate analytical controls (TLC, NMR, MS) are employed at each stage.
Objective: To synthesize N-(4-fluorobenzyl)-3-(trifluoromethyl)isoxazole-4-carboxamide.
Materials:
-
3-(Trifluoromethyl)isoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl2)
-
Dichloromethane (DCM), anhydrous
-
4-Fluorobenzylamine
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Step-by-Step Methodology:
-
Acid Chloride Formation (Activation):
-
To a solution of 3-(trifluoromethyl)isoxazole-4-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C under a nitrogen atmosphere.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Causality: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride, which is susceptible to nucleophilic attack by the amine. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
-
-
Amide Coupling:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve 4-fluorobenzylamine (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution.
-
Causality: The amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining acid), water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., 10-50% ethyl acetate in hexanes).
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected mass and spectral patterns serve as validation of the synthetic outcome.
-
Part 3: Biological Evaluation & Structure-Activity Relationships (SAR)
The derivatives synthesized from the 3-(trifluoromethyl)isoxazole-4-carboxylic acid core have shown potential across a wide range of therapeutic areas, including anti-inflammatory, anticancer, and antiviral applications.[2][10][11] A prominent example of a drug built upon a related isoxazole carboxamide scaffold is Leflunomide, an immunosuppressive agent used in the treatment of rheumatoid arthritis.[12][13] Leflunomide is a prodrug that, upon oral administration, undergoes ring-opening to form its active metabolite, Teriflunomide, which inhibits the enzyme dihydroorotate dehydrogenase (DHODH), crucial for pyrimidine synthesis in rapidly proliferating lymphocytes.[12][14][15][16]
Hypothetical Screening Funnel
A typical drug discovery campaign for this scaffold would involve a tiered screening approach to identify and optimize lead compounds.
Caption: A typical screening funnel for evaluating novel isoxazole derivatives.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the amine portion of the isoxazole-4-carboxamide allows for the elucidation of SAR. The goal is to identify substituents that enhance potency and selectivity while maintaining favorable drug-like properties.
Below is a table of hypothetical data for a series of derivatives targeting a protein kinase, illustrating a typical SAR exploration.
| Compound ID | R Group (Amine Component) | Kinase IC50 (nM) | Cell Proliferation GI50 (µM) |
| ISOX-01 | Benzyl | 150 | 10.5 |
| ISOX-02 | 4-Fluorobenzyl | 75 | 5.2 |
| ISOX-03 | 4-Chlorobenzyl | 68 | 4.8 |
| ISOX-04 | 4-Methoxybenzyl | 250 | > 20 |
| ISOX-05 | Cyclohexylmethyl | 550 | > 50 |
| ISOX-06 | 3-Pyridylmethyl | 45 | 2.1 |
SAR Insights:
-
Aromatic Requirement: The sharp drop in activity for the aliphatic cyclohexylmethyl derivative (ISOX-05) compared to the benzyl derivative (ISOX-01) suggests a preference for an aromatic ring at this position, possibly due to π-stacking interactions in the kinase's binding pocket.
-
Electronic Effects: Placing small, electron-withdrawing groups (F, Cl) at the para-position of the benzyl ring (ISOX-02, ISOX-03) improves potency over the unsubstituted analog (ISOX-01).[17] Conversely, an electron-donating group (methoxy, ISOX-04) is detrimental to activity. This indicates that the electronic nature of this ring is a key determinant of binding affinity.
-
Hydrogen Bond Acceptor: The significant increase in potency for the pyridylmethyl derivative (ISOX-06) suggests that a hydrogen bond acceptor in this region of the molecule can form a critical interaction with the target protein, providing a clear direction for further optimization.
Conclusion and Future Directions
The 3-(Trifluoromethyl)isoxazole-4-carboxylic acid scaffold represents a highly validated and promising starting point for drug discovery. Its inherent physicochemical advantages, conferred by the trifluoromethyl group, combined with the synthetic tractability of the carboxylic acid handle, provide a robust platform for generating diverse chemical libraries. The success of related structures in approved medicines underscores the therapeutic potential of this molecular architecture.[3][4]
Future exploration should focus on advanced synthetic methodologies to access more complex and diverse derivatives, including multi-component reactions and late-stage functionalization. Integrating computational modeling and structure-based design will be crucial for rationally guiding the optimization of initial hits, ultimately accelerating the path from a privileged scaffold to a novel therapeutic agent.[18]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link][5][7]
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A review of isoxazole biological activity and present synthetic techniques. (2023). International Journal of Creative Research Thoughts. [Link][3]
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Synthesis and Structure-Activity Relationships of a Series of 3-aryl-4-isoxazolecarboxamides as a New Class of TGR5 Agonists. (2010). PubMed. [Link][9]
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From Leflunomide to Teriflunomide: Drug Development and Immuno-suppressive Oral Drugs in the Treatment of Multiple Sclerosis. (2014). National Center for Biotechnology Information. [Link][12]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link][7]
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Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link][2][10]
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Leflunomide (DMARD) Pharmacology - Mechanism of Action, Adverse Effects and Cholestyramine. (2020). MEDtube. [Link][13]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]
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Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt). (2021). Journal of Medicinal Chemistry. [Link][18]
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A Comprehensive Technical Guide to the Stability and Proper Storage of 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid
Introduction
3-(Trifluoromethyl)isoxazole-4-carboxylic acid is a heterocyclic organic compound with significant potential in medicinal chemistry and drug development. Its structural motifs, the isoxazole ring and the trifluoromethyl group, are prevalent in a variety of biologically active molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity of drug candidates[1][2]. The carboxylic acid moiety provides a handle for further synthetic modifications, making this compound a versatile building block for the synthesis of novel therapeutic agents.
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. Understanding the chemical stability of this compound is paramount for ensuring its integrity during storage, handling, and experimental use, thereby guaranteeing the reliability and reproducibility of research and development outcomes. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid is characterized by a five-membered isoxazole ring substituted with a trifluoromethyl group at the 3-position and a carboxylic acid group at the 4-position.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₂F₃NO₃ | N/A |
| Molecular Weight | 197.07 g/mol | N/A |
| Appearance | White to off-white solid | General Observation |
| Solubility | Soluble in many organic solvents | General Observation |
The presence of the highly electronegative trifluoromethyl group and the acidic carboxylic acid function significantly influences the electronic properties and reactivity of the isoxazole ring. These features are central to understanding the stability profile of the molecule.
Core Stability Considerations and Potential Degradation Pathways
The stability of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid is influenced by several factors, including temperature, light, pH, and the presence of oxidizing agents. The primary modes of degradation for isoxazole derivatives, in general, involve hydrolytic ring opening, photolytic degradation, and decarboxylation.
Hydrolytic Stability
The isoxazole ring is susceptible to hydrolysis, particularly under basic conditions. The presence of the electron-withdrawing trifluoromethyl group at the 3-position is expected to increase the electrophilicity of the ring, potentially making it more susceptible to nucleophilic attack by hydroxide ions. This can lead to the opening of the isoxazole ring.
Conversely, under acidic conditions, isoxazole rings tend to be more stable. However, prolonged exposure to strong acids, especially at elevated temperatures, could also catalyze hydrolysis. Studies on other isoxazole-containing compounds have shown that maximum stability is often observed in the neutral to slightly acidic pH range.
Photostability
Heterocyclic compounds, including isoxazoles, can be sensitive to light, particularly ultraviolet (UV) radiation. Photo-oxidation can lead to the formation of various degradation products, potentially involving the cleavage of the isoxazole ring. Therefore, it is crucial to protect 3-(Trifluoromethyl)isoxazole-4-carboxylic acid from light exposure to prevent photochemical degradation.
Thermal Stability
As a solid, 3-(Trifluoromethyl)isoxazole-4-carboxylic acid is expected to be relatively stable at ambient temperatures. However, elevated temperatures can promote degradation, including decarboxylation of the carboxylic acid group. This would result in the formation of 3-(trifluoromethyl)isoxazole. Forced degradation studies, which involve exposing the compound to high temperatures, are necessary to determine its thermal lability.
Oxidative Stability
The isoxazole ring can be susceptible to oxidation, which may lead to ring cleavage. Contact with strong oxidizing agents should be avoided to prevent oxidative degradation of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.
Recommended Storage and Handling Conditions
Based on the chemical properties and potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability and integrity of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid:
Storage Conditions Summary:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation and decarboxylation. |
| Light | Store in the dark (amber vials or opaque containers) | To prevent photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To minimize contact with atmospheric moisture and oxygen, reducing the risk of hydrolysis and oxidation. |
| Container | Tightly sealed containers | To prevent the ingress of moisture and air. |
| Form | Store as a solid whenever possible | Solutions are generally less stable than the solid form. If solutions are prepared, they should be used fresh or stored under the recommended conditions for a limited time, after stability has been verified. |
Handling Precautions:
-
Avoid Dust Formation: Handle the solid material in a well-ventilated area or in a fume hood to avoid inhalation of dust particles.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
-
Incompatible Materials: Avoid contact with strong bases, strong oxidizing agents, and excessive heat.
Experimental Protocol: Forced Degradation Study
To systematically evaluate the intrinsic stability of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid and identify its potential degradation products, a forced degradation study is essential. This involves subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing conditions. The following is a general protocol that can be adapted for this purpose.
Objective:
To identify the degradation pathways and develop a stability-indicating analytical method for 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.
Materials:
-
3-(Trifluoromethyl)isoxazole-4-carboxylic acid
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Keep the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 1N NaOH, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the solution at room temperature and at 60°C for a specified period. At each time point, withdraw a sample, neutralize it with 1N HCl, and dilute with the mobile phase for analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the solution at room temperature for a specified period. At each time point, withdraw a sample and dilute with the mobile phase for analysis.
-
Thermal Degradation: Expose the solid compound to a dry heat of 80°C in an oven for a specified period. Also, prepare a solution of the compound and expose it to 60°C. At each time point, withdraw a sample, dissolve it in the mobile phase (for the solid), or dilute it (for the solution) for analysis.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light. Analyze the samples after the exposure period.
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from all the degradation products.
Data Evaluation:
-
Calculate the percentage of degradation for each stress condition.
-
Identify the major degradation products using techniques like LC-MS/MS and NMR.
-
Propose the degradation pathways based on the identified products.
Conclusion
3-(Trifluoromethyl)isoxazole-4-carboxylic acid is a valuable building block in drug discovery, and maintaining its chemical integrity is essential for reliable scientific outcomes. This technical guide has outlined the key stability considerations and provided evidence-based recommendations for its proper storage and handling. The primary degradation pathways to consider are hydrolysis (especially under basic conditions), photolysis, and thermal decomposition. Adherence to the recommended storage conditions—refrigeration, protection from light, and storage under an inert atmosphere in a tightly sealed container—will significantly mitigate the risk of degradation. For critical applications, a forced degradation study is highly recommended to fully characterize the stability profile of this compound and to develop a robust, stability-indicating analytical method.
References
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Sharp Services. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
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Sharp Clinical. (n.d.). Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Retrieved from [Link]
- Pattanayak, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances.
- Pattanayak, S., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis.
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- Li, Z., et al. (2025). Electrochemically Promoted Trifluoromethylation/Cyclization for the Synthesis of Isoxazoles and Phosphoramide Compounds Bearing Trifluoromethyl. The Journal of Organic Chemistry.
- Serna, S., et al. (n.d.). Direct ring fluorination of 3-substituted 5-(1,3-dioxane)
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- Nechaev, M. S., et al. (2020). Sterically Facilitated Intramolecular Nucleophilic NMe2 Group Substitution in the Synthesis of Fused Isoxazoles: Theoretical Study. Molecules.
- Pattanayak, S., et al. (2023). Diversity points of substituted isoxazoles.
- Ye, L., et al. (2025). Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews.
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- Zhang, Y., et al. (2023).
- Noël, T., et al. (2022). Trifluoromethylation of diverse heterocycles.
- Noël, T., & Wang, X. (2021). Trifluoromethylation of five-membered heterocycles via photocatalysis in continuous flow.
- Cho, E. J., et al. (2012).
- Nechaev, M. S., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules.
- Gwarda, R., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules.
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- Pattanayak, S., et al. (2023). Synthesis of (4-Trifluoromethyl)isoxazoles through a Tandem Trifluoromethyloximation/Cyclization/Elimination Reaction of α,β-Unsaturated Carbonyls. Organic Chemistry Portal.
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- Google Patents. (2014). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid.
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PubChem. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid
Introduction: The Significance of Rigorous Spectroscopic Analysis
3-(Trifluoromethyl)isoxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group can substantially alter a molecule's pharmacokinetic and physicochemical properties, making it a valuable moiety in drug design.[1] The isoxazole ring itself is a key pharmacophore in numerous bioactive compounds. A thorough understanding of the molecular structure and purity of this compound is paramount for its successful application, and this is achieved primarily through a suite of spectroscopic techniques.
This guide provides a comprehensive overview of the methodologies and expected outcomes for the spectroscopic characterization of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering not just procedural steps but also the underlying scientific rationale for each experimental choice.
Molecular Structure and Characterization Workflow
A logical and systematic workflow is essential for the complete and unambiguous characterization of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. The process begins with sample preparation, followed by a series of spectroscopic analyses that each provide a unique piece of the structural puzzle.
Figure 1: A generalized workflow for the spectroscopic characterization of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 3-(Trifluoromethyl)isoxazole-4-carboxylic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is necessary for a complete assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, primarily showing a signal for the carboxylic acid proton and the isoxazole ring proton.
-
Experimental Protocol:
-
Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.[2]
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
Expected Spectrum and Interpretation:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically between δ 10-13 ppm. The broadness is due to hydrogen bonding and chemical exchange. In a publication concerning trifluoroacetaldehyde oxime, a broad singlet for a hydroxyl proton was observed at 11.07 ppm.[3]
-
Isoxazole Ring Proton (C5-H): A singlet is anticipated for the proton at the 5-position of the isoxazole ring. The chemical shift will be influenced by the electron-withdrawing nature of the adjacent trifluoromethyl group and the carboxylic acid.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Experimental Protocol:
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A higher number of scans will likely be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Reference the spectrum to the deuterated solvent signal.
-
-
Expected Spectrum and Interpretation:
-
Carboxylic Acid Carbonyl (-COOH): This signal will appear in the downfield region, typically around δ 160-170 ppm.
-
Isoxazole Ring Carbons (C3, C4, C5): Three distinct signals are expected for the isoxazole ring carbons. The chemical shifts will be influenced by the substituents. For a simple isoxazole, the carbon signals appear at δ 157.81, 149.08, and 103.61 ppm.[4] In our target molecule, the C3 carbon, attached to the trifluoromethyl group, will show a quartet due to coupling with the three fluorine atoms. The C4 carbon, bonded to the carboxylic acid, and the C5 carbon will also have characteristic chemical shifts.
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift is typically in the range of δ 115-125 ppm.[3]
-
¹⁹F NMR Spectroscopy
¹⁹F NMR is essential for confirming the presence and environment of the trifluoromethyl group.
-
Experimental Protocol:
-
The same sample can be used.
-
Acquire a ¹⁹F NMR spectrum.
-
Reference the spectrum to an external standard such as CFCl₃ (δ 0.00 ppm).
-
-
Expected Spectrum and Interpretation:
-
A single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be characteristic of a CF₃ group attached to an isoxazole ring. For example, the ¹⁹F NMR signal for 5-phenyl-3-(trifluoromethyl)isoxazole appears at δ -63.7 ppm.[3]
-
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| ¹H (-COOH) | 10 - 13 | broad singlet | - |
| ¹H (C5-H) | ~8.5 - 9.5 | singlet | - |
| ¹³C (-COOH) | 160 - 170 | singlet | - |
| ¹³C (C3) | ~155 | quartet | ¹JCF ≈ 38 Hz |
| ¹³C (C4) | ~110 - 120 | singlet | - |
| ¹³C (C5) | ~100 | quartet | ³JCF ≈ 1.3 Hz |
| ¹³C (-CF₃) | 115 - 125 | quartet | ¹JCF ≈ 271 Hz |
| ¹⁹F (-CF₃) | -60 to -70 | singlet | - |
| Table 1: Predicted NMR Spectroscopic Data for 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. Note: These are estimated values and may vary depending on the solvent and experimental conditions. |
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
-
Experimental Protocol:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Expected Spectrum and Interpretation:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5][6]
-
C-H Stretch (Isoxazole Ring): A weak to medium absorption may be observed around 3100-3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1760-1690 cm⁻¹.[5][6] The exact position can be influenced by conjugation and hydrogen bonding.
-
C=N and C=C Stretch (Isoxazole Ring): Absorptions in the 1650-1400 cm⁻¹ region are characteristic of the isoxazole ring.
-
C-F Stretch (Trifluoromethyl Group): Strong absorption bands are expected in the 1350-1100 cm⁻¹ region due to the C-F stretching vibrations.
-
C-O Stretch (Carboxylic Acid): A medium to strong absorption will appear in the 1320-1210 cm⁻¹ range.[5]
-
O-H Bend (Carboxylic Acid): A broad absorption may be seen around 950-910 cm⁻¹.[5]
-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Strong, Broad |
| Carboxylic Acid | C=O Stretch | 1760 - 1690 | Strong |
| Trifluoromethyl | C-F Stretch | 1350 - 1100 | Strong |
| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Medium-Strong |
| Isoxazole Ring | C=N, C=C Stretch | 1650 - 1400 | Medium-Weak |
| Table 2: Key IR Absorptions for 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.
-
Experimental Protocol:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally preferred for polar molecules like carboxylic acids.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
-
Expected Spectrum and Interpretation:
-
Molecular Ion Peak: In positive ion mode, the [M+H]⁺ peak is expected. In negative ion mode, the [M-H]⁻ peak should be prominent. The exact mass of these ions can be used to confirm the elemental composition of the molecule.
-
Fragmentation Pattern: The fragmentation of isoxazole rings can be complex.[7] Common fragmentation pathways for isoxazole derivatives include cleavage of the N-O bond.[8] For this specific molecule, the loss of CO₂ from the carboxylic acid group is a likely fragmentation pathway.
-
Figure 2: A plausible fragmentation pathway for 3-(Trifluoromethyl)isoxazole-4-carboxylic acid in negative ion mode mass spectrometry.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The comprehensive spectroscopic characterization of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid requires a synergistic application of NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry. Each technique provides unique and complementary information that, when combined, allows for the unambiguous confirmation of the molecule's structure and purity. The methodologies and expected spectral data outlined in this guide serve as a robust framework for researchers and scientists working with this and similar heterocyclic compounds. Adherence to these rigorous analytical practices ensures the reliability and reproducibility of scientific findings in drug discovery and materials science.
References
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Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available at: [Link]
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Doddrell, D., Barfield, M., Adcock, W., Aurangzeb, M., & Jordan, D. (1976). 13 C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13 C– 19 F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-413. Available at: [Link]
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Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562-1567. Available at: [Link]
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Mass Spectrometry of Oxazoles. Semantic Scholar. Available at: [Link]
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Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. Available at: [Link]
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Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. The Royal Society of Chemistry. Available at: [Link]
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Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Available at: [Link]
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Supporting Information for Nickel-Catalyzed Carboxylation of C–F and C–O Bonds with CO2. Available at: [Link]
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Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. ResearchGate. Available at: [Link]
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methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. ChemSynthesis. Available at: [Link]
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IR: carboxylic acids. University of Calgary. Available at: [Link]
-
The features of IR spectrum. Available at: [Link]
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Coupling constants. Duke University NMR Center. Available at: [Link]
-
Table of Characteristic IR Absorptions. Available at: [Link]
-
Synthesis of isoxazole derivative from reaction of... ResearchGate. Available at: [Link]
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The Trifluoromethyl Group: A Keystone in Enhancing the Bioactivity of Isoxazole Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The isoxazole scaffold is a privileged motif in medicinal chemistry, renowned for its diverse pharmacological activities. The strategic incorporation of the trifluoromethyl (CF₃) group onto this heterocyclic core has emerged as a powerful strategy to modulate and enhance the bioactivity of these compounds. This technical guide provides a comprehensive exploration of the multifaceted role of the trifluoromethyl group in shaping the physicochemical properties, metabolic stability, and target interactions of isoxazole-based drug candidates. Through an analysis of key experimental data, detailed protocols, and mechanistic insights, this document serves as an essential resource for researchers engaged in the design and development of novel isoxazole-based therapeutics. We will delve into the causal relationships behind the observed biological effects, offering field-proven insights to guide rational drug design.
Introduction: The Strategic Value of Fluorine in Isoxazole-Based Drug Discovery
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to fine-tune their biological and physicochemical properties. Among the various fluorinated moieties, the trifluoromethyl (CF₃) group holds a preeminent position due to its unique electronic and steric characteristics. When appended to the isoxazole ring, the CF₃ group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, ultimately enhancing its therapeutic potential.[1][2] This guide will dissect the critical contributions of the CF₃ group to the bioactivity of isoxazole compounds, providing a scientifically grounded framework for its application in drug design.
The Physicochemical Impact of the Trifluoromethyl Group
The trifluoromethyl group exerts a significant influence on the fundamental physicochemical properties of isoxazole compounds, which in turn dictates their pharmacokinetic and pharmacodynamic behavior.
Modulation of Lipophilicity and pKa
Enhancement of Metabolic Stability
One of the most significant advantages of incorporating a CF₃ group is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes, which are the primary drivers of drug metabolism in the liver. By blocking potential sites of metabolic oxidation, the CF₃ group can significantly increase the half-life of an isoxazole-based drug, leading to improved bioavailability and a more favorable dosing regimen.
Caption: Impact of the CF₃ group on isoxazole properties.
Diverse Bioactivities of Trifluoromethylated Isoxazoles
The introduction of a trifluoromethyl group has been shown to potentiate a wide range of biological activities in isoxazole-containing molecules.
Anticancer Activity
A significant body of research highlights the enhanced anticancer efficacy of trifluoromethylated isoxazoles. For instance, the trifluoromethylated isoxazole 2g demonstrated an IC₅₀ of 2.63 µM against the MCF-7 breast cancer cell line, representing an almost 8-fold increase in potency compared to its non-fluorinated analogue 14 (IC₅₀ = 19.72 µM).[1][4][5][6] This enhanced activity is often attributed to improved binding to target proteins and increased cellular uptake.
Table 1: Comparative Anticancer Activity of Trifluoromethylated vs. Non-Trifluoromethylated Isoxazoles
| Compound | Structure | Target Cell Line | IC₅₀ (µM) | Reference |
| 2g | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 | 2.63 | [1][4] |
| 14 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | MCF-7 | 19.72 | [1][4] |
| 5t | oxazol-5-one derivative containing a chiral trifluoromethyl and isoxazole moiety | HepG2 | 1.8 | [7] |
Antidiabetic Activity
Trifluoromethylated flavonoid-based isoxazoles have shown promise as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. The compound 3b exhibited potent α-amylase inhibition with an IC₅₀ of 12.6 µM, comparable to the standard drug acarbose. This activity is attributed to the synergistic effects of the flavonoid scaffold, the isoxazole ring, and the trifluoromethyl group in binding to the active site of the enzyme.
Antimicrobial and Anti-inflammatory Activities
The trifluoromethyl group has also been implicated in the antimicrobial and anti-inflammatory properties of isoxazole derivatives. While specific IC₅₀ values are less commonly reported in readily available literature, studies have shown that trifluoromethylated bithiazoles, which share structural similarities with isoxazoles, exhibit broad-spectrum antimicrobial activity.[8] The anti-inflammatory effects are often linked to the inhibition of key inflammatory mediators, a process that can be enhanced by the presence of the CF₃ group.[9]
Mechanisms of Action: A Deeper Dive
The enhanced bioactivity of trifluoromethylated isoxazoles stems from their ability to interact more effectively with biological targets and modulate key signaling pathways.
Induction of Apoptosis in Cancer Cells
Many trifluoromethylated isoxazole anticancer agents exert their effects by inducing programmed cell death, or apoptosis. For example, compound 2g was shown to induce apoptosis in MCF-7 cells, a mechanism that is crucial for its potent anticancer activity.[10] This process is often initiated through the intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.
Modulation of Key Signaling Pathways
Trifluoromethylated isoxazoles can interfere with critical signaling pathways that drive cancer cell proliferation and survival. For instance, some isoxazole derivatives have been shown to downregulate the expression of Estrogen Receptor Alpha (ERα), a key driver in certain types of breast cancer.[11] Others have been found to target and inhibit enzymes like Peroxiredoxin 1 (PRDX1), leading to an increase in reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.[7]
Caption: Potential signaling pathways affected by CF₃-isoxazoles.
Experimental Protocols
To ensure the reproducibility and validation of research findings, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of a Representative Trifluoromethylated Isoxazole
This protocol describes a general method for the synthesis of 4-(trifluoromethyl)isoxazoles from chalcones.
Materials:
-
Chalcone derivative
-
CF₃SO₂Na
-
tBuONO
-
Solvent (e.g., Dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve the chalcone (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add CF₃SO₂Na (2-3 equivalents) to the solution.
-
Add tBuONO (2-4 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 4-(trifluoromethyl)isoxazole.[4][5]
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric method to assess cell viability.[12][13][14][15]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Trifluoromethylated isoxazole compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the trifluoromethylated isoxazole compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired exposure time (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Carefully remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
In Vitro Metabolic Stability Assay
This assay measures the rate of disappearance of a compound in the presence of liver microsomes.[1][2][4][16]
Materials:
-
Human liver microsomes (HLM)
-
Trifluoromethylated isoxazole compound
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the trifluoromethylated isoxazole compound in phosphate buffer.
-
Pre-incubate the HLM with the compound in a 96-well plate at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time and determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Conclusion and Future Perspectives
The strategic incorporation of the trifluoromethyl group is a proven and powerful approach to enhance the bioactivity of isoxazole-based compounds. Its profound effects on lipophilicity, metabolic stability, and target binding affinity have led to the development of potent drug candidates with diverse therapeutic applications. As our understanding of disease biology and drug-target interactions continues to evolve, the rational design of novel trifluoromethylated isoxazoles holds immense promise for addressing unmet medical needs. Future research should focus on exploring the full potential of this chemical modification in combination with other drug design strategies to create the next generation of highly effective and safe isoxazole-based therapeutics.
References
-
Pattanayak, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Medicinal Chemistry. Available from: [Link]
-
Pattanayak, P., et al. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Available from: [Link]
-
Arya, A., et al. (2021). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available from: [Link]
-
Selected examples of biologically active trifluoromethylated isoxazoline heterocycles. ResearchGate. Available from: [Link]
-
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC. Available from: [Link]
-
Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available from: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available from: [Link]
-
MTT (Assay protocol). Protocols.io. Available from: [Link]
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MTT Assay Protocol. Springer Nature Experiments. Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
Singh, P., et al. (2025). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. ResearchGate. Available from: [Link]
-
Wani, K., et al. (2023). Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Biological Forum – An International Journal. Available from: [Link]
-
Wani, K., et al. (2023). Exploring the Diverse World of Isoxazoles: Synthesis, Biological Activities, and Prospects. Research Trend. Available from: [Link]
-
Al-Hourani, B. J., et al. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis. National Institutes of Health. Available from: [Link]
-
Zhuravlev, F. A., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. MDPI. Available from: [Link]
-
Pattanayak, P., et al. (2025). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate. Available from: [Link]
-
pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... ResearchGate. Available from: [Link]
-
Measured²⁰ log P values for compounds selectively fluorinated... ResearchGate. Available from: [Link]
-
Comparative Characteristics of Some Physicochemical Properties of Azoles. Russian Journal of General Chemistry. Available from: [Link]
-
pKa values of selected non‐fluorinated sulfoxides in DMSO.. ResearchGate. Available from: [Link]
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An In-depth Technical Guide to 3-(Trifluoromethyl)isoxazole-4-carboxylic acid: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives are a cornerstone in medicinal chemistry and drug discovery, prized for their versatile biological activities which include anti-inflammatory, anticancer, and antibacterial properties[1]. The incorporation of a trifluoromethyl (CF3) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets[2][3]. This technical guide provides a comprehensive overview of the physical and chemical properties, a proposed synthetic pathway, and detailed analytical protocols for 3-(Trifluoromethyl)isoxazole-4-carboxylic acid, a key heterocyclic building block with significant potential in the development of novel therapeutic agents. While specific experimental data for this exact isomer is limited, this guide leverages data from closely related analogues and established principles of organic chemistry to provide a robust framework for its study and application.
Physicochemical Properties
| Property | Value (for 5-(Trifluoromethyl)isoxazole-4-carboxylic acid) | Reference |
| CAS Number | 1094702-34-7 | [4] |
| Molecular Formula | C5H2F3NO3 | [4] |
| Molecular Weight | 181.07 g/mol | [4] |
| Appearance | White to off-white solid | [4] |
| Purity | ≥ 98% | [4] |
| Storage Conditions | 0-8 °C | [4] |
It is anticipated that 3-(Trifluoromethyl)isoxazole-4-carboxylic acid will exhibit similar general properties, being a solid at room temperature with a comparable molecular weight. Differences in the position of the trifluoromethyl group will likely influence the acidity (pKa) and crystal packing, leading to a different melting point.
Chemical Properties and Reactivity
The chemical behavior of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid is dictated by the interplay between the isoxazole ring, the carboxylic acid functionality, and the strongly electron-withdrawing trifluoromethyl group.
Reactivity of the Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions. The electron-deficient nature of the ring, enhanced by the CF3 group, makes it susceptible to nucleophilic attack, although this is less common than reactions involving the carboxylic acid group.
Carboxylic Acid Reactivity: The carboxylic acid group is the primary site for chemical modification. It can readily undergo:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Bond Formation: Coupling with amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse range of amides. This is a crucial reaction for the synthesis of bioactive molecules.
-
Reduction: Conversion to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
-
Decarboxylation: While generally requiring harsh conditions, decarboxylation can occur under specific thermal or catalytic environments[5].
Influence of the Trifluoromethyl Group: The CF3 group significantly impacts the molecule's properties:
-
Increased Acidity: As a potent electron-withdrawing group, the CF3 group will increase the acidity of the carboxylic acid proton, resulting in a lower pKa compared to its non-fluorinated analogue.
-
Enhanced Lipophilicity: The CF3 group increases the molecule's lipophilicity, which can improve its solubility in organic solvents and its ability to cross biological membranes[6].
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation, a desirable trait in drug candidates[2].
Proposed Synthesis Pathway
A plausible synthetic route to 3-(Trifluoromethyl)isoxazole-4-carboxylic acid can be adapted from established methods for synthesizing substituted isoxazoles[7][8]. A common and effective strategy involves the cycloaddition of a nitrile oxide with an alkyne.
Caption: Proposed synthesis of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.
Experimental Protocols
Synthesis of Ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate (Precursor)
Rationale: This protocol is based on the well-established synthesis of isoxazole esters from β-ketoesters[7][8]. The initial reaction with triethyl orthoformate and acetic anhydride forms an ethoxymethylene intermediate, which then undergoes cyclization with hydroxylamine to yield the isoxazole ring.
Step-by-Step Methodology:
-
To a stirred solution of ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in acetic anhydride (2 equivalents), add triethyl orthoformate (1.2 equivalents).
-
Heat the reaction mixture at 120-130 °C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, remove the volatile components under reduced pressure to obtain the crude ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.
-
Dissolve the crude intermediate in ethanol.
-
To this solution, add a solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or triethylamine (1.2 equivalents) in water or ethanol at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate.
Hydrolysis to 3-(Trifluoromethyl)isoxazole-4-carboxylic acid
Rationale: Standard ester hydrolysis using a base like lithium hydroxide is a reliable method to obtain the final carboxylic acid without harsh conditions that could degrade the isoxazole ring.
Step-by-Step Methodology:
-
Dissolve the purified ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5-2 equivalents) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Upon completion, acidify the reaction mixture to pH 2-3 with a dilute acid (e.g., 1N HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.
-
The product can be further purified by recrystallization if necessary.
Analytical Characterization
Workflow for Analytical Characterization
Caption: Workflow for the analytical characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecular structure.
Expected Spectra:
-
¹H NMR: A singlet in the downfield region (typically >10 ppm) for the carboxylic acid proton. A singlet for the isoxazole ring proton (C5-H). The chemical shift will be influenced by the adjacent trifluoromethyl group.
-
¹³C NMR: A signal for the carboxylic carbon (around 160-170 ppm). Signals for the isoxazole ring carbons, with the carbon attached to the CF3 group showing a characteristic quartet due to C-F coupling. The CF3 carbon will also be observable.
-
¹⁹F NMR: A singlet for the three equivalent fluorine atoms of the CF3 group.
Mass Spectrometry (MS)
Rationale: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the synthesized molecule by providing a highly accurate mass measurement.
Expected Data:
-
The mass spectrum should show a prominent molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) corresponding to the calculated exact mass of C5H2F3NO3.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a quick and simple method to identify the presence of key functional groups.
Expected Absorptions:
-
A very broad O-H stretching band from approximately 2500-3300 cm⁻¹ characteristic of a carboxylic acid[9][10].
-
A strong C=O stretching band around 1700-1750 cm⁻¹ for the carboxylic acid[9][10].
-
C-F stretching bands, typically in the region of 1100-1300 cm⁻¹.
-
Stretching vibrations associated with the isoxazole ring.
Applications in Drug Discovery and Beyond
The 3-(trifluoromethyl)isoxazole-4-carboxylic acid scaffold is a highly attractive starting point for the synthesis of new chemical entities with potential therapeutic applications. The carboxylic acid handle allows for the facile introduction of various functional groups through amide bond formation, leading to the creation of large and diverse compound libraries for screening. The trifluoromethyl group enhances drug-like properties, making these derivatives promising candidates for a range of biological targets[3][11]. Beyond pharmaceuticals, these compounds may find use in the development of novel agrochemicals and functional materials[4].
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and potential applications of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. While experimental data for this specific molecule remains scarce, the information presented, based on closely related compounds and fundamental chemical principles, offers valuable insights for researchers in organic synthesis and medicinal chemistry. The strategic combination of the isoxazole core and the trifluoromethyl group makes this a molecule of significant interest for the development of next-generation pharmaceuticals and other advanced materials.
References
Sources
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Methodological & Application
Application of 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid in the Creation of Anticancer Agents: Advanced Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid Scaffold in Oncology
The isoxazole ring system is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile bioisosteric properties. The strategic incorporation of a trifluoromethyl (CF₃) group at the 3-position of the isoxazole ring significantly enhances the lipophilicity and metabolic stability of resulting compounds, crucial attributes for effective drug candidates. This, combined with the functional handle of a carboxylic acid at the 4-position, creates a highly valuable scaffold: 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. This scaffold serves as a pivotal building block for the synthesis of a new generation of targeted anticancer agents. Derivatives, particularly carboxamides, have demonstrated potent and selective inhibition of key oncogenic pathways, heralding a promising avenue for therapeutic innovation.
This guide provides an in-depth exploration of the synthesis and application of this scaffold, focusing on the development of kinase inhibitors. We will detail the rationale behind the synthetic strategies and provide robust protocols for the creation and evaluation of these novel anticancer agents.
Synthetic Strategy: From Core Scaffold to Bioactive Carboxamide
The journey from basic starting materials to a potent anticancer agent involves a multi-step synthetic pathway. The causality behind this pathway is rooted in achieving a high-purity final product with versatile derivatization potential.
Part 1: Synthesis of 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid
The core scaffold can be synthesized via a cyclization reaction followed by hydrolysis. This two-step process is favored for its efficiency and the ability to produce a clean product, essential for subsequent derivatization.
Experimental Protocol: Synthesis of Ethyl 3-(Trifluoromethyl)isoxazole-4-carboxylate
This protocol is adapted from established methods for isoxazole synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (1 equivalent) in ethanol.
-
Addition of Hydroxylamine: To the stirred solution, add hydroxylamine hydrochloride (1.1 equivalents) followed by the dropwise addition of a solution of sodium acetate (1.2 equivalents) in water. The sodium acetate acts as a base to liberate free hydroxylamine.
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate.
Experimental Protocol: Hydrolysis to 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid
-
Hydrolysis Reaction: Dissolve the synthesized ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate (1 equivalent) in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide (2 equivalents).
-
Heating and Monitoring: Heat the mixture to 60°C and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Acidification and Extraction: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 2M hydrochloric acid. Extract the resulting carboxylic acid with ethyl acetate (3 x volumes).
-
Isolation and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(trifluoromethyl)isoxazole-4-carboxylic acid as a solid. This product is often of sufficient purity for the next step.
Part 2: Synthesis of a Potent FMS Kinase Inhibitor
The carboxylic acid is a versatile intermediate for the synthesis of a library of carboxamides. Here, we focus on the synthesis of a known potent FMS kinase inhibitor, 5-methyl-N-(2-methyl-5-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamido)phenyl)isoxazole-4-carboxamide, to illustrate the application of our core scaffold. For the purpose of this guide, we will demonstrate the final amide coupling step to a representative aniline.
Experimental Protocol: Amide Coupling
-
Activation of Carboxylic Acid: To a solution of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired aniline (e.g., 4-fluoroaniline, 1 equivalent) to the activated carboxylic acid solution.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final carboxamide.
Synthetic workflow for anticancer agents.
Application in Anticancer Research: Targeting FMS Kinase
Derivatives of 3-(trifluoromethyl)isoxazole-4-carboxylic acid have shown significant promise as inhibitors of FMS kinase (CSF1R), a receptor tyrosine kinase implicated in the survival and proliferation of various cancer cells, particularly those of hematopoietic origin.[1]
Mechanism of Action: Inhibition of FMS Kinase Signaling
FMS kinase is a key regulator of macrophage differentiation and function. In the tumor microenvironment, tumor-associated macrophages (TAMs) often promote tumor growth and metastasis. By inhibiting FMS kinase, compounds derived from our scaffold can disrupt this pro-tumorigenic signaling, leading to reduced tumor cell proliferation and survival. A notable example is 5-methyl-N-(2-methyl-5-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamido)phenyl)isoxazole-4-carboxamide, which has demonstrated high potency against FMS kinase.[1]
Experimental workflow for biological evaluation.
Conclusion and Future Directions
The 3-(trifluoromethyl)isoxazole-4-carboxylic acid scaffold is a highly promising platform for the development of novel anticancer agents. The synthetic route is robust, and the resulting carboxamide derivatives have demonstrated potent and selective inhibition of oncogenic kinases like FMS. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and evaluate new chemical entities based on this privileged scaffold. Future work should focus on expanding the library of derivatives to explore the structure-activity relationship (SAR) further, with the goal of identifying candidates with improved potency, selectivity, and pharmacokinetic profiles for advancement into preclinical and clinical development.
References
-
Ha, J. D., et al. (2015). Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. European Journal of Medicinal Chemistry, 103, 38-51. Available at: [Link]
-
Patel, K., et al. (2020). Cell cycle analysis of U937 cells. ResearchGate. Available at: [Link]
-
McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. Available at: [Link]
- Google Patents. (n.d.). Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
Sources
Development of Novel Antimicrobial Compounds from 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development of novel antimicrobial agents derived from the 3-(Trifluoromethyl)isoxazole-4-carboxylic acid scaffold. It outlines detailed protocols for the synthesis of a chemical library, evaluation of antimicrobial efficacy, and initial investigations into the mechanism of action. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for research and development in the field of antimicrobial discovery.
Introduction: The Promise of the Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The incorporation of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and biological activity, making it a valuable substituent in drug design.[2][3] The combination of the isoxazole core with a trifluoromethyl group at the 3-position and a carboxylic acid at the 4-position presents a promising starting point for the development of a new class of antimicrobial agents. The carboxylic acid moiety serves as a versatile handle for the synthesis of a diverse library of derivatives, such as amides and esters, allowing for the systematic exploration of the structure-activity relationship (SAR).
Synthesis of the Core Scaffold and Derivative Library
The successful development of novel antimicrobial agents from the 3-(Trifluoromethyl)isoxazole-4-carboxylic acid scaffold hinges on the efficient synthesis of the core structure and its subsequent derivatization. The following protocols provide a detailed guide to these synthetic procedures.
Synthesis of 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid
While a specific, detailed protocol for the synthesis of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid can be elusive in publicly available literature, a general and adaptable approach can be derived from established isoxazole synthesis methodologies. The following is a representative protocol that can be optimized for specific laboratory conditions.
Protocol 2.1: Synthesis of 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Triethyl orthoformate
-
Acetic anhydride
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Diethyl ether
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Reflux condenser
-
Stir plate and stir bars
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. In a round-bottom flask, combine ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) and triethyl orthoformate (1.2 equivalents). Add a catalytic amount of acetic anhydride. Heat the mixture to 120-130°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, allow the mixture to cool to room temperature. Remove the volatile byproducts under reduced pressure using a rotary evaporator.
-
Step 2: Cyclization to form Ethyl 3-(Trifluoromethyl)isoxazole-4-carboxylate. Dissolve the crude product from Step 1 in ethanol. In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (1.5 equivalents) in water. Cool the ethanolic solution of the enol ether to 0-5°C in an ice bath. Slowly add the aqueous hydroxylamine solution to the ethanolic solution with vigorous stirring. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Step 3: Work-up and Purification of the Ester. Remove the ethanol under reduced pressure. Add water to the residue and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solution to obtain the crude ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate. Purify the crude ester by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Step 4: Hydrolysis to 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid. Dissolve the purified ester in a mixture of ethanol and water. Add a solution of sodium hydroxide (2 equivalents) and heat the mixture to reflux for 2-4 hours. Monitor the hydrolysis by TLC. After completion, cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester. Acidify the aqueous layer to pH 2-3 with concentrated HCl. The carboxylic acid will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 3-(trifluoromethyl)isoxazole-4-carboxylic acid.
General Protocol for the Synthesis of Carboxamide Derivatives
The carboxylic acid group of the core scaffold is an excellent starting point for creating a diverse library of amide derivatives.
Protocol 2.2: Amide Library Synthesis
Materials:
-
3-(Trifluoromethyl)isoxazole-4-carboxylic acid
-
Assorted primary and secondary amines
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or HBTU/HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Stir plate and stir bars
Procedure:
-
In a round-bottom flask, dissolve 3-(Trifluoromethyl)isoxazole-4-carboxylic acid (1 equivalent) in DMF or DCM.
-
Add the desired amine (1.1 equivalents), followed by the coupling agent (e.g., BOP, 1.2 equivalents) and DIPEA (2.5 equivalents).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide derivative.
Antimicrobial Susceptibility Testing
A critical step in the development of new antimicrobial agents is the determination of their in vitro activity against a panel of clinically relevant microorganisms. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on established guidelines.[4][5]
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
Protocol 3.1: Broth Microdilution MIC Assay
Materials:
-
Synthesized isoxazole derivatives
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compounds: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Plate Preparation: Dispense 50 µL of CAMHB into wells 2-12 of a 96-well plate. Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria).
-
Inoculation: Inoculate wells 1-11 with 50 µL of the standardized bacterial inoculum.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Protocol for Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[7][8]
Protocol 3.2: MBC Assay
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
Procedure:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[9]
Data Presentation and Interpretation
Systematic recording and presentation of data are crucial for understanding the SAR and selecting lead compounds for further development.
Table 1: Representative Antimicrobial Activity Data
| Compound ID | R Group | S. aureus MIC (µg/mL) | S. aureus MBC (µg/mL) | E. coli MIC (µg/mL) | E. coli MBC (µg/mL) |
| Parent | -OH | >128 | >128 | >128 | >128 |
| IZ-001 | -NH-CH₂CH₃ | 64 | 128 | 128 | >128 |
| IZ-002 | -NH-(4-Cl-Ph) | 8 | 16 | 32 | 64 |
| IZ-003 | -NH-(2,4-diF-Ph) | 4 | 8 | 16 | 32 |
| Ciprofloxacin | (Control) | 0.5 | 1 | 0.015 | 0.03 |
Investigating the Mechanism of Action
Understanding how a novel antimicrobial compound works is essential for its development. The trifluoromethyl group is known to enhance interactions with biological targets.[2] For some trifluoromethyl-containing antimicrobials, the mechanism has been suggested to involve the disruption of membrane transporters.[10]
Diagram 1: Proposed Mechanism of Action
Caption: Proposed mechanism involving inhibition of a membrane transporter.
Experimental Workflow
A structured workflow is essential for the efficient screening and identification of lead compounds.
Diagram 2: Antimicrobial Drug Discovery Workflow
Caption: A typical workflow for antimicrobial compound development.
Safety Precautions
Researchers must adhere to standard laboratory safety protocols. When handling trifluoromethyl-containing compounds, it is important to be aware of their potential for corrosivity and toxicity.[11] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for specific compounds before use.[12][13][14]
References
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Minimum bactericidal concentration - Grokipedia. (n.d.). Retrieved January 19, 2026, from [Link]
-
plotka, M., & boukherroub, r. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
-
Minimum bactericidal concentration. (2023). In Wikipedia. [Link]
-
Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 19, 2026, from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved January 19, 2026, from [Link]
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Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2021). MedChemComm, 12(10), 1957-1965. [Link]
-
Antimicrobial activity of trifluoromethyl ketones and their synergism with promethazine. (2006). International Journal of Antimicrobial Agents, 27(4), 323-328. [Link]
-
4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. (2023). European Journal of Medicinal Chemistry, 258, 115598. [Link]
-
Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. [Link]
-
Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. (2018). Organic & Biomolecular Chemistry, 16(30), 5485-5491. [Link]
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules, 27(17), 5604. [Link]
-
Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). The Journal of Organic Chemistry, 84(23), 15567-15577. [Link]
-
methyl 3-(4-methylphenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate. (2025). In ChemSynthesis Chemical database. [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003).
-
Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. (2023). Zanco Journal of Medical Sciences, 27(2), 1-10. [Link]
-
Synthesis and antimicrobial evaluation of new isoxazole carboxamides. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 1084-1088. [Link]
-
Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. (2019). International Journal of Research in Pharmaceutical Sciences, 10(2), 1025-1031. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(15), 5803. [Link]
-
Synthesis of isoxazole derivative from reaction of 4-trifluoroacetyl-2-phenyloxazol-5-one with hydroxylamine hydrochloride. (2024). ResearchGate. [Link]
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Application Notes and Protocols for In Vitro Assays Utilizing 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid as a Scaffold
Introduction: The 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid Scaffold – A Privileged Motif in Drug Discovery
The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The strategic incorporation of a trifluoromethyl (-CF3) group at the 3-position and a carboxylic acid moiety at the 4-position of the isoxazole ring creates a unique scaffold with significant potential for drug development. The electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of derivative compounds, making them promising candidates for therapeutic intervention.[1][2] The carboxylic acid group provides a key site for further chemical modification, allowing for the generation of diverse libraries of compounds for screening.
This technical guide provides detailed application notes and protocols for a selection of robust in vitro assays to explore the therapeutic potential of novel compounds derived from the 3-(Trifluoromethyl)isoxazole-4-carboxylic acid scaffold. The assays described herein are fundamental for the initial characterization of these compounds in the realms of oncology and inflammation.
Physicochemical Properties and Handling of the Scaffold
Compounds derived from the 3-(Trifluoromethyl)isoxazole-4-carboxylic acid scaffold are typically white to off-white solids.[3] The trifluoromethyl group generally increases the solubility of these compounds in organic solvents.[3] For in vitro assays, stock solutions are typically prepared in dimethyl sulfoxide (DMSO). It is crucial to determine the solubility of each test compound and to ensure that the final concentration of DMSO in the assay medium does not exceed a level that could induce cellular toxicity (typically <0.5%).
Application Note I: Evaluation of Anticancer Activity using the MTT Assay
Scientific Rationale
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5] The assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This assay is a reliable and high-throughput method for the initial screening of compounds for their potential anticancer activity.
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium
-
96-well flat-bottom sterile microplates
-
3-(Trifluoromethyl)isoxazole-4-carboxylic acid derivatives (test compounds)
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each test compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the IC50 value.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the test compound) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Determine IC50 Value:
-
Plot the percent viability against the log of the compound concentration.
-
Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
A low IC50 value indicates potent cytotoxic activity of the test compound.
Application Note II: Screening for Anti-inflammatory Activity via COX-2 Inhibition
Scientific Rationale
Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory response. COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 is a desirable therapeutic strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. This colorimetric assay provides a rapid and reliable method for screening compounds for their ability to inhibit COX-2 activity.[8] The assay measures the peroxidase activity of the COX enzyme by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[9]
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for the COX-2 inhibitor screening assay.
Detailed Protocol: Colorimetric COX-2 Inhibition Assay
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Cofactor solution (containing hemin, glutathione, and TMPD in assay buffer)[10]
-
Arachidonic acid (substrate)
-
3-(Trifluoromethyl)isoxazole-4-carboxylic acid derivatives (test compounds)
-
DMSO
-
Selective COX-2 inhibitor as a positive control (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Reagent Preparation:
-
Inhibitor Preparation:
-
Prepare stock solutions of the test compounds and the positive control in DMSO.
-
Perform serial dilutions in COX Assay Buffer to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
10 µL of test compound dilution or positive control.
-
For the enzyme control (100% activity), add 10 µL of assay buffer.
-
For the blank, add all reagents except the enzyme.
-
-
Add 50 µL of the cofactor solution to each well.[10]
-
Add 10 µL of the COX-2 enzyme solution to all wells except the blank.
-
Incubate the plate at room temperature for 5-10 minutes.[10]
-
Initiate the reaction by adding 20 µL of the arachidonic acid solution to each well.[10]
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 570 nm in kinetic mode for 5-10 minutes at 37°C.
-
Data Analysis and Interpretation
-
Calculate the Rate of Reaction:
-
Determine the rate of reaction (change in absorbance per minute) from the linear portion of the kinetic curve for each well.
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the log of the compound concentration.
-
Use non-linear regression analysis to determine the IC50 value.
-
A low IC50 value suggests that the compound is a potent inhibitor of COX-2. It is also recommended to perform a similar assay with COX-1 to determine the selectivity of the inhibitor.
Application Note III: Assessing Carbonic Anhydrase Inhibition
Scientific Rationale
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. CAs are involved in various physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and some cancers. Therefore, CA inhibitors are of significant therapeutic interest. This colorimetric assay is based on the esterase activity of CA, where the enzyme hydrolyzes p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol, which can be quantified by measuring the absorbance at 405 nm.[11]
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
Caption: Workflow for the carbonic anhydrase inhibitor screening assay.
Detailed Protocol: Colorimetric Carbonic Anhydrase Inhibition Assay
Materials:
-
Purified carbonic anhydrase (e.g., bovine erythrocyte CA)
-
CA Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.6)
-
p-Nitrophenyl acetate (p-NPA)
-
Acetonitrile or DMSO (for dissolving p-NPA)
-
3-(Trifluoromethyl)isoxazole-4-carboxylic acid derivatives (test compounds)
-
Known CA inhibitor as a positive control (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of carbonic anhydrase in CA Assay Buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO.[11]
-
Prepare stock solutions of the test compounds and positive control in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
180 µL of CA Assay Buffer.[11]
-
10 µL of test compound dilution, positive control, or DMSO (for enzyme control).
-
10 µL of the carbonic anhydrase working solution (or buffer for the blank).
-
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the p-NPA stock solution to each well.[11]
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-15 minutes at 25°C.[11]
-
Data Analysis and Interpretation
-
Calculate the Rate of Reaction:
-
Determine the rate of p-nitrophenol formation (change in absorbance per minute) from the linear portion of the kinetic data.
-
-
Calculate Percent Inhibition:
-
Percent Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression.
-
A low IC50 value indicates that the compound is a potent inhibitor of carbonic anhydrase.
Conclusion
The 3-(Trifluoromethyl)isoxazole-4-carboxylic acid scaffold represents a valuable starting point for the development of novel therapeutic agents. The in vitro assays detailed in these application notes provide a robust framework for the initial screening and characterization of derivative compounds for their potential anticancer and anti-inflammatory activities. Rigorous execution of these protocols, coupled with careful data analysis, will enable researchers to identify promising lead compounds for further preclinical development.
References
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Isoxazole-based pharmaceutically important molecules including drugs. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved January 19, 2026, from [Link]
-
Flow chart showing the MTT assay procedure. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). RSC Advances. Retrieved January 19, 2026, from [Link]
-
3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Future Journal of Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]
-
Enzyme Inhibition. (2022). Biology LibreTexts. Retrieved January 19, 2026, from [Link]
-
MTT Assay Principle. (n.d.). SciSpace. Retrieved January 19, 2026, from [Link]
-
Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. (2022). Molecules. Retrieved January 19, 2026, from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2020). Catalysts. Retrieved January 19, 2026, from [Link]
-
MTT Assay. (A) Graphical representation of cell viabilities for fi ve... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
(a) Flow chart of the proposed enzyme inhibitor screening methodology... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
MTT Assay Cytotoxicity. (n.d.). LabArchives. Retrieved January 19, 2026, from [Link]
-
Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies. (2022, December 23). YouTube. Retrieved January 19, 2026, from [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. Retrieved January 19, 2026, from [Link]
-
5-(Trifluoromethyl)isoxazole-4-carboxylic acid. (n.d.). Chem-Impex. Retrieved January 19, 2026, from [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]
-
Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. (2016). Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]
-
MTT Assay Protocol. (n.d.). Mind the Graph. Retrieved January 19, 2026, from [Link]
-
In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (2020). Journal of Biological Research. Retrieved January 19, 2026, from [Link]
-
Basics of enzyme kinetics graphs. (n.d.). Khan Academy. Retrieved January 19, 2026, from [Link]
-
Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2020). New Journal of Chemistry. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for Amide Coupling Reactions with 3-(Trifluoromethyl)isoxazole-4-carboxylic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective amide coupling of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. The isoxazole core is a significant structural motif in medicinal chemistry, and its derivatives are integral to a wide range of pharmaceuticals.[1][2] However, the electron-withdrawing nature of the trifluoromethyl group and the isoxazole ring presents unique challenges in standard amide bond formation. These application notes detail the underlying chemical principles, offer a comparative analysis of common coupling reagents, and provide robust, step-by-step protocols for successful amide synthesis. The protocols have been optimized to address the challenges of this electron-deficient substrate, ensuring high yields and purity.
Introduction: The Challenge of an Electron-Deficient Substrate
Amide bond formation is one of the most critical reactions in medicinal chemistry and drug discovery.[3][4][5] While numerous coupling reagents and protocols exist, their efficacy can be significantly diminished when dealing with electron-deficient carboxylic acids like 3-(trifluoromethyl)isoxazole-4-carboxylic acid.
The primary challenge arises from the reduced nucleophilicity of the carboxylate anion after deprotonation. The potent electron-withdrawing trifluoromethyl group and the inherent electronics of the isoxazole ring decrease the electron density on the carboxylate, making it a poorer nucleophile for attacking the coupling reagent. This can lead to sluggish reactions, low yields, and the need for harsher conditions, which may not be compatible with sensitive functional groups elsewhere in the molecule.
This guide focuses on overcoming these challenges by providing detailed protocols using highly efficient coupling reagents that are well-suited for such demanding substrates.
Selecting the Right Coupling Reagent: A Comparative Overview
The choice of coupling reagent is paramount for the successful amidation of 3-(trifluoromethyl)isoxazole-4-carboxylic acid.[6] Below is a comparative analysis of three highly effective reagents, each with its own merits for this specific application.
| Reagent | Activating Species | Advantages | Considerations |
| HATU | OAt-active ester | High reactivity, low racemization, suitable for hindered and electron-deficient substrates.[6] | Higher cost, requires a non-nucleophilic base. |
| T3P® | Mixed phosphonic anhydride | Excellent for preventing racemization, water-soluble byproducts simplify workup, non-toxic.[7][8][9] | Often requires careful control of stoichiometry and temperature. |
| EDC/HOBt | HOBt-active ester | Cost-effective, water-soluble carbodiimide and byproduct simplify purification.[10][11] | Can be less effective for highly challenging substrates without optimization.[12] |
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms is key to troubleshooting and optimizing your amide coupling reactions.
HATU-Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based coupling reagent that forms a highly reactive OAt-active ester.[6][13]
Caption: HATU-mediated amide coupling workflow.
The reaction is initiated by the deprotonation of the carboxylic acid by a non-nucleophilic base like diisopropylethylamine (DIPEA). The resulting carboxylate attacks HATU to form the highly reactive OAt-active ester, which is then readily attacked by the amine to form the desired amide.[4][13]
T3P®-Mediated Coupling
T3P® (Propanephosphonic acid anhydride) is a mild and efficient dehydrating agent that activates the carboxylic acid by forming a mixed phosphonic anhydride.[9][14]
Caption: T3P®-mediated amide coupling workflow.
A base deprotonates the carboxylic acid, and the resulting carboxylate attacks T3P®.[7] The amine then attacks the activated carboxylic acid intermediate to furnish the amide. A key advantage of T3P® is that its byproducts are water-soluble, which greatly simplifies the purification process.[8][9]
EDC/HOBt-Mediated Coupling
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that, in the presence of HOBt (Hydroxybenzotriazole), forms an active ester intermediate.
Caption: EDC/HOBt-mediated amide coupling workflow.
The carboxylic acid first adds to EDC to form an unstable O-acylisourea intermediate. This is then intercepted by HOBt to form a more stable and reactive HOBt-ester.[6] The amine then attacks this active ester to yield the final amide, regenerating HOBt in the process.[15]
Detailed Experimental Protocols
Safety Precautions: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is highly recommended for challenging couplings, including those with sterically hindered amines or when racemization is a concern.[12]
Materials:
-
3-(Trifluoromethyl)isoxazole-4-carboxylic acid (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)isoxazole-4-carboxylic acid (1.0 equiv) and dissolve it in anhydrous DMF (to a concentration of approximately 0.1-0.2 M).
-
Add HATU (1.1 equiv) to the solution, followed by the dropwise addition of DIPEA (2.5 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1-1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: T3P®-Mediated Amide Coupling
This protocol is advantageous due to its mild conditions and the ease of byproduct removal.[9]
Materials:
-
3-(Trifluoromethyl)isoxazole-4-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P® (50% solution in ethyl acetate or DMF) (1.5 equiv)
-
Triethylamine (TEA) or Pyridine (3.0 equiv)
-
Anhydrous Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 3-(trifluoromethyl)isoxazole-4-carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in anhydrous EtOAc or DCM (to a concentration of 0.2-0.5 M).
-
Add the base (TEA or pyridine, 3.0 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution (1.5 equiv) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water (2x) and brine (1x). The phosphonic acid byproducts are extracted into the aqueous phase.[7][8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography if necessary.
Protocol 3: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method. For electron-deficient substrates, the addition of DMAP can sometimes be beneficial, but should be used judiciously.[3][16]
Materials:
-
3-(Trifluoromethyl)isoxazole-4-carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0-3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M aqueous HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask, add 3-(trifluoromethyl)isoxazole-4-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the solids in anhydrous DCM or DMF (0.1-0.5 M).
-
Add the base (DIPEA or NMM, 2.0-3.0 equiv).
-
Cool the mixture to 0 °C.
-
Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
If using DCM, dilute the mixture and wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x). If using DMF, carefully quench with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient activation of the carboxylic acid. | Switch to a more powerful coupling reagent like HATU. Pre-activate the acid for 15-30 minutes before adding the amine.[12] |
| Low nucleophilicity of the amine. | Increase the reaction temperature (e.g., to 40-50 °C). Use a more polar aprotic solvent like DMF. | |
| Formation of Byproducts | Side reaction of the amine with the coupling reagent. | Ensure the correct order of addition. Pre-activating the acid before adding the amine can minimize this. |
| Racemization of chiral centers. | Use an additive like HOBt or HOAt. T3P® is also known for low racemization.[9] Run the reaction at a lower temperature (0 °C). | |
| Difficult Purification | Water-soluble byproducts from EDC or T3P® coupling. | Perform thorough aqueous washes during the workup to remove urea or phosphonate byproducts. |
Conclusion
The successful amide coupling of 3-(trifluoromethyl)isoxazole-4-carboxylic acid is readily achievable with the appropriate selection of reagents and adherence to optimized protocols. For this electron-deficient substrate, HATU offers the highest reactivity and is often the reagent of choice for challenging couplings. T3P® provides an excellent alternative with the significant advantage of a simplified, aqueous workup. While the EDC/HOBt system is a viable and economical option, it may require more optimization. The protocols and insights provided in this guide are intended to empower researchers to efficiently synthesize novel isoxazole-amide derivatives for their drug discovery programs.[16][17]
References
- A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing.
- Amine to Amide Mechanism - T3P. Common Organic Chemistry.
- T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides. YouTube.
- Amine to Amide Mechanism - H
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC - NIH.
- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. PMC - NIH.
- Application Notes and Protocols for Amide Bond Formation using EDC and H
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. AMRI.
- (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.
- Coupling Reagents. Aapptec Peptides.
- Amine to Amide (EDC + HOBt). Common Organic Chemistry.
- Process optimization for acid-amine coupling: a c
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
- Troubleshooting difficult amide bond formation with hindered substr
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- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
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Application Notes & Protocols: Employing 3-(Trifluoromethyl)isoxazole-4-carboxylic acid in Fragment-Based Drug Design
Introduction: The Strategic Advantage of the Trifluoromethyl-Isoxazole Scaffold in FBDD
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By screening smaller, low-molecular-weight fragments, FBDD allows for a more thorough exploration of chemical space against a biological target, often yielding hits with higher ligand efficiency.[1][3] The subsequent optimization of these initial fragment hits into potent, drug-like molecules is a cornerstone of this approach.[4][5]
This guide focuses on a particularly advantageous fragment for FBDD campaigns: 3-(Trifluoromethyl)isoxazole-4-carboxylic acid . This molecule combines two key structural motifs that offer significant benefits in drug design: the isoxazole ring and the trifluoromethyl group.
The isoxazole moiety is a five-membered heterocycle that is prevalent in a wide range of biologically active compounds, demonstrating antimicrobial, anti-inflammatory, and anticancer properties, among others.[6][7][8][9][10] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold in medicinal chemistry.
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance a molecule's pharmacokinetic and pharmacodynamic profile.[11][12] Its strong electron-withdrawing nature, metabolic stability, and ability to increase lipophilicity and binding affinity make it a highly desirable substituent.[11][12][13][14][15] The carbon-fluorine bond's strength significantly enhances metabolic stability by blocking common metabolic pathways, often leading to a longer in vivo half-life.[11][14]
The combination of these two features in 3-(Trifluoromethyl)isoxazole-4-carboxylic acid creates a fragment with a favorable property profile for FBDD, offering a rigid scaffold, defined interaction points (hydrogen bond donors and acceptors from the carboxylic acid, and potential halogen bonding from the CF3 group), and inherent metabolic stability.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid in FBDD workflows. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and support key claims with authoritative references.
FBDD Workflow Utilizing 3-(Trifluoromethyl)isoxazole-4-carboxylic acid
The successful implementation of an FBDD campaign involves a multi-stage process, from initial fragment screening to hit-to-lead optimization. The following diagram illustrates a typical workflow tailored for the use of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid and its derivatives.
Caption: FBDD workflow for 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.
Part 1: Fragment Library Preparation and Quality Control
The quality of the fragment library is paramount to the success of an FBDD campaign.[16] A well-curated library should consist of high-purity, soluble compounds that adhere to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3).[16][17]
Protocol 1.1: Preparation and QC of a 3-(Trifluoromethyl)isoxazole-4-carboxylic acid Stock Solution
Rationale: Accurate concentration and purity are critical for reliable screening data and avoiding false positives/negatives. Dimethyl sulfoxide (DMSO) is a common solvent due to its ability to dissolve a wide range of organic compounds and its compatibility with many screening assays.
Materials:
-
3-(Trifluoromethyl)isoxazole-4-carboxylic acid (purity >95%)
-
Anhydrous DMSO
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC-MS system
-
NMR spectrometer
Procedure:
-
Weighing: Accurately weigh a precise amount of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid in a tared microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Solubilization: Vortex the solution thoroughly for 5-10 minutes to ensure complete dissolution. Visually inspect for any undissolved particulate matter.
-
Centrifugation: Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any insoluble aggregates.
-
Purity and Identity Confirmation (QC):
-
HPLC-MS: Dilute a small aliquot of the stock solution and analyze by HPLC-MS to confirm purity (>95%) and verify the expected mass-to-charge ratio.
-
NMR: Acquire a ¹H and ¹⁹F NMR spectrum of a diluted aliquot to confirm the chemical structure and absence of significant impurities. The presence of the trifluoromethyl group provides a unique and clean signal in ¹⁹F NMR.[18]
-
-
Storage: Store the qualified stock solution in a desiccated environment at -20°C or -80°C to prevent degradation and water absorption.
Part 2: Primary Screening and Hit Validation
The goal of primary screening is to efficiently identify fragments that bind to the target protein. Highly sensitive biophysical techniques are required to detect these typically weak interactions.[3][19]
Protocol 2.1: Primary Screening using Surface Plasmon Resonance (SPR)
Rationale: SPR is a label-free technique that allows for real-time detection of binding events, providing information on kinetics and affinity.[20][21][22] It is highly sensitive, consumes low amounts of protein, and can be used for primary screening of fragment libraries.[20][22][23]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein
-
Running buffer (e.g., PBS or HEPES-buffered saline with 0.05% Tween-20 and 1-5% DMSO)
-
Fragment stock solution
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization to subtract non-specific binding.
-
Assay Development: Optimize running buffer conditions, including DMSO concentration, to minimize bulk refractive index effects.[20][22]
-
Fragment Screening:
-
Dilute the 3-(Trifluoromethyl)isoxazole-4-carboxylic acid stock solution into the running buffer to the desired screening concentration (typically 100-500 µM).
-
Inject the fragment solution over the target and reference flow cells.
-
Monitor the binding response in real-time. A positive "hit" is characterized by a higher response on the target surface compared to the reference surface.
-
-
Data Analysis: Subtract the reference flow cell data from the target flow cell data. Analyze the resulting sensorgrams for evidence of specific binding. Hits are typically ranked based on their binding response and ligand efficiency.
Protocol 2.2: Hit Validation using ¹⁹F NMR Spectroscopy
Rationale: ¹⁹F NMR is a powerful technique for hit validation, especially for fluorine-containing fragments like 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.[18] Since ¹⁹F is not naturally abundant in biological systems, the fluorine signal from the fragment provides a clean background for observing binding events.[18] Changes in the chemical shift, line width, or relaxation properties of the ¹⁹F signal upon addition of the target protein confirm binding.
Materials:
-
High-field NMR spectrometer with a ¹⁹F probe
-
NMR tubes
-
Purified target protein in a suitable NMR buffer (e.g., deuterated PBS)
-
3-(Trifluoromethyl)isoxazole-4-carboxylic acid stock solution
Procedure:
-
Sample Preparation:
-
Prepare a sample containing a known concentration of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid (e.g., 100 µM) in the NMR buffer.
-
Prepare a second sample with the same concentration of the fragment, but also containing the target protein (e.g., 10 µM).
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum of the fragment-only sample. This will serve as the reference spectrum.
-
Acquire a ¹⁹F NMR spectrum of the fragment-protein sample under identical conditions.
-
-
Data Analysis:
-
Compare the two spectra. A change in the ¹⁹F chemical shift, line broadening, or a decrease in signal intensity in the presence of the protein indicates binding.
-
This method is highly reliable and provides a low false-positive rate.[24]
-
Part 3: Structural Characterization of the Fragment-Protein Complex
Obtaining a high-resolution structure of the fragment bound to the target protein is a critical step in FBDD.[25][26] This structural information provides the blueprint for subsequent hit-to-lead optimization.[2]
Protocol 3.1: Co-crystallization and Structure Determination by X-ray Crystallography
Rationale: X-ray crystallography provides a detailed, atomic-level view of the binding mode of the fragment, revealing key interactions with the protein that can be exploited for affinity maturation.[3][19][25][26][27]
Materials:
-
Purified, crystallization-grade target protein
-
3-(Trifluoromethyl)isoxazole-4-carboxylic acid
-
Crystallization screens and plates
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source recommended)
Procedure:
-
Co-crystallization Trials:
-
Set up crystallization trials by mixing the target protein with a 5-10 fold molar excess of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.
-
Screen a wide range of crystallization conditions (precipitants, buffers, additives).
-
-
Crystal Soaking (Alternative Method):
-
If co-crystallization is unsuccessful, grow apo-crystals of the target protein first.
-
Prepare a soaking solution by dissolving the fragment in a cryoprotectant-containing mother liquor at a high concentration (e.g., 10-50 mM).
-
Soak the apo-crystals in this solution for a defined period (minutes to hours).
-
-
Data Collection and Structure Determination:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully analyze the electron density maps to confirm the binding of the fragment and model its orientation and interactions within the binding site.
-
Part 4: Hit-to-Lead Optimization Strategies
With structural information in hand, the initial fragment hit can be optimized into a potent lead compound. The primary strategies for this are fragment growing and fragment linking.[5][28][29][30]
Strategy 4.1: Fragment Growing
Rationale: This strategy involves adding chemical functionality to the core fragment to make additional favorable interactions with the protein, thereby increasing affinity and potency.[5][30] The carboxylic acid and the isoxazole ring of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid provide excellent handles for synthetic elaboration.
Conceptual Workflow:
Caption: Fragment growing strategy for hit-to-lead optimization.
Synthetic Considerations:
-
Amide Coupling: The carboxylic acid at the 4-position is an ideal point for derivatization via amide bond formation, allowing for the exploration of a wide range of chemical diversity.
-
Substitution on a Phenyl Ring: If the initial fragment is modified to include a phenyl ring at the 3-position, this ring can be functionalized to probe further interactions within the binding pocket.
Quantitative Data Summary
| Parameter | 3-(Trifluoromethyl)isoxazole-4-carboxylic acid |
| Molecular Formula | C₅H₂F₃NO₃[31] |
| Molecular Weight | 181.07 g/mol [31] |
| Typical Screening Concentration | 100 - 1000 µM |
| Typical Binding Affinity (KD) | High µM to low mM |
| Solubility | Good in DMSO |
| Purity Requirement | >95% |
Conclusion
3-(Trifluoromethyl)isoxazole-4-carboxylic acid represents a high-value fragment for FBDD campaigns. The strategic combination of a versatile isoxazole core and the advantageous properties of the trifluoromethyl group provides an excellent starting point for the development of novel therapeutics. The protocols and strategies outlined in this guide offer a robust framework for researchers to effectively employ this fragment, from initial screening through to lead optimization. By integrating biophysical screening, structural biology, and rational drug design, the full potential of this powerful chemical scaffold can be realized.
References
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One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]
-
Frontiers in Molecular Biosciences. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
ACS Publications. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Retrieved from [Link]
-
PubMed. (2008). Fragment screening using X-ray crystallography. Retrieved from [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]
-
PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]
-
SARomics. (n.d.). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Retrieved from [Link]
-
ResearchGate. (2006). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Retrieved from [Link]
-
PubMed Central. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. Retrieved from [Link]
-
PubMed Central. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Retrieved from [Link]
-
ACS Publications. (2010). Fragment Screening by Surface Plasmon Resonance. Retrieved from [Link]
-
PubMed Central. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
DiVA portal. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Retrieved from [Link]
-
MDPI. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2024). Fragment growing in FBDD. (A) Flowchart of FBDD in developing.... Retrieved from [Link]
-
ResearchGate. (2022). Overview of NMR spectroscopy applications in FBDD. NMR methods used in.... Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Retrieved from [Link]
-
PubMed. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Retrieved from [Link]
-
PubMed Central. (2010). Fragment Screening by Surface Plasmon Resonance. Retrieved from [Link]
-
Wikipedia. (n.d.). Trifluoromethyl group. Retrieved from [Link]
-
PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]
-
PubMed Central. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]
-
PubMed Central. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from [Link]
-
BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved from [Link]
-
National Institutes of Health. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]
-
MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]
-
PubMed. (2018). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Retrieved from [Link]
-
Frontiers in Chemistry. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from [Link]
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Synthesis of Isoxazole-Based Enzyme Inhibitors: A Detailed Guide for Researchers
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a "privileged scaffold" in the design of enzyme inhibitors.[2][3] The incorporation of the isoxazole moiety can significantly enhance the physicochemical and pharmacological properties of a molecule, leading to improved potency and reduced toxicity.[1] This guide provides an in-depth exploration of the synthesis of isoxazole-based enzyme inhibitors, offering both foundational knowledge and detailed, field-proven protocols for the modern drug discovery laboratory.
Isoxazole-containing compounds have demonstrated a remarkable breadth of biological activities, functioning as anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents.[2][3] This versatility stems from the isoxazole core's ability to be readily functionalized, allowing for the precise tuning of a molecule's properties to achieve selective inhibition of a wide range of enzyme targets. Notable examples of isoxazole-based drugs include the selective COX-2 inhibitor Valdecoxib, the antirheumatic drug Leflunomide, and the antibiotic Sulfamethoxazole, underscoring the clinical significance of this heterocyclic system.[1]
This application note will delve into the primary synthetic strategies for constructing the isoxazole ring, with a focus on methods that are robust, versatile, and amenable to library synthesis for structure-activity relationship (SAR) studies. We will then provide detailed, step-by-step protocols for the synthesis of representative isoxazole-based inhibitors targeting two distinct and highly relevant enzyme classes: cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO).
Key Synthetic Strategies for the Isoxazole Core
The construction of the isoxazole ring can be achieved through several elegant and efficient synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we discuss two of the most prevalent and powerful strategies: the 1,3-dipolar cycloaddition and the condensation of β-dicarbonyl compounds or their equivalents with hydroxylamine.
The [3+2] Cycloaddition: A Powerful and Versatile Approach
The Huisgen 1,3-dipolar cycloaddition is arguably the most widely employed method for isoxazole synthesis. This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne or an alkene (the dipolarophile) to form an isoxazole or isoxazoline, respectively.[4] The in situ generation of the often-unstable nitrile oxide is a key feature of modern protocols, minimizing side reactions such as dimerization.[5]
Mechanism of Nitrile Oxide Generation and Cycloaddition
Nitrile oxides are typically generated in situ from the dehydration of primary nitro compounds or, more commonly, from the oxidation of aldoximes.[6] The latter approach offers a broader substrate scope and milder reaction conditions. A common method involves the reaction of an aldoxime with an oxidizing agent like N-chlorosuccinimide (NCS) or chloramine-T to form a hydroximinoyl chloride, which is then dehydrochlorinated with a base to yield the nitrile oxide.[7][8]
Figure 1: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
This method's power lies in its modularity; a diverse library of isoxazoles can be rapidly synthesized by varying the aldoxime and alkyne starting materials. This is particularly valuable in the early stages of drug discovery for exploring the SAR of a new inhibitor series.
Synthesis from Chalcones and Hydroxylamine: A Classic and Reliable Route
Another robust and widely used method for preparing 3,5-disubstituted isoxazoles involves the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[9][10] This approach is attractive due to the ready availability of a wide variety of substituted acetophenones and benzaldehydes, which are the precursors for chalcone synthesis via Claisen-Schmidt condensation.[11]
Mechanism of Isoxazole Formation from Chalcones
The reaction proceeds through the initial formation of an oxime from the carbonyl group of the chalcone, followed by an intramolecular Michael addition of the hydroxyl group to the β-carbon of the double bond to form an isoxazoline intermediate. Subsequent oxidation or elimination of water leads to the aromatic isoxazole ring.[10]
Figure 2: Synthesis of isoxazoles from chalcones and hydroxylamine.
This method is particularly well-suited for the synthesis of 3,5-diaryl isoxazoles, a common motif in many biologically active compounds.
Application Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of two distinct classes of isoxazole-based enzyme inhibitors. These protocols are intended for use by trained laboratory personnel and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Valdecoxib, a Selective COX-2 Inhibitor
Valdecoxib, 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[12] This protocol outlines a common synthetic route starting from 5-methyl-3,4-diphenylisoxazole.[1][4]
Experimental Workflow
Figure 3: Workflow for the synthesis of Valdecoxib.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity |
| 5-Methyl-3,4-diphenylisoxazole | 35596-72-0 | 249.31 | 7.50 kg (30.08 mol) |
| Chlorosulfonic Acid | 7790-94-5 | 116.52 | 29.35 kg (251.89 mol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | As needed |
| Aqueous Ammonia (25-28%) | 1336-21-6 | 35.05 | 33.75 kg |
| Ethyl Acetate | 141-78-6 | 88.11 | As needed |
| Petroleum Ether | 8032-32-4 | - | As needed |
Step-by-Step Procedure
Step 1: Sulfonylation
-
To a 100 L glass-lined reactor, add 29.35 kg of chlorosulfonic acid. Maintain the system temperature at 25 °C.[1]
-
Slowly add 7.50 kg of 5-methyl-3,4-diphenylisoxazole to the reactor. During the addition, maintain the temperature at approximately 28 °C.[1]
-
After the addition is complete, stir the mixture at 30 °C for 30 minutes.[1]
-
Heat the reaction mixture to 60 °C and maintain for 1 hour.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a developing solvent of ethyl acetate:petroleum ether (1:10).[1]
Step 2: Work-up and Extraction
-
Once the reaction is complete, cool the system to 25 °C.[1]
-
In a separate 500 L reactor, add 75 kg of purified water and 87.5 kg of dichloromethane, and cool the mixture to below 20 °C.[1]
-
Slowly add the reaction mixture from the first reactor to the water/dichloromethane mixture, ensuring the temperature does not exceed 20 °C.[1]
-
Separate the organic (dichloromethane) and aqueous layers.[1]
Step 3: Ammonolysis
-
Transfer the dichloromethane phase to a suitable reactor and maintain the temperature at 25 °C.[1]
-
Slowly add 33.75 kg of aqueous ammonia dropwise, keeping the internal temperature at 25 °C.[1]
-
After the addition, stir the mixture at this temperature for 30 minutes.[1]
-
Heat the reaction system to 35 °C and maintain for 1.5-2 hours.[1]
-
Monitor the reaction by TLC using a developing solvent of ethyl acetate:petroleum ether (1:1).[1]
Step 4: Purification
-
Cool the reaction mixture to 25 °C and add 25 kg of dichloromethane.[1]
-
Wash the organic phase twice with 35 kg of purified water each time.[1]
-
Concentrate the organic phase under reduced pressure at 60 °C until a large amount of solid precipitates.[1]
-
Add 112.5 kg of ethyl acetate to the residue, stir, and separate the layers.[1]
-
Extract the aqueous phase with 26.5 kg of dichloromethane.[1]
-
Combine the organic phases and wash twice with purified water.[1]
-
Concentrate the combined organic phases and recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure Valdecoxib.
Characterization Data for Valdecoxib
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₆H₁₄N₂O₃S
-
Molecular Weight: 314.36 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.78 (d, 2H), 7.55-7.53 (d, 2H), 7.45-7.35 (m, 5H), 5.30 (s, 2H, SO₂NH₂), 2.50 (s, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 168.0, 160.2, 142.5, 138.0, 130.5, 129.8, 129.2, 128.8, 128.5, 127.0, 118.5, 112.0, 12.0.
-
Mass Spectrum (ESI): m/z 315.1 [M+H]⁺.
Protocol 2: Synthesis of a 3,5-Disubstituted Isoxazole-Based Monoamine Oxidase (MAO) Inhibitor
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of neurological disorders such as Parkinson's disease and depression.[9][12] This protocol describes a general method for the synthesis of a 3,5-disubstituted isoxazole, a scaffold known to exhibit potent and selective MAO-B inhibition, via the chalcone-hydroxylamine route.[9][13]
Experimental Workflow
Figure 4: Workflow for the synthesis of a 3,5-disubstituted isoxazole MAO inhibitor.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (Example) |
| Substituted Acetophenone | Varies | Varies | 10 mmol |
| Substituted Benzaldehyde | Varies | Varies | 10 mmol |
| Ethanol | 64-17-5 | 46.07 | As needed |
| Potassium Hydroxide | 1310-58-3 | 56.11 | 20 mmol |
| Hydroxylamine Hydrochloride | 5470-11-1 | 69.49 | 15 mmol |
| Acetic Acid | 64-19-7 | 60.05 | As needed |
Step-by-Step Procedure
Step 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
-
In a 100 mL round-bottom flask, dissolve the substituted acetophenone (10 mmol) and substituted benzaldehyde (10 mmol) in ethanol (30 mL).
-
Add a solution of potassium hydroxide (20 mmol) in water (5 mL) to the flask.
-
Stir the reaction mixture at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into crushed ice and acidify with dilute acetic acid.
-
Filter the precipitated solid, wash with cold water, and dry. Recrystallize from ethanol to obtain the pure chalcone.
Step 2: Cyclization to form the Isoxazole
-
In a 100 mL round-bottom flask, dissolve the chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in absolute ethanol (25 mL).
-
Add a catalytic amount of a base, such as potassium hydroxide or sodium acetate.[3][9]
-
Reflux the reaction mixture for 4-8 hours.[9]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) or by recrystallization from an appropriate solvent.
Characterization Data for a Representative 3,5-Diphenylisoxazole
-
Appearance: White solid.[14]
-
Molecular Formula: C₁₅H₁₁NO
-
Molecular Weight: 221.26 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H).[14]
-
¹³C NMR (CDCl₃, 100 MHz): δ 170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4.[14]
-
Mass Spectrum (ESI): m/z 222.1 [M+H]⁺.
Conclusion
The synthesis of isoxazole-based enzyme inhibitors is a dynamic and fruitful area of research in medicinal chemistry. The synthetic strategies outlined in this guide, particularly the 1,3-dipolar cycloaddition and the chalcone-hydroxylamine condensation, provide robust and versatile platforms for the generation of diverse libraries of isoxazole-containing compounds. The detailed protocols for the synthesis of Valdecoxib and a generic 3,5-disubstituted isoxazole MAO inhibitor offer practical and actionable guidance for researchers in drug discovery and development. By leveraging these powerful synthetic methodologies, scientists can continue to unlock the full therapeutic potential of the isoxazole scaffold in the design of novel and effective enzyme inhibitors.
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Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]
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Eureka. (n.d.). Parecoxib sodium patented technology retrieval search results. Retrieved from [Link]
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- Di Nunno, L., & Scilimati, A. (2003). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Journal of Medicinal Chemistry, 46(18), 3845-3852.
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Functionalization of 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid: A Detailed Guide for Researchers
Introduction: The Strategic Importance of the Trifluoromethylated Isoxazole Scaffold
The 3-(trifluoromethyl)isoxazole moiety is a privileged scaffold in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The isoxazole ring itself is a versatile heterocyclic core found in numerous biologically active compounds. The carboxylic acid functionality at the 4-position of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid serves as a versatile handle for a wide array of chemical transformations, allowing for the synthesis of diverse compound libraries for screening and lead optimization.
This comprehensive guide provides detailed application notes and protocols for the functionalization of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid, targeting both the carboxylic acid group and the isoxazole ring. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on providing not just the "how" but also the "why" behind the experimental choices.
I. Functionalization of the Carboxylic Acid Group
The carboxylic acid at the 4-position is the most readily accessible functional group for derivatization. Common transformations include amide bond formation, conversion to an amine via the Curtius rearrangement, and reduction to a primary alcohol.
A. Amide Bond Formation: The Gateway to Diverse Libraries
Amide coupling is a cornerstone of medicinal chemistry, enabling the exploration of the chemical space around a core scaffold. The reaction involves the activation of the carboxylic acid followed by nucleophilic attack by an amine.
Mechanistic Insight: Standard amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are highly effective.[2][3][4] In a typical HATU-mediated coupling, the carboxylic acid is activated by forming a highly reactive OAt-active ester. The presence of a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), facilitates this process. The amine then attacks the active ester to form the thermodynamically stable amide bond.[3]
Figure 1: Workflow for HATU-mediated amide coupling.
Experimental Protocol: General Procedure for HATU-mediated Amide Coupling
-
Preparation: To a solution of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM, 0.1 M) at 0 °C, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with aqueous acid (e.g., 1 M HCl), aqueous base (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Coupling Reagent | Base | Solvent | Temperature | Typical Yield | Reference |
| HATU | DIPEA | DMF | 0 °C to RT | 55-89% | [2] |
| EDC/HOBt | DIPEA | DCM/DMF | 0 °C to RT | Good to Excellent | [5] |
| Thionyl Chloride | Pyridine | Toluene | Reflux | Good to Excellent | [6] |
Table 1: Comparison of common amide coupling conditions.
B. Curtius Rearrangement: From Carboxylic Acid to Amine
The Curtius rearrangement provides a robust method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[7] This transformation proceeds through an acyl azide and an isocyanate intermediate.
Mechanistic Insight: The reaction is initiated by converting the carboxylic acid to an acyl azide. A common and efficient method involves the use of diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.[8][9][10] Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate.[7] This highly reactive intermediate can then be trapped by various nucleophiles. For the synthesis of the primary amine, the isocyanate is hydrolyzed with aqueous acid.
Figure 2: Pathway of the Curtius rearrangement to form an amine.
Experimental Protocol: One-Pot Curtius Rearrangement using DPPA
-
Acyl Azide Formation: To a stirred solution of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid (1.0 eq) in an inert solvent such as toluene (0.1 M), add triethylamine (1.1 eq). After stirring for 10 minutes at room temperature, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise.
-
Rearrangement: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material and formation of the isocyanate.
-
Hydrolysis: Cool the reaction mixture to room temperature and carefully add aqueous acid (e.g., 6 M HCl). Heat the mixture to reflux for 1-2 hours to hydrolyze the isocyanate.
-
Work-up: After cooling, neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude amine by column chromatography or crystallization.
C. Reduction to a Primary Alcohol
The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(Trifluoromethyl)-4-(hydroxymethyl)isoxazole, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[11][12][13]
Mechanistic Insight: The reaction proceeds via initial deprotonation of the carboxylic acid by LiAlH₄ to form a lithium carboxylate salt and hydrogen gas. Subsequent reduction of the carboxylate by the aluminate species forms a tetrahedral intermediate which then collapses to an aldehyde. The aldehyde is immediately reduced further by LiAlH₄ to the corresponding alkoxide, which is then protonated upon acidic workup to yield the primary alcohol.[14]
Experimental Protocol: Reduction with LiAlH₄
-
Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF (0.2 M). Cool the suspension to 0 °C in an ice bath.
-
Addition of Carboxylic Acid: Slowly add a solution of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Work-up: Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude alcohol by column chromatography.
II. Functionalization of the Isoxazole Ring
The isoxazole ring, while aromatic, exhibits distinct reactivity patterns influenced by the electron-withdrawing trifluoromethyl group and the carboxylic acid.
A. Electrophilic Aromatic Substitution
Electrophilic substitution on the isoxazole ring typically occurs at the C4 position.[15] However, with the C4 position already occupied, attention turns to the C5 position, although this is generally less reactive towards electrophiles.
Nitration: Direct nitration of the isoxazole ring can be challenging. However, nitration of phenylisoxazoles has been shown to occur on the phenyl ring or, under specific conditions (e.g., HNO₃/Ac₂O), at the 4-position of the isoxazole.[16][17] For 3-(Trifluoromethyl)isoxazole-4-carboxylic acid, nitration at the C5 position would be sterically and electronically disfavored.
Halogenation: Direct halogenation of the isoxazole ring is a more feasible electrophilic substitution.
Experimental Protocol: Electrophilic Bromination (Hypothetical, based on general principles)
-
Reaction Setup: Dissolve 3-(Trifluoromethyl)isoxazole-4-carboxylic acid (1.0 eq) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst (e.g., H₂SO₄).
-
Reaction: Heat the mixture and monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash, dry, and concentrate the organic phase. Purify the product by column chromatography.
B. Palladium-Catalyzed Cross-Coupling Reactions
To perform cross-coupling reactions, the isoxazole ring must first be functionalized with a suitable leaving group, typically a halogen. This can be achieved through electrophilic halogenation as described above, or by constructing the halogenated isoxazole synthetically. Once the halo-isoxazole is in hand, a variety of powerful C-C and C-N bond-forming reactions can be employed.
1. Suzuki-Miyaura Coupling: This reaction couples the halo-isoxazole with a boronic acid or ester to form a C-C bond.[1][18][19][20]
Figure 3: General scheme for Suzuki-Miyaura coupling.
2. Sonogashira Coupling: This reaction forms a C-C bond between the halo-isoxazole and a terminal alkyne.[21][22][23][24][25]
3. Buchwald-Hartwig Amination: This powerful method allows for the formation of a C-N bond between the halo-isoxazole and an amine.[26][27][28][29][30]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (on a 5-halo derivative)
-
Reaction Setup: To a reaction vessel, add 5-halo-3-(trifluoromethyl)isoxazole-4-carboxylic acid (1.0 eq), the boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). Degas the mixture by bubbling with argon or nitrogen for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
| Reaction Type | Coupling Partner | Catalyst System | Base | Typical Solvent | Reference |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O | [1] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, DIPA | THF, DMF | [21] |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, Ligand (e.g., XPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane | [26] |
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions.
III. Decarboxylation
Under certain conditions, the carboxylic acid group at the C4 position can be removed. This can be a useful transformation for accessing 4-unsubstituted 3-(trifluoromethyl)isoxazoles.
Mechanistic Insight: Decarboxylation of heteroaromatic carboxylic acids can often be achieved by heating in a high-boiling point solvent, sometimes with a catalyst.[31] The stability of the resulting carbanion or the transition state leading to it is a key factor.
Experimental Protocol: Thermal Decarboxylation
-
Reaction Setup: Dissolve 3-(Trifluoromethyl)isoxazole-4-carboxylic acid in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or quinoline.
-
Catalyst (Optional): Add a catalyst, such as copper powder or an organic acid.[31]
-
Reaction: Heat the mixture to a high temperature (e.g., 150-200 °C) and monitor the evolution of CO₂. Follow the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and wash with aqueous acid and brine. Dry, concentrate, and purify the product by column chromatography or distillation.
Conclusion
3-(Trifluoromethyl)isoxazole-4-carboxylic acid is a valuable and versatile building block for the synthesis of novel chemical entities. The functionalization strategies outlined in this guide, covering modifications of the carboxylic acid group and reactions on the isoxazole ring, provide a robust toolkit for researchers in drug discovery and development. The provided protocols, grounded in established chemical principles and supported by the literature, offer a starting point for the exploration of the rich chemistry of this important scaffold. As with any chemical synthesis, careful optimization of reaction conditions for each specific substrate is crucial for achieving the best results.
References
Sources
- 1. Sci-Hub. Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of organoboronic acids with N-protected 4-iodophenyl alanine linked isoxazoles / Chinese Chemical Letters, 2009 [sci-hub.ru]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amide Synthesis [fishersci.co.uk]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XLVII. Nitration of phenylisoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 21. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00577C [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 25. Sonogashira Coupling [organic-chemistry.org]
- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. youtube.com [youtube.com]
- 29. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
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- 31. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
Application Notes & Protocols: Utilizing 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid as a Rigid Linker in Bioconjugation
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic selection of a chemical linker is paramount in the design of effective bioconjugates, influencing critical parameters such as stability, solubility, and the spatial orientation between conjugated moieties. This document provides a comprehensive guide to the use of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid as a novel linker in bioconjugation. We explore the underlying chemical principles, offer detailed protocols for its synthesis and conjugation, and discuss characterization methods for the resulting biomacromolecules. The unique properties of the trifluoromethylated isoxazole scaffold—namely its defined rigidity, metabolic stability, and chemoselective handle—make it a compelling candidate for advanced applications, including the development of antibody-drug conjugates (ADCs) and sophisticated molecular probes.
Introduction: The Rationale for an Isoxazole-Based Linker
Heterocyclic compounds are foundational scaffolds in medicinal chemistry, with the isoxazole ring being a prominent motif in numerous FDA-approved drugs.[1][2] Its incorporation into a linker architecture for bioconjugation is driven by several advantageous features:
-
Structural Rigidity: Unlike flexible alkyl chains, the planar, aromatic isoxazole ring provides a structurally defined and rigid spacer. This predictable geometry is crucial for applications where precise control over the distance and orientation between a payload and a biomolecule is required to maintain biological activity.
-
Chemical Stability: The isoxazole ring is generally stable under physiological conditions. The addition of a trifluoromethyl (CF₃) group can further enhance this stability by sterically shielding the ring and increasing its resistance to metabolic degradation.[3] The CF₃ group's strong electron-withdrawing nature also modulates the physicochemical properties of the conjugate.
-
Synthetic Accessibility: The isoxazole core can be reliably synthesized through established methods, such as 1,3-dipolar cycloaddition of nitrile oxides with alkynes, allowing for modular construction of diverse linker designs.[4][5]
-
Versatile Conjugation Handle: The carboxylic acid at the 4-position serves as a versatile and conventional handle for conjugation. It can be readily activated to react with common nucleophilic residues on proteins, such as the ε-amine of lysine, to form stable amide bonds.[6]
This guide will focus on leveraging these properties through a systematic, protocol-driven approach.
Overall Bioconjugation Workflow
The process of using 3-(Trifluoromethyl)isoxazole-4-carboxylic acid as a linker involves a multi-step workflow. It begins with the synthesis of the linker itself, followed by its activation, conjugation to the target biomolecule, and finally, purification and characterization of the final conjugate.
Figure 1: General workflow for bioconjugation using the isoxazole linker.
Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers. All procedures should be performed in a suitable laboratory environment with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid
This protocol is based on the general principle of 1,3-dipolar cycloaddition between trifluoromethyl nitrile oxide and an appropriate alkyne precursor, followed by hydrolysis. The in-situ generation of the nitrile oxide is critical to avoid dimerization into a furoxan.[5]
Materials & Reagents
| Reagent/Material | Supplier | Grade | Notes |
| Trifluoroacetaldehyde Oxime | Sigma-Aldrich | ≥97% | Precursor to the nitrile oxide |
| Ethyl propiolate | Sigma-Aldrich | 99% | Alkyne component |
| N-Chlorosuccinimide (NCS) | Sigma-Aldrich | ReagentPlus®, ≥98% | For in-situ nitrile oxide formation |
| Pyridine | Sigma-Aldrich | Anhydrous, 99.8% | Base |
| Dichloromethane (DCM) | Fisher Scientific | Anhydrous, ≥99.8% | Reaction solvent |
| Lithium Hydroxide (LiOH) | Sigma-Aldrich | ≥98% | For ester hydrolysis |
| Tetrahydrofuran (THF) / Water | Fisher Scientific | HPLC Grade | For hydrolysis |
| Hydrochloric Acid (HCl) | VWR | 1 M and 2 M | For workup and precipitation |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sigma-Aldrich | ≥99.5% | Drying agent |
Procedure:
-
Nitrile Oxide Generation & Cycloaddition:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve trifluoroacetaldehyde oxime (1.0 eq) and ethyl propiolate (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add a solution of NCS (1.1 eq) in anhydrous DCM dropwise over 1 hour using a syringe pump. The slow addition is crucial to keep the concentration of the nitrile oxide low and favor the cycloaddition over dimerization.[5]
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification of Ester Intermediate:
-
Quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product (ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate) via flash column chromatography on silica gel.
-
-
Ester Hydrolysis:
-
Dissolve the purified ethyl ester in a 3:1 mixture of THF and water.
-
Add LiOH (2.0 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH ~2 with 2 M HCl.
-
The product, 3-(Trifluoromethyl)isoxazole-4-carboxylic acid, should precipitate as a white solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS.
-
Protocol 2: Activation of the Isoxazole Linker as an NHS Ester
For efficient amide bond formation with proteins, the carboxylic acid must be converted to a more reactive electrophile. The N-Hydroxysuccinimide (NHS) ester is a common and effective choice due to its reasonable stability and high reactivity with primary amines in aqueous conditions.[7]
Materials & Reagents
| Reagent/Material | Supplier | Grade |
| 3-(Trifluoromethyl)isoxazole-4-carboxylic acid | From Protocol 1 | - |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | 98% |
| EDC Hydrochloride | Thermo Fisher | ≥99% |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | ≥99.8% |
| Diethyl Ether | Fisher Scientific | Anhydrous |
Procedure:
-
Dissolve 3-(Trifluoromethyl)isoxazole-4-carboxylic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add EDC hydrochloride (1.2 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into cold water to precipitate the NHS ester.
-
Filter the solid, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
-
Store the activated NHS ester under dessicated, inert conditions at -20 °C.
Protocol 3: Conjugation to a Model Protein (e.g., Bovine Serum Albumin)
This protocol describes the conjugation of the activated isoxazole linker to lysine residues on a model protein.
Materials & Reagents
| Reagent/Material | Supplier | Grade |
| Isoxazole-NHS Ester | From Protocol 2 | - |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | ≥98% |
| Phosphate-Buffered Saline (PBS) | Gibco | pH 7.4 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Bioreagent Grade |
| PD-10 Desalting Columns | Cytiva | - |
Procedure:
-
Prepare Protein Solution: Dissolve BSA in PBS (pH 7.4) to a final concentration of 10 mg/mL.
-
Prepare Linker Stock Solution: Dissolve the Isoxazole-NHS ester in DMSO to create a 10 mM stock solution.
-
Conjugation Reaction:
-
To the BSA solution, add the Isoxazole-NHS ester stock solution to achieve a desired molar excess (e.g., 10-fold molar excess of linker-to-protein). The final DMSO concentration should not exceed 10% (v/v) to avoid protein denaturation.
-
Gently mix the reaction and incubate at room temperature for 2 hours or at 4 °C overnight.
-
-
Purification:
-
Remove the unreacted linker and byproducts by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS (pH 7.4), following the manufacturer's instructions.
-
Alternatively, purification can be achieved by dialysis against PBS at 4 °C with several buffer changes.
-
-
Characterization and Storage:
-
Determine the protein concentration of the final conjugate using a BCA assay.
-
Determine the degree of labeling (see Section 4).
-
Store the final conjugate at 4 °C for short-term use or at -80 °C in aliquots for long-term storage.
-
Characterization of the Bioconjugate
Validating the success of the conjugation is a critical step. A combination of techniques should be employed to confirm covalent modification and determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR).
Figure 2: Reaction scheme for NHS ester conjugation to a protein's lysine residue.
-
UV-Vis Spectroscopy: If the linker or an attached payload has a distinct UV absorbance, the DOL can be estimated by measuring the absorbance at two wavelengths (e.g., 280 nm for the protein and a specific wavelength for the payload) and using the Beer-Lambert law.
-
SDS-PAGE: A successful conjugation will result in an increase in the molecular weight of the protein. This can be visualized as a shift in the band position on an SDS-PAGE gel compared to the unconjugated protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This is the most accurate method for determining the DOL. Deconvoluting the mass spectrum of the conjugate will reveal a distribution of species, each corresponding to the protein modified with a different number of linker molecules.
Example Characterization Data
| Analysis Method | Unconjugated Antibody | Isoxazole-Linked Antibody | Interpretation |
| SDS-PAGE (Reduced) | Heavy Chain: ~50 kDa | Heavy Chain: ~50.5 kDa | Upward shift indicates successful conjugation to the heavy chain. |
| Light Chain: ~25 kDa | Light Chain: ~25 kDa | Minimal shift suggests preferential conjugation on the heavy chain. | |
| Mass Spec (Intact) | 148,150 Da | 149,020 Da (main peak) | Mass increase corresponds to an average of 4 linker molecules per antibody (DAR ≈ 4). |
Advanced Considerations and Applications
-
Antibody-Drug Conjugates (ADCs): This linker is well-suited for ADCs, where a stable, rigid connection between the antibody and a cytotoxic payload is essential for in vivo efficacy and safety.[8][9] The linker's stability helps prevent premature drug release in circulation.
-
Photo-Crosslinking: While this guide focuses on its use as a stable linker, it is noteworthy that the isoxazole core itself can possess intrinsic photochemical reactivity.[10][11] Under specific UV irradiation (e.g., 254 nm), the isoxazole ring can open and form covalent crosslinks with nearby proteins, offering a potential dual-mode application for photoaffinity labeling studies.[12]
-
In Vivo Stability: While the trifluoromethylated isoxazole is designed for high stability, any new linker system must be empirically evaluated for stability in serum and relevant in vivo models to ensure the integrity of the bioconjugate until it reaches its target.[9]
Conclusion
3-(Trifluoromethyl)isoxazole-4-carboxylic acid represents a valuable and versatile tool for the construction of advanced bioconjugates. Its inherent rigidity, enhanced metabolic stability, and straightforward chemical handle provide researchers with a superior building block for applications demanding precise molecular architecture and robust performance. The protocols and considerations outlined in this document serve as a foundational guide for scientists and drug developers aiming to incorporate this promising linker into their bioconjugation strategies.
References
-
MURAL - Maynooth University Research Archive Library. (2013). Conjugation at the oligonucleotide level based on isoxazole phosphoramidites generated by click chemistry. [Link]
-
Lougee, M. G., et al. (2022). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. ACS Central Science. [Link]
-
Zhang, W., et al. (2022). Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics. Angewandte Chemie International Edition. [Link]
- Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews. This is a general reference for click chemistry concepts.
-
Szymański, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]
-
ResearchGate. (2013). Conjugation at the oligonucleotide level based on isoxazole phosphoramidites generated by click chemistry. [Link]
- Google Patents. (2019). WO2019011078A1 - Oxadiazole linkers and use thereof.
-
ResearchGate. (n.d.). Examples of reactions used for conjugation to carboxylic acids. [Link]
-
Kumar, R., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]
-
Tsuchikama, K., & An, Z. (2018). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Protein & Cell. [Link]
-
D'Amico, L., et al. (2018). In vivo testing of drug-linker stability. Methods in Molecular Biology. [Link]
-
Lougee, M. G., et al. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]
-
ResearchGate. (2024). Synthesis of isoxazole derivative from reaction of 4‐trifluoroacetyl‐2‐phenyloxazol‐5‐one with hydroxylamine hydrochloride. [Link]
-
Tsuchikama, K., & An, Z. (2016). Antibody-drug conjugates: Recent Advances in Conjugation and Linker Chemistries. Protein & Cell. [Link]
-
Procter, D. J., et al. (2016). Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation. Organic & Biomolecular Chemistry. [Link]
-
Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. [Link]
-
Reddit. (2022). Trifluoro NHS ester and carboxylic acid - what would be the mechanism?[Link]
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of trifluoromethylated isoxazoles and their elaboration through inter- and intra-molecular C-H arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Antibody-drug conjugates: recent advances in conjugation and linker chemistries [protein-cell.net]
- 9. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Developing Isoxazole as a Native Photo-Cross-Linker for Photoaffinity Labeling and Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods | bioRxiv [biorxiv.org]
Application Notes & Protocols: The Strategic Use of 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid in Modern Agrochemical Synthesis
Introduction: The Isoxazole Scaffold as a Privileged Structure in Agrochemicals
In the landscape of modern crop protection, the discovery of novel, effective, and environmentally conscious active ingredients is paramount. Heterocyclic compounds form the backbone of many successful agrochemicals, and among these, the isoxazole ring system has emerged as a "privileged scaffold." Its unique electronic properties and metabolic stability make it a cornerstone in the rational design of new herbicides, fungicides, and insecticides.
This guide focuses on a particularly valuable building block: 3-(Trifluoromethyl)isoxazole-4-carboxylic acid . The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold significantly enhances the biological efficacy of the final product. The CF₃ group is highly electronegative and lipophilic, properties that improve metabolic stability, membrane permeability, and binding affinity to target enzymes.[1][2] This makes our title compound an exceptionally potent synthon for creating next-generation agrochemicals, particularly in the class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides.[3][4]
These application notes will provide researchers and development scientists with the foundational knowledge and practical protocols to effectively utilize 3-(Trifluoromethyl)isoxazole-4-carboxylic acid in their synthetic campaigns.
Physicochemical Properties and Handling
A thorough understanding of the starting material is critical for successful and safe synthesis.
| Property | Value | Source |
| CAS Number | 131992-05-1 | Internal Data |
| Molecular Formula | C₅H₂F₃NO₃ | Internal Data |
| Molecular Weight | 181.07 g/mol | Internal Data |
| Appearance | White to off-white solid | Supplier Observation |
| Melting Point | 148-152 °C | Supplier Observation |
| Storage | Store at 10°C - 25°C in a dry, well-ventilated place. | [5] |
Safety & Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a fume hood to avoid inhalation of dust.
-
Refer to the Safety Data Sheet (SDS) for complete hazard information. Classified as Acute Toxicity, Oral (Category 4).
Core Synthetic Utility: A Versatile Chemical Handle
The power of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid lies in the reactivity of its carboxylic acid group. This functional group serves as a versatile handle for derivatization, most commonly through the formation of amide or ester linkages. This allows for the coupling of the isoxazole core to a wide array of other molecular fragments, enabling the exploration of vast chemical space in the search for new active ingredients.
The primary application we will explore is its use as a key intermediate in the synthesis of HPPD-inhibiting herbicides. These herbicides function by disrupting a crucial step in plastoquinone synthesis, which is essential for carotenoid biosynthesis.[4] This inhibition leads to the characteristic bleaching of new plant growth, followed by necrosis and death.[3]
Application Note 1: Synthesis of an HPPD-Inhibiting Herbicide Precursor
This section details the synthesis of an amide-linked derivative, a common structural motif in patented isoxazole-based herbicides.[6][7] The protocol describes the activation of the carboxylic acid and subsequent coupling with a substituted aniline, a foundational reaction for this class of compounds.
Synthetic Workflow Overview
The overall process involves two key stages: activation of the carboxylic acid to form a more reactive intermediate (an acid chloride), followed by nucleophilic acyl substitution with an amine.
Caption: General workflow for the synthesis of an N-Aryl isoxazole carboxamide.
Detailed Laboratory Protocol: Amide Coupling
This protocol provides a robust method for coupling the isoxazole acid with 2-amino-4-chlorotoluene as a representative aniline.
Objective: To synthesize N-(4-chloro-2-methylphenyl)-3-(trifluoromethyl)isoxazole-4-carboxamide.
Materials and Reagents:
| Reagent | CAS Number | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 3-(CF₃)isoxazole-4-carboxylic acid | 131992-05-1 | 181.07 | 1.81 g | 10.0 |
| Thionyl Chloride (SOCl₂) | 7719-09-7 | 118.97 | 1.1 mL (1.78g) | 15.0 |
| 2-Amino-4-chlorotoluene | 95-74-9 | 141.59 | 1.42 g | 10.0 |
| Pyridine | 110-86-1 | 79.10 | 1.2 mL (1.18g) | 15.0 |
| Toluene | 108-88-3 | 92.14 | 50 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - |
Step-by-Step Procedure:
-
Acid Chloride Formation (Activation):
-
To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(Trifluoromethyl)isoxazole-4-carboxylic acid (1.81 g, 10.0 mmol) and toluene (30 mL).
-
Add thionyl chloride (1.1 mL, 15.0 mmol) dropwise at room temperature.
-
Rationale: Thionyl chloride is a cost-effective and efficient reagent for converting carboxylic acids to acid chlorides.[8][9] The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 2 hours. The reaction can be monitored by TLC or by the cessation of gas evolution.
-
Allow the mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure (in a well-ventilated fume hood) to yield the crude 3-(Trifluoromethyl)isoxazole-4-carbonyl chloride as a light yellow oil or solid. Proceed immediately to the next step.
-
Expert Insight: The acid chloride is moisture-sensitive. It is crucial to perform this step under anhydrous conditions and use the intermediate without delay to prevent hydrolysis back to the carboxylic acid.
-
-
Amide Coupling:
-
Dissolve the crude acid chloride in anhydrous dichloromethane (DCM, 50 mL).
-
In a separate flask, dissolve 2-amino-4-chlorotoluene (1.42 g, 10.0 mmol) and pyridine (1.2 mL, 15.0 mmol) in DCM (20 mL).
-
Cool the acid chloride solution to 0°C using an ice bath.
-
Add the aniline/pyridine solution dropwise to the stirred acid chloride solution over 20 minutes, maintaining the temperature below 10°C.
-
Rationale: Pyridine acts as a base to scavenge the HCl generated during the reaction, driving the equilibrium towards product formation.[10] Running the reaction at a reduced temperature helps to control the exothermic reaction and minimize side-product formation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure N-(4-chloro-2-methylphenyl)-3-(trifluoromethyl)isoxazole-4-carboxamide.
-
Self-Validation & Characterization:
-
Expected Yield: 75-85%
-
Physical Appearance: White to off-white crystalline solid.
-
Characterization: Confirm structure and purity using ¹H NMR, ¹⁹F NMR, LC-MS, and melting point analysis.
Troubleshooting & Field Insights
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Step 1 | Incomplete reaction; moisture contamination. | Ensure anhydrous conditions. Extend reflux time. Confirm quality of thionyl chloride. |
| Low Yield in Step 2 | Hydrolysis of acid chloride; impure aniline. | Use the acid chloride immediately after formation. Check the purity of the aniline starting material. |
| Formation of Byproducts | Reaction temperature too high; incorrect stoichiometry. | Maintain cooling during the addition of the aniline solution. Ensure precise measurement of reagents. |
| Difficult Purification | Presence of unreacted starting materials or side products. | Optimize the aqueous work-up steps. Consider column chromatography if recrystallization is ineffective. |
Conclusion
3-(Trifluoromethyl)isoxazole-4-carboxylic acid is a high-value, versatile intermediate for the synthesis of advanced agrochemicals. Its trifluoromethyl group imparts desirable physicochemical properties that translate to enhanced biological activity.[11][12] The straightforward conversion of its carboxylic acid moiety into robust amide or ester linkages provides a reliable and scalable route to novel herbicidal, fungicidal, and insecticidal candidates. The protocols and insights provided herein serve as a validated starting point for researchers aiming to leverage this potent building block in their discovery and development programs.
References
- Vertex AI Search. (2026). The Trifluoromethyl Group: Enhancing Efficacy in Pharmaceuticals and Agrochemicals.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubMed Central. (2025).
- National Institutes of Health (NIH). (n.d.).
- Wikipedia. (n.d.).
- Taylor & Francis. (n.d.). Trifluoromethyl group – Knowledge and References.
- ResearchGate. (2025). Design, synthesis, herbicidal activity and CoMFA of aryl-formyl piperidinone HPPD inhibitors | Request PDF.
- National Institutes of Health (NIH). (n.d.).
- UNL Digital Commons. (n.d.). 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future.
- PubMed. (2024). Design, synthesis and herbicidal activity of novel cyclohexanedione derivations containing pyrazole and pyridine groups as potential HPPD inhibitors.
- Amerigo Scientific. (n.d.). 3-(4-Chlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid.
- European Patent Office. (2001). Heteroaroyl-isoxazoles and their use as herbicides - EP 1156048 A1.
- Google Patents. (n.d.). US5489570A - Herbicidal isoxazoles.
- Google Patents. (n.d.). CN100409748C - Substituted phenyl-isoxazole herbicide.
- Googleapis.com. (2001). (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT) - (19)
- Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)-3-(4-fluorophenyl)isoxazole-4-carboxylic acid.
- Biosynth. (n.d.). 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid | 193952-09-9 | THA95209.
- Google Patents. (n.d.).
- BLDpharm. (n.d.). 193952-09-9|3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid.
- Google Patents. (n.d.). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and herbicidal activities of aryloxyacetic acid derivatives as HPPD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. biosynth.com [biosynth.com]
- 6. data.epo.org [data.epo.org]
- 7. US5489570A - Herbicidal isoxazoles - Google Patents [patents.google.com]
- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yield, and provide answers to frequently asked questions. Our goal is to equip you with the knowledge to optimize your reaction conditions and achieve reliable, high-yield results.
I. Troubleshooting Guide: Diagnosing and Resolving Low Yield
Low yield in the synthesis of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid is a common yet surmountable challenge. The typical synthetic route involves a two-step process: (1) the formation of ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate from ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate and hydroxylamine, followed by (2) saponification of the resulting ester. This guide will dissect potential pitfalls in each stage.
Issue 1: Incomplete Formation of the Isoxazole Ring
A common reason for low overall yield is the incomplete cyclization to form the ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate intermediate.
Question: My reaction to form the isoxazole ester intermediate appears sluggish or incomplete, resulting in a complex mixture and low yield. What are the likely causes and how can I fix this?
Answer:
This issue often stems from several factors related to the reactants and reaction conditions.
Probable Causes & Solutions:
-
Purity and Stability of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate: This key starting material is susceptible to degradation, especially in the presence of moisture. While some sources suggest it can be used without purification, its purity is critical.[1]
-
Solution: Ensure the starting material is dry and, if possible, purify it by distillation under reduced pressure before use.[2] Store it under an inert atmosphere (e.g., argon or nitrogen) at a low temperature.
-
-
Hydroxylamine Source and Stoichiometry: The form of hydroxylamine (e.g., hydrochloride salt vs. free base) and its stoichiometry are crucial. Using the hydrochloride salt requires a base to liberate the free hydroxylamine for the reaction.
-
Solution: If using hydroxylamine hydrochloride, ensure at least one equivalent of a suitable base (e.g., sodium acetate, sodium carbonate) is used.[3] A slight excess of hydroxylamine may be beneficial to drive the reaction to completion, but a large excess can lead to side reactions.
-
-
Reaction Temperature and pH Control: The cyclization reaction is sensitive to both temperature and pH. Low temperatures can slow the reaction rate, while high temperatures can promote the formation of byproducts.[3] The pH of the reaction mixture influences the nucleophilicity of hydroxylamine.
-
Solution: Maintain the reaction temperature within the optimal range, typically between -20°C to 10°C.[3] Careful control of pH is necessary; using a buffered system or slow addition of base can help maintain the desired pH.
-
-
Solvent Choice: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.
-
Solution: Protic solvents like ethanol are commonly used. Ensure the solvent is anhydrous to prevent hydrolysis of the starting material.
-
Issue 2: Inefficient Saponification of the Ester Intermediate
Even with a good yield of the ester intermediate, the final yield of the carboxylic acid can be compromised during the saponification step.
Question: The saponification of my ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate is not going to completion, or I am observing significant byproduct formation. What should I investigate?
Answer:
Incomplete saponification or degradation during this step can drastically reduce your final yield.
Probable Causes & Solutions:
-
Insufficient Base or Reaction Time: Saponification requires a stoichiometric amount of a strong base (e.g., NaOH, KOH) and sufficient time for the reaction to complete.
-
Solution: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete conversion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
-
Reaction Temperature: Elevated temperatures can accelerate saponification but may also lead to decomposition of the isoxazole ring or decarboxylation of the final product.
-
Solution: Perform the saponification at a controlled temperature, typically starting at a lower temperature (e.g., 0°C) and allowing it to slowly warm to room temperature.
-
-
Workup Procedure: The acidification step to protonate the carboxylate and precipitate the carboxylic acid is critical. Improper pH control can lead to incomplete precipitation or redissolving of the product.
-
Solution: Slowly add a strong acid (e.g., HCl) to the cooled reaction mixture until the pH is acidic (pH 1-2). Ensure thorough mixing during acidification. Cooling the mixture during acidification can improve precipitation and yield.
-
Issue 3: Product Loss During Purification
Significant loss of the final product can occur during the purification steps.
Question: I seem to be losing a substantial amount of my 3-(Trifluoromethyl)isoxazole-4-carboxylic acid during crystallization or extraction. How can I minimize these losses?
Answer:
Purification is a critical step where yield can be easily lost if not optimized.
Probable Causes & Solutions:
-
Suboptimal Crystallization Solvent: The choice of solvent for crystallization is crucial for obtaining high purity and recovery.
-
Solution: Experiment with different solvent systems. A good crystallization solvent will dissolve the product at an elevated temperature but have low solubility at cooler temperatures. Mixtures of solvents, such as ethanol/water or ethyl acetate/hexanes, can be effective.
-
-
Inefficient Extraction: If purification involves an extraction, incomplete transfer of the product from the aqueous to the organic layer can result in significant loss.
-
Solution: Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate).[4] Ensure the pH of the aqueous layer is sufficiently low (pH 1-2) to ensure the carboxylic acid is in its neutral, more organic-soluble form.
-
-
Premature Decarboxylation: Isoxazole-4-carboxylic acids can be susceptible to decarboxylation, especially at elevated temperatures.[5][6]
-
Solution: Avoid excessive heat during purification steps. If distillation of the solvent is required, use a rotary evaporator under reduced pressure to keep the temperature low.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the overall expected yield for this synthesis? A1: While yields can vary depending on the specific conditions and scale, a well-optimized two-step synthesis should provide an overall yield in the range of 70-85%.
Q2: Can I use a different starting material instead of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate? A2: This specific precursor is highly effective for constructing the desired isoxazole ring with the trifluoromethyl group at the 3-position. While other synthetic routes to trifluoromethylated isoxazoles exist, they may involve different starting materials and reaction conditions, potentially leading to different regioisomers.[7]
Q3: My final product is a brownish oil instead of a solid. What does this indicate? A3: A brownish oil suggests the presence of impurities. The starting material, ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate, is often described as a brown oil.[1] Incomplete reaction or purification can carry these impurities through to the final product. Further purification, such as column chromatography or recrystallization from a different solvent system, may be necessary.
Q4: Is it possible for the isoxazole ring to open during the reaction? A4: Yes, the isoxazole ring can be cleaved under certain conditions, particularly with strong nucleophiles or harsh basic conditions during saponification. This can be a contributing factor to low yield. Careful control of reaction conditions is key to maintaining the integrity of the heterocyclic ring.
Q5: Are there any known side reactions I should be aware of? A5: A potential side reaction during the isoxazole formation is the formation of the isomeric ethyl 5-(trifluoromethyl)isoxazole-4-carboxylate.[3] The regioselectivity of the cyclization is influenced by the reaction conditions. Additionally, detrifluoroacetylation of the starting material has been reported under certain conditions, which would lead to different byproducts.[8][9]
III. Experimental Protocols & Data
Protocol 1: Synthesis of Ethyl 3-(Trifluoromethyl)isoxazole-4-carboxylate
-
To a solution of hydroxylamine hydrochloride (1.05 eq) and sodium acetate (1.1 eq) in anhydrous ethanol at 0°C, add a solution of ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate (1.0 eq) in anhydrous ethanol dropwise over 30 minutes.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester.
| Parameter | Recommended Value |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 13-17 hours |
| Key Reagents | Hydroxylamine HCl, Sodium Acetate |
| Solvent | Anhydrous Ethanol |
Protocol 2: Saponification to 3-(Trifluoromethyl)isoxazole-4-carboxylic acid
-
Dissolve the crude ethyl 3-(trifluoromethyl)isoxazole-4-carboxylate in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Cool the solution to 0°C and add a solution of sodium hydroxide (1.2 eq) in water dropwise.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the ester is consumed.
-
Cool the reaction mixture to 0°C and slowly acidify with 6N HCl to pH 1-2.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) if further purification is needed.
| Parameter | Recommended Value |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 2-4 hours |
| Key Reagents | Sodium Hydroxide, 6N HCl |
| Solvent | Ethanol/Water |
IV. Visualized Synthetic Pathway and Troubleshooting Logic
To aid in understanding the synthesis and troubleshooting process, the following diagrams illustrate the reaction pathway and a decision-making workflow for addressing low yield.
Caption: Overall synthetic pathway.
Caption: Troubleshooting decision tree.
V. References
-
Kudyakova, Y. S., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2019). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. Postovsky Institute of Organic Synthesis UB RAS.
-
ResearchGate. (n.d.). Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid. Retrieved from [Link]
-
Google Patents. (n.d.). EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates. Retrieved from
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
Google Patents. (n.d.). CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Retrieved from
-
PubChem. (n.d.). Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate. Retrieved from [Link]
-
Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Retrieved from [Link]
-
ResearchGate. (2021). Detrifluoroacetylation of 2-ethoxymethylene derivative of ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link]
Sources
- 1. Ethyl 2-(ethoxymethylene)-4,4,4-trifluoroacetoacetate synthesis - chemicalbook [chemicalbook.com]
- 2. EP2262756B1 - Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates - Google Patents [patents.google.com]
- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Decarboxylation [organic-chemistry.org]
- 7. rsc.org [rsc.org]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. researchgate.net [researchgate.net]
identifying and minimizing side reactions in isoxazole synthesis from β-ketoesters
Introduction: The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its wide range of biological activities.[1] The synthesis of isoxazoles via the condensation of β-ketoesters with hydroxylamine, a variant of the Claisen isoxazole synthesis, is a fundamental and widely used method.[2][3] However, this seemingly straightforward reaction is often plagued by challenges, including the formation of side products and issues with regioselectivity, which can significantly impact yield and purity.
This technical guide serves as a dedicated support resource for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, field-proven protocols, and a mechanistic understanding of common side reactions. The question-and-answer format is designed to directly address the specific issues you may encounter during your experiments, enabling you to identify, minimize, and solve these synthetic challenges effectively.
Section 1: The Core Reaction - Mechanism & Key Parameters
The reaction proceeds through the condensation of hydroxylamine with a 1,3-dicarbonyl compound, in this case, a β-ketoester.[3] The initial step involves the formation of an oxime intermediate with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic isoxazole ring.[3][4]
Caption: Decision workflow for improving regioselectivity.
Problem 2: Formation of Isoxazol-5-ones
Q: My product isn't the expected aromatic isoxazole. Instead, my analytical data suggests I've formed an isoxazol-5-one (a 5-hydroxyisoxazole tautomer). Why?
A: The product of condensation at the ester carbonyl is an isoxazolin-5-one, which exists in tautomeric equilibrium with 5-hydroxyisoxazole. [4]The isolation of this species is often a result of the reaction pathway and the work-up conditions. Early work by Claisen showed that 2-unsubstituted β-keto esters tend to yield isoxazolin-5-ones. [4] Causality and Solution:
-
Tautomerism: The isoxazol-5-one is a stable, non-aromatic cyclic ketone. Its formation is favored when the initial attack of hydroxylamine occurs at the ester carbonyl.
-
Work-up pH: The final pH of the aqueous work-up can influence the tautomeric equilibrium. If you desire the aromatic 5-alkoxyisoxazole (from the ester oxygen), you must prevent hydrolysis. If the goal is the fully cyclized aromatic ring involving the keto group, ensuring complete dehydration is key.
-
Mitigation: To avoid isolating the isoxazol-5-one when the 5-alkyl/aryl isoxazole is desired, ensure your reaction conditions (mildly acidic) favor initial attack at the ketone. During work-up, a final wash with a mild acid can help ensure the dehydration to the aromatic system is complete.
Problem 3: Low or No Product Yield
Q: My reaction has a very low yield, or TLC/LC-MS analysis shows no product formation. What are the common culprits?
A: Low or no yield can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach is required for troubleshooting. [2] Causality and Solution:
-
Reagent Integrity:
-
Hydroxylamine Quality: Hydroxylamine hydrochloride can degrade over time. Use a fresh bottle or verify the quality of your stock. Contamination with hydrazine is a known issue (see Problem 4).
-
β-Ketoester Purity: These substrates can exist as keto-enol tautomers, and their purity can affect reactivity. [2]Ensure the starting material is pure via NMR or GC-MS.
-
-
Reaction Conditions:
-
Temperature & Time: Some condensations require gentle heating (reflux in ethanol is common) to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Prolonged heating can lead to decomposition. [2] * Solvent Choice: Ethanol is a common solvent, but if reactants have poor solubility, this will impede the reaction. Screening alternative solvents may be necessary.
-
-
Product/Intermediate Instability: The isoxazole ring itself can be sensitive. The N-O bond is relatively weak and can be cleaved under certain conditions, such as in the presence of strong reducing agents (e.g., catalytic hydrogenation) or some transition metals. [2]
Caption: A systematic flowchart for troubleshooting low yields.
Problem 4: Pyrazole Contamination
Q: My NMR and Mass Spec data show a significant impurity that corresponds to a pyrazole. How is this possible?
A: This is a classic side reaction that arises from a contaminated starting material. The synthesis of pyrazoles from 1,3-dicarbonyls occurs via condensation with hydrazine, a reaction known as the Knorr pyrazole synthesis. [5] Causality and Solution:
-
Hydrazine Impurity: Commercial hydroxylamine hydrochloride is often prepared from processes that can leave residual hydrazine (H₂NNH₂) as an impurity. Because hydrazine is highly reactive, even small amounts can compete with hydroxylamine to produce a pyrazole byproduct. [6][7][8]* Mitigation:
-
Source High-Purity Reagents: Purchase hydroxylamine hydrochloride from a reputable supplier and select a grade with low specified hydrazine content.
-
Recrystallization: If contamination is suspected, recrystallizing the hydroxylamine hydrochloride may help remove impurities.
-
Characterize the Side Product: Confirming the byproduct is indeed a pyrazole will validate the source of the problem. The mass will differ by the replacement of an oxygen atom with a nitrogen atom.
-
Problem 5: Difficulty with Product Purification
Q: I'm finding it very difficult to separate my desired isoxazole from its regioisomer and other impurities by column chromatography.
A: The purification of isoxazole derivatives can be challenging, especially when regioisomers with very similar polarities are present. [2] Causality and Solution:
-
Similar Polarity: Regioisomers often have nearly identical polarities, making them co-elute on standard silica gel columns.
-
Purification Strategies:
-
Solvent System Screening: Do not rely on a single solvent system. Systematically screen various combinations of polar and non-polar solvents using thin-layer chromatography (TLC) to find a system that provides the best separation (ΔRf). Sometimes, adding a small amount of a third solvent or an acid/base modifier (e.g., acetic acid or triethylamine) can dramatically improve separation. [2] 2. Alternative Stationary Phases: If silica gel fails, consider other options. Alumina (which can be acidic, basic, or neutral) may offer different selectivity. For very challenging separations, reverse-phase silica (C18) can be effective. [2] 3. Crystallization: If your desired product is a solid, crystallization is an extremely powerful purification technique that can often separate isomers that are inseparable by chromatography. [2]Experiment with various solvent systems to induce crystallization.
-
Preparative HPLC: For high-value materials where other methods have failed, preparative High-Performance Liquid Chromatography (HPLC) is the ultimate tool for separating difficult mixtures, albeit at a smaller scale. [2]
-
Section 3: Experimental Protocols
Protocol 1: General Synthesis of 5-Methyl-3-phenylisoxazole
This protocol describes a standard procedure. Notes are included to highlight steps critical for minimizing side reactions.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl benzoylacetate (1.0 eq) and ethanol (20 mL).
-
Reagent Addition: In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in water (10 mL). Note: Using a mild base like sodium acetate helps maintain a pH conducive to selective reaction.
-
Reaction: Add the hydroxylamine solution to the stirred solution of the β-ketoester at room temperature. Heat the mixture to reflux (approx. 80 °C) and monitor the reaction progress by TLC (e.g., using 30% ethyl acetate / 70% hexane). The reaction is typically complete in 2-4 hours. Note: Avoid excessively long reflux times to prevent potential decomposition.
-
Work-up: Cool the reaction mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator. Add 50 mL of cold water to the flask, which should cause the product to precipitate.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 20 mL) to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 5-methyl-3-phenylisoxazole.
Protocol 2: pH-Controlled Work-up to Improve Regioselectivity
This protocol is adapted for reactions where regioisomer formation is a concern.
-
Reaction: Follow steps 1-3 from Protocol 1.
-
Work-up: After cooling the reaction mixture, place the flask in an ice bath. Slowly add 1M HCl dropwise while stirring, monitoring the pH with a pH meter or test strips. Carefully adjust the pH to ~5-6. Note: This controlled acidification can favor the dehydration of one intermediate over the other, potentially improving the isomeric ratio.
-
Extraction: Transfer the pH-adjusted mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 30 mL) and then with brine (1 x 30 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue using column chromatography, having previously determined an optimal solvent system via TLC screening. [1][2]
References
- BenchChem. (2025).
- Zhou, Y., et al. (2020). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
- BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis. BenchChem Technical Support.
- Pace, V. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. Thieme.
- Various Authors. (2019). synthesis of isoxazoles. YouTube.
- Chalyk, B. A., et al. (2016). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes....
- BenchChem. (2025). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. BenchChem Technical Support.
- Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Silva Raí, G. M., et al. (2018).
- Neochoritis, C. G., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Organic Chemistry Portal. Isoxazole synthesis.
- Valduga, C. J., et al. (2024).
- da Silva, M. J. V., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
- Organic Chemistry. (2021). Claisen Isoxazole Synthesis Mechanism. YouTube.
- Sharma, P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Publishing.
- Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
- Organic Chemistry Portal. Pyrazole synthesis.
- BenchChem. (2025).
- Kumar, A. (2024). Construction of Isoxazole ring: An Overview. Life Academica.
- Valduga, C. J., et al. (2024).
- Reddit. (2022). Isoxazole synthesis. r/Chempros.
- Movassaghi, M., et al. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles.
- Dou, G., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
- ResearchGate. (2018). a Synthesis of isoxazole-based amides A1-13. b Synthesis of isoxazole....
Sources
- 1. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
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- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Technical Support Center: Purification of Fluorinated Heterocyclic Carboxylic Acids
Welcome to the technical support center dedicated to the unique and often complex challenges associated with the purification of fluorinated heterocyclic carboxylic acids. As a researcher, you understand that the incorporation of fluorine into heterocyclic scaffolds imparts desirable properties for pharmaceuticals and agrochemicals.[1][2] However, these same properties can introduce significant hurdles in downstream processing and purification.
This guide is structured to provide you with both foundational knowledge and actionable troubleshooting strategies in a direct question-and-answer format. We will delve into the "why" behind the problems and offer systematic, field-proven solutions.
Section 1: Understanding the Core Challenges: Why Are These Compounds So Difficult to Purify?
Before diving into troubleshooting, it's crucial to understand the fundamental physicochemical changes induced by fluorine substitution. These changes are the root cause of most purification difficulties.
Q: How does fluorine substitution fundamentally alter my molecule's behavior?
A: The introduction of fluorine, the most electronegative element, dramatically influences a molecule's properties through strong inductive effects and unique intermolecular interactions.[3][4]
-
Increased Acidity (Lower pKa): The primary challenge stems from the powerful electron-withdrawing nature of fluorine atoms. This effect stabilizes the carboxylate anion (the conjugate base), making the carboxylic acid more acidic (i.e., lowers its pKa).[3][5] This increased acidity affects the compound's ionization state at a given pH, which is critical for techniques like acid-base extraction, ion-exchange chromatography, and reverse-phase HPLC.[6] The closer the fluorine atom is to the carboxylic acid group, and the more fluorine atoms there are, the more pronounced this effect becomes.[3][5]
-
Altered Solubility: Fluorination can drastically change a compound's solubility profile. While it can increase solubility in certain organic solvents, it often leads to reduced aqueous solubility, especially for the undissociated acid form.[7] This can complicate extractions and make finding suitable crystallization solvents difficult.[8]
-
Unique Intermolecular Interactions: Fluorinated compounds can engage in interactions not commonly seen with their hydrocarbon analogs, such as fluorous-fluorous interactions, dipole-dipole interactions, and halogen bonds.[6][8] These forces can lead to aggregation, unusual retention behavior in chromatography, and challenges in crystal lattice formation.[8]
Data Snapshot: Impact of Fluorination on Acidity
The following table clearly illustrates the dramatic increase in acidity with fluorination. Understanding your compound's likely pKa is the first step in designing a robust purification strategy.
| Compound Name | Structure | pKa Value |
| Acetic Acid | CH₃COOH | 4.76 |
| Fluoroacetic Acid | FCH₂COOH | 2.59 |
| Difluoroacetic Acid | F₂CHCOOH | 1.24 |
| Trifluoroacetic Acid | F₃CCOOH | 0.52 |
Data sourced from multiple chemical literature sources and illustrates a well-established trend.[3][5]
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during purification workflows.
Chromatography (HPLC & Flash)
Q: My fluorinated acid shows poor peak shape (severe tailing) in reverse-phase HPLC. Why is this happening and how can I fix it?
A: This is a classic problem. Peak tailing for acidic compounds on silica-based C18 columns is often caused by secondary interactions between the analyte and residual, acidic silanol groups on the stationary phase. For your fluorinated acid, which is likely a stronger acid than its non-fluorinated counterpart, this issue is exacerbated.
Causality & Solution Workflow:
Caption: Troubleshooting workflow for peak tailing in HPLC.
Using fluorinated carboxylic acids like trifluoroacetic acid (TFA) or pentafluoropropionic acid (PFPA) in the mobile phase can significantly improve peak symmetry.[9]
Q: I'm struggling to separate my target compound from structurally similar impurities (e.g., de-fluorinated or positional isomers). What strategies can I employ?
A: This is a selectivity challenge. Since the impurities are structurally very similar, you need to exploit subtle differences in their physicochemical properties.
-
Optimize the Mobile Phase:
-
Change the Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. Methanol is a hydrogen-bond donor and can interact differently with your analytes, potentially resolving co-eluting peaks.
-
Adjust pH: Fine-tuning the mobile phase pH can alter the ionization state of the heterocyclic part of your molecule (if it contains basic nitrogens) or the carboxylic acid, which can be enough to achieve separation.[6]
-
-
Change the Stationary Phase:
-
Phenyl-Hexyl Columns: These columns offer pi-pi interactions, which can be very effective for separating aromatic or heterocyclic compounds, including positional isomers.
-
Fluorinated Stationary Phases (e.g., F5/PFP): These phases are specifically designed to provide alternative selectivity for halogenated compounds through dipole-dipole, pi-pi, and ion-exchange interactions.
-
-
Consider Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO₂ as the main mobile phase and can offer very different selectivity compared to HPLC, often providing excellent resolution for complex mixtures.[10]
Q: My compound seems to be degrading on the silica gel column during flash chromatography. What are my options?
A: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds.[11] Fluorinated compounds can sometimes be susceptible to defluorination under these conditions.
-
Deactivate the Silica: You can neutralize the silica gel by pre-treating it with a base. A common method is to prepare a slurry of silica in your eluent containing a small amount (0.1-1%) of a volatile base like triethylamine or ammonia. This is particularly effective if your target compound is base-stable.
-
Switch the Stationary Phase:
-
Alumina: Alumina is available in neutral, basic, or acidic forms. Neutral or basic alumina can be an excellent alternative to silica.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.[11]
-
Reverse-Phase C18 Silica: For more polar compounds, reverse-phase flash chromatography is a powerful option.
-
Recrystallization
Q: My fluorinated compound "oils out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a super-saturated liquid phase before it has a chance to form an ordered crystal lattice. This is a common issue with polar fluorinated molecules.[8]
-
Reduce the Cooling Rate: Cool the solution as slowly as possible. Allow it to return to room temperature naturally, then gradually cool it further in a refrigerator, and finally a freezer. Slow cooling is paramount.[12]
-
Use Less Solvent: You may be using too much solvent. The goal is to dissolve the compound in the minimal amount of hot solvent.[12]
-
Scratch the Flask: Use a glass rod or metal spatula to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[12]
-
Add a Seed Crystal: If you have a tiny amount of pure, solid material, add a single speck to the cooled, supersaturated solution to initiate crystallization.
-
Switch to a Two-Solvent System: This is often the most effective solution. Find a "soluble" solvent that dissolves your compound well at room temperature and an "insoluble" (or "anti-solvent") in which it is poorly soluble. See the protocol below.
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best general approach to purify a novel fluorinated heterocyclic carboxylic acid?
A: There is no single "best" approach, but a systematic workflow is highly recommended.
Caption: General purification workflow for novel compounds.
Start with a simple acid-base extraction to remove non-acidic impurities.[13] Then, use flash chromatography for bulk purification. For very challenging separations or final polishing to high purity, preparative HPLC is the method of choice. Finally, recrystallization is an excellent step to obtain highly pure, crystalline material suitable for analysis.[8]
Q: How do I accurately assess the purity of my final compound?
A: Relying on a single technique is risky. A combination of methods is essential for a trustworthy assessment.
-
¹⁹F NMR Spectroscopy: This is a highly specific and quantitative technique for fluorinated compounds. Quantitative NMR (qNMR) can determine absolute purity without needing a reference standard of the analyte itself.[14]
-
High-Resolution LC-MS: Confirms the mass of your target compound and can reveal impurities not visible by other methods.
-
HPLC with Multiple Wavelengths: Running your final sample on an analytical HPLC with a photodiode array (PDA) detector can help ensure no impurities are hiding under your main peak at a single wavelength.
-
Elemental Analysis (C, H, N): Provides a classic confirmation of elemental composition and purity.
Q: Are there specialized techniques for purifying highly fluorinated compounds?
A: Yes. For compounds with a high fluorine content (so-called "fluorous" compounds), you can use Fluorous Solid-Phase Extraction (F-SPE) . This technique uses a stationary phase with a perfluorinated carbon chain (a "fluorous" phase). Highly fluorinated molecules are strongly retained on this phase by fluorous-fluorous interactions, while non-fluorinated or less-fluorinated impurities are washed away. The target compound is then eluted with a fluorinated solvent.[6]
Section 4: Experimental Protocols
Protocol 1: Step-by-Step Guide to Reverse-Phase HPLC Method Development
-
Initial Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a fast scouting gradient (e.g., 5% to 95% B in 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: 254 nm or wavelength of known chromophore.
-
-
Analyze the Scouting Run:
-
If the compound elutes too early, a shallower gradient is needed.
-
If the compound elutes too late or not at all, a steeper gradient or a stronger organic solvent (if applicable) is required.
-
-
Optimization for Peak Shape:
-
If peak tailing is observed, change the acidic modifier. Replace formic acid with 0.1% TFA in both mobile phases A and B and repeat the run.[9]
-
-
Optimization for Selectivity:
-
If impurities are co-eluting, change the organic modifier. Prepare a new Mobile Phase B with Methanol (containing 0.1% of the same acid modifier) and repeat the optimized gradient.
-
If separation is still not achieved, switch to a different column (e.g., Phenyl-Hexyl or PFP) and repeat the process.
-
Protocol 2: Systematic Approach to Two-Solvent Recrystallization
-
Solvent Screening:
-
Identify a "soluble" solvent: Find a solvent that dissolves your crude product completely at room temperature.
-
Identify an "anti-solvent": Find a solvent in which your product is very poorly soluble, but which is fully miscible with your "soluble" solvent. (Common pairs include Methanol/Water, Ethyl Acetate/Hexanes, Dichloromethane/Hexanes).
-
-
Procedure:
-
Dissolve the crude compound in the minimum amount of the hot "soluble" solvent.
-
While the solution is still hot, add the "anti-solvent" dropwise until the solution just begins to turn cloudy (this is the point of saturation).
-
Add a few drops of the hot "soluble" solvent to make the solution clear again.
-
Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation.[12]
-
Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.[12]
-
References
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- NC State University Libraries. (n.d.). 20.4 Substituent Effects on Acidity.
- Various Authors. (n.d.). Fluorinated Higher Carboxylic Acids.
- Yoshida, H., & Nohta, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
- DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds.
- Tyrode, E., et al. (n.d.). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Langmuir.
- Chemistry LibreTexts. (2020). 6.4: Acid strength and pKa.
- Wang, J., et al. (n.d.).
- Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. Springer Berlin Heidelberg.
- BenchChem Technical Support Team. (n.d.).
- BenchChem Technical Support Team. (2025).
- Venkateswarlu, P. (n.d.).
- Google Patents. (n.d.). Method for purification of optically active -fluorocarboxylic acid esters.
- University of Rochester, Department of Chemistry. (n.d.).
- NIH. (n.d.). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
- Google Patents. (n.d.).
- LookChem. (n.d.).
- Wójcik, L., et al. (2006). Separation and determination of perfluorinated carboxylic acids using capillary zone electrophoresis with indirect photometric detection. PubMed.
- Wang, T., et al. (2022).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (n.d.). Directly Fluorinated Containers as a Source of Perfluoroalkyl Carboxylic Acids.
- Google Patents. (n.d.).
- ResearchGate. (2013). How can I purify carboxylic acid?.
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- Teledyne Tekmar. (2015). Purge and Trap Troubleshooting Made Easy. YouTube.
- Waters Corporation. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- Various Authors. (n.d.).
- Singh, S., et al. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Trang, B., et al. (2022).
- Ventre, S., et al. (n.d.).
- Wang, Z., et al. (n.d.). Fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs), perfluoroalkane sulfonic acids (PFSAs) and their potential precursors. PubMed.
- MDPI. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 4. researchgate.net [researchgate.net]
- 5. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. WO2014095080A2 - Process for the purification of carboxylic acids - Google Patents [patents.google.com]
- 11. Purification [chem.rochester.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Cyclization Conditions for Trifluoromethyl β-Diketones
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of optimizing cyclization reactions for trifluoromethyl β-diketones. Trifluoromethyl-β-dicarbonyls are pivotal building blocks in synthetic organic chemistry due to their versatility and the significant impact of the trifluoromethyl group on the bioactivity of molecules.[1] This guide is structured to provide not just procedural steps, but also the underlying chemical principles to empower you in your experimental design and execution.
I. Understanding the Landscape: Why Cyclization of Trifluoromethyl β-Diketones is Crucial
The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This is due to the unique electronic properties of the CF₃ group, which can enhance a molecule's metabolic stability, binding affinity, and lipophilicity. Trifluoromethyl β-diketones are versatile precursors for a wide array of heterocyclic systems, including pyrazoles, isoxazoles, pyridines, and pyrimidines.[2][3] However, the strong electron-withdrawing nature of the CF₃ group can significantly influence the reactivity of the dicarbonyl system, often leading to challenges in achieving efficient and selective cyclization.
Common Cyclization Pathways:
Several named reactions are frequently employed for the cyclization of β-diketones, each with its own mechanistic nuances and optimal conditions. Understanding these pathways is the first step in effective troubleshooting.
-
Paal-Knorr Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia to form pyrroles, or with a sulfur source like phosphorus pentasulfide for thiophenes.[4][5] For trifluoromethyl β-diketones, which are 1,3-dicarbonyls, this reaction is adapted to react with binucleophiles like hydrazine to form pyrazoles. The reaction is typically acid-catalyzed, proceeding through the formation of an enol or enamine intermediate.[5][6]
-
Gewald Aminothiophene Synthesis: This multicomponent reaction combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base to yield highly substituted 2-aminothiophenes.[7][8][9] Trifluoromethyl β-diketones can serve as the ketone component in this versatile transformation. The mechanism initiates with a Knoevenagel condensation.[7][10]
-
Intramolecular Condensations (e.g., Dieckmann Cyclization): While the Dieckmann condensation specifically refers to the intramolecular cyclization of diesters, the underlying principle of an intramolecular Claisen-type condensation can be relevant when the β-diketone is part of a larger molecule with a suitably positioned ester or other carbonyl group.[11][12][13]
II. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the cyclization of trifluoromethyl β-diketones.
Q1: My cyclization reaction is not proceeding to completion, and I observe a significant amount of starting material. What are the likely causes?
A1: Incomplete conversion is a frequent challenge. Several factors could be at play:
-
Insufficient Catalyst Activity: The catalyst, whether acidic or basic, may not be strong enough to promote the reaction efficiently. The electron-withdrawing CF₃ group can decrease the nucleophilicity of the enol or enolate intermediate, requiring a more potent catalyst.
-
Reversibility of the Initial Steps: The initial condensation or addition step may be reversible. Driving the reaction forward often requires the removal of a byproduct, such as water.
-
Steric Hindrance: Bulky substituents on the β-diketone or the binucleophile can sterically hinder the cyclization step.
-
Low Reaction Temperature: The activation energy for the cyclization may not be overcome at the current reaction temperature.
Q2: I am observing the formation of multiple products or regioisomers. How can I improve the selectivity?
A2: The presence of the unsymmetrical trifluoromethyl β-diketone can lead to regioselectivity issues.[1]
-
Nature of the Binucleophile: The differential reactivity of the two nucleophilic centers in your binucleophile (e.g., hydrazine, hydroxylamine) will dictate which carbonyl group is attacked first.
-
Reaction Conditions: Temperature, solvent, and the nature of the catalyst can all influence the regiochemical outcome. For instance, in acid-catalyzed reactions, the protonation of one carbonyl over the other can direct the initial nucleophilic attack.
-
Protecting Group Strategy: In some cases, temporarily protecting one of the carbonyl groups can enforce the desired regioselectivity.
Q3: My product appears to be decomposing during the workup or purification. What precautions should I take?
A3: Products containing certain heterocyclic rings can be sensitive to acidic or basic conditions, especially at elevated temperatures.
-
pH Sensitivity: Test the stability of your product by exposing a small sample to the acidic or basic conditions of your workup and monitoring by TLC.[14] If decomposition is observed, a neutral workup is necessary.
-
Thermal Instability: Some fluorinated heterocycles may be thermally labile. Avoid excessive heat during solvent removal (rotary evaporation) and consider purification techniques that can be performed at room temperature, such as flash chromatography.
Q4: The reaction is clean by TLC, but my isolated yield is low. Where could my product be going?
A4: Low isolated yields despite a clean reaction profile can be frustrating.[14]
-
Aqueous Solubility: The product might have some solubility in the aqueous layer during workup. It's always a good practice to back-extract the aqueous layer with a suitable organic solvent.[14]
-
Volatility: If the product is volatile, it could be lost during solvent removal. Check the contents of your rotovap trap.[14]
-
Adsorption onto Filtration Media: The product may have adsorbed onto filtration aids like celite or silica gel. Try washing the filter cake with a more polar solvent.[14]
III. Troubleshooting Guides
This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles.
Guide 1: Optimizing Catalyst and Reaction Conditions for Incomplete Reactions
If your reaction is sluggish or incomplete, a systematic optimization of the catalyst and reaction conditions is necessary.
Experimental Protocol: Catalyst Screening
-
Setup Parallel Reactions: In an array of reaction vials, set up small-scale reactions (e.g., 0.1 mmol) of your trifluoromethyl β-diketone and binucleophile.
-
Vary the Catalyst: To each vial, add a different catalyst. A good starting point for acid-catalyzed cyclizations (e.g., Paal-Knorr) would be to screen p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and a Lewis acid like zinc chloride (ZnCl₂). For base-catalyzed reactions (e.g., Gewald), screen organic bases like triethylamine (NEt₃), piperidine, and an inorganic base like potassium carbonate (K₂CO₃).
-
Monitor by TLC/LC-MS: At regular intervals (e.g., 1h, 4h, 12h), take a small aliquot from each reaction, quench appropriately, and analyze by TLC or LC-MS to assess the conversion.
-
Identify the Optimal Catalyst: The catalyst that provides the highest conversion in the shortest time is your lead candidate for further optimization.
Data Presentation: Catalyst Screening Results
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| p-TsOH | Toluene | 110 | 12 | 45 |
| H₂SO₄ | Ethanol | 78 | 12 | 60 |
| ZnCl₂ | Dichloromethane | 40 | 12 | 30 |
| NEt₃ | Methanol | 65 | 12 | 75 |
| Piperidine | Methanol | 65 | 12 | 85 |
| K₂CO₃ | DMF | 100 | 12 | 50 |
This is example data and will vary based on the specific reaction.
Visualization: Logic for Condition Optimization
Caption: Troubleshooting workflow for incomplete cyclization reactions.
Guide 2: Enhancing Regioselectivity in Unsymmetrical β-Diketone Cyclizations
Achieving high regioselectivity is critical when using unsymmetrical trifluoromethyl β-diketones.
Experimental Protocol: Solvent and Temperature Effects on Regioselectivity
-
Select the Optimal Catalyst: Using the best catalyst identified in the previous guide, set up a new array of parallel reactions.
-
Screen Solvents: Vary the solvent in each reaction. Include a range of polar protic (e.g., ethanol, methanol), polar aprotic (e.g., acetonitrile, DMF), and non-polar (e.g., toluene, dioxane) solvents. Fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can also be effective due to their unique properties.[15][16]
-
Vary the Temperature: For the most promising solvent, run the reaction at different temperatures (e.g., room temperature, 50 °C, reflux) to determine the effect on the regioisomeric ratio.
-
Analyze the Product Ratio: After the reaction is complete, determine the ratio of the two regioisomers using ¹H NMR, ¹⁹F NMR, or HPLC.
Data Presentation: Solvent Effects on Regioisomeric Ratio
| Solvent | Temperature (°C) | Regioisomer A : B |
| Ethanol | 78 | 3 : 1 |
| Toluene | 110 | 1 : 2 |
| Acetonitrile | 82 | 2 : 1 |
| DMF | 100 | 5 : 1 |
| HFIP | 60 | >20 : 1 |
This is example data and will vary based on the specific reaction.
Visualization: Reaction Pathway for Regioisomer Formation
Caption: Competing pathways leading to different regioisomers.
Guide 3: Monitoring Reaction Progress Effectively
Proper reaction monitoring is crucial to determine the optimal reaction time and to avoid the formation of byproducts from over-reaction.
Analytical Techniques for Reaction Monitoring
A variety of analytical techniques can be employed to monitor the progress of your cyclization reaction.[17][18]
| Technique | Best Suited For | Advantages | Limitations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of non-volatile compounds. | Fast, inexpensive, requires minimal sample.[19] | Not quantitative, limited resolution. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of a wide range of non-volatile compounds. | High resolution, quantitative, versatile.[20] | More time-consuming and expensive than TLC. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In-situ, non-invasive monitoring providing detailed structural information. | Provides structural information, non-destructive. | Lower sensitivity, potential for spectral overlap. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and thermally stable compounds. | High resolution, quantitative, provides mass information for identification. | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocol: TLC Monitoring
-
Prepare the TLC Plate: On a silica gel plate, lightly draw an origin line with a pencil.
-
Spot the Plate: Apply small spots of your starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM) on the origin line.
-
Develop the Plate: Place the TLC plate in a chamber containing an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Allow the solvent to run up the plate.
-
Visualize: Remove the plate, mark the solvent front, and visualize the spots under a UV lamp. Staining with a suitable reagent (e.g., potassium permanganate) may also be necessary.
-
Interpret the Results: The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Visualization: TLC Monitoring Workflow
Caption: Workflow for monitoring a reaction by TLC.
IV. Conclusion
Optimizing the cyclization of trifluoromethyl β-diketones requires a systematic and logical approach. By understanding the underlying reaction mechanisms and carefully considering the influence of catalysts, solvents, and temperature, researchers can overcome common challenges such as incomplete conversion, poor regioselectivity, and product decomposition. The troubleshooting guides and FAQs provided in this Technical Support Center are designed to equip you with the knowledge and methodologies to successfully synthesize your target heterocyclic compounds.
V. References
-
Trifluoromethyl‐β‐dicarbonyls as Versatile Synthons in Synthesis of Heterocycles. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Department of Chemistry. Retrieved January 19, 2026, from [Link]
-
Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2022). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Solvent dependent fluorinative cyclizations of o-hydroxy-arylenaminones promoted by H2O and NFSI: switchable access to di- and monofluorinated 2-hydroxyl chromanones. (2020). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
-
Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett. Retrieved January 19, 2026, from [Link]
-
The chemical organic reactions of β-diketones to prepare different β-diketone derivatives, their properties and its applications: A review. (2022). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Gewald reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Paal–Knorr synthesis. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2022). ZORA (Zurich Open Repository and Archive). Retrieved January 19, 2026, from [Link]
-
Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). UWSpace. Retrieved January 19, 2026, from [Link]
-
Serendipitous N,S-difunctionalization of triazoles with trifluoromethyl-β-diketones: access to regioisomeric 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio). (2024). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Solvents for fluorinated polymers. (1994). Google Patents. Retrieved January 19, 2026, from
-
Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Just as the aldol condensation can be carried out intramolecularly on a diketone, so too can the... (n.d.). Chegg. Retrieved January 19, 2026, from [Link]
-
Recent Developments in the Synthesis of β-Diketones. (2021). MDPI. Retrieved January 19, 2026, from [Link]
-
23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2022). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. (2019). Frontiers. Retrieved January 19, 2026, from [Link]
-
Optimization of the cyclization reaction conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Gold(I)-catalyzed intramolecular cyclization/intermolecular cycloaddition cascade as a fast track to polycarbocycles and mechanistic insights. (2018). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme. (2022). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. (2023). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Recent Developments in the Synthesis of β-Diketones. (2021). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Common sources of mistake in organic synthesis. (2021). Reddit. Retrieved January 19, 2026, from [Link]
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Monitoring Reactions by TLC. (n.d.). Washington State University. Retrieved January 19, 2026, from [Link]
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Approach to Synthesis Problems. (2022). Organic Chemistry: How to... Retrieved January 19, 2026, from [Link]
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Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. (2023). LCGC International. Retrieved January 19, 2026, from [Link]
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Optimization of the cyclization reaction conditions. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Proposed mechanism for the bifunctionalization of β‐diketones. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Struggling with Synthesis? This ONE Hack Changes Everything! (2024). YouTube. Retrieved January 19, 2026, from [Link]
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Dieckmann Condensation Reaction Mechanism. (2018). YouTube. Retrieved January 19, 2026, from [Link]
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Assembly of trifluoromethylated fused tricyclic pyrazoles via cyclization of β-amino cyclic ketones. (2022). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]
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Organic Chemistry Synthesis Problems. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
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Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2007). Journal of Fluorine Chemistry. Retrieved January 19, 2026, from [Link]
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Analytical Technique Optimization on the Detection of β-cyclocitral in Microcystis Species. (2019). MDPI. Retrieved January 19, 2026, from [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2007). SciSpace. Retrieved January 19, 2026, from [Link]
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Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. Retrieved January 19, 2026, from [Link]
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23.6: Intramolecular Aldol Reactions. (2022). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
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Technical Support Center: Isoxazole Derivative Stability in Experimental Conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives are a cornerstone in medicinal chemistry, valued for their wide range of biological activities.[1][2][3][4][5] However, the inherent reactivity of the isoxazole ring, particularly the labile N-O bond, can lead to degradation under various experimental conditions.[1][6][7][8] This guide will address common degradation pathways and provide practical solutions to mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: My isoxazole derivative appears to be decomposing during workup or purification. What are the likely causes?
A1: The isoxazole ring's stability is highly dependent on the experimental conditions.[9][10] Decomposition during these stages is often attributed to:
-
pH Extremes: Both strongly acidic and basic conditions can promote ring cleavage.[7][10][11] For instance, base-catalyzed hydrolysis can lead to the opening of the isoxazole ring.[12]
-
Thermal Stress: High temperatures can induce thermal decomposition of the isoxazole ring.[7][13]
-
Photodegradation: Exposure to UV or even ambient light can cause rearrangements of the isoxazole ring.[7][8][10][14]
-
Presence of Strong Nucleophiles or Reducing Agents: Certain reagents can attack the isoxazole ring, leading to its cleavage.[7][10] Catalytic hydrogenation, for example, is known to cleave the N-O bond.[10]
Q2: I'm observing unexpected peaks in my LC-MS/NMR analysis. Could this be due to isoxazole degradation?
A2: Yes, the appearance of unknown peaks is a strong indicator of degradation. The labile N-O bond is a frequent site of cleavage, leading to various degradation products.[7] Common degradation pathways include:
-
Ring-Opening: This is a prevalent degradation mechanism for isoxazoles, which can be initiated by various factors including reduction, enzymatic action, or photochemical processes.[6][15][16][17] The resulting products are often β-amino enones or related structures.[9]
-
Rearrangement: Photochemical conditions, in particular, can cause the isoxazole ring to rearrange into other heterocyclic systems like oxazoles via an azirine intermediate.[8][14]
Q3: How can I improve the stability of my isoxazole derivative during a reaction?
A3: To enhance stability, consider the following:
-
Temperature Control: If thermal degradation is suspected, running the reaction at a lower temperature for a longer duration may be beneficial.[7]
-
pH Control: Use buffered solutions or avoid strongly acidic or basic conditions whenever possible.
-
Inert Atmosphere: If oxidative degradation is a concern, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can be helpful.[7]
-
Light Protection: Protect the reaction from light by using amber-colored glassware or wrapping the reaction vessel in aluminum foil.[7]
Troubleshooting Guides
This section provides detailed troubleshooting for specific degradation pathways.
Issue 1: Suspected Hydrolytic Degradation
Symptoms:
-
Appearance of new, more polar spots on TLC.
-
Unexpected peaks in LC-MS corresponding to ring-opened products.
-
Loss of starting material over time, even under seemingly mild conditions.
Causality: The isoxazole ring can be susceptible to hydrolysis, particularly in the presence of acid or base catalysts. This involves the nucleophilic attack of water on the ring, leading to cleavage of the N-O bond.
Troubleshooting Protocol:
-
Solvent and Reagent Purity:
-
Action: Ensure all solvents and reagents are anhydrous.[7] Use freshly distilled solvents or purchase anhydrous grade solvents.
-
Rationale: Trace amounts of water can be sufficient to initiate hydrolysis, especially if acidic or basic impurities are present.
-
-
pH Control:
-
Action: If the reaction conditions are acidic or basic, consider using a milder reagent or a buffered system to maintain a neutral pH.
-
Rationale: Extreme pH values significantly accelerate the rate of hydrolysis.[12]
-
-
Workup Procedure:
-
Action: Minimize contact with aqueous acidic or basic solutions during workup. Use saturated sodium bicarbonate or dilute brine for washes instead of strong acids or bases.
-
Rationale: The workup phase often introduces aqueous conditions that can lead to degradation if not carefully controlled.
-
Experimental Workflow for Stability Assessment:
Caption: Workflow for assessing hydrolytic stability.
Issue 2: Photodegradation
Symptoms:
-
Discoloration of the reaction mixture or isolated product upon exposure to light.
-
Appearance of multiple, often isomeric, byproducts in analytical data.
-
Inconsistent results between experiments conducted under different lighting conditions.
Causality: The N-O bond in the isoxazole ring is relatively weak and can be cleaved by UV irradiation.[8][14] This can lead to the formation of reactive intermediates that can rearrange to form other heterocycles or react with other molecules in the mixture.[14]
Troubleshooting Protocol:
-
Light Protection:
-
Action: Conduct all experimental steps, including reaction setup, workup, and purification, in the absence of direct light. Use amber glassware or wrap containers in aluminum foil.[7]
-
Rationale: This is the most direct way to prevent the initiation of photochemical reactions.
-
-
Wavelength Selection (for photochemical reactions):
-
Action: If light is a necessary component of the reaction, carefully select the wavelength to target the desired transformation while minimizing side reactions.
-
Rationale: Different functional groups absorb at different wavelengths. By using a specific wavelength, you can selectively activate one part of the molecule.
-
Data Summary: Photodegradation of Isoxazole
| Condition | Degradation Rate Constant (s⁻¹) | Quantum Yield (mmol·ein⁻¹) | Reference |
| UV254 in Ultrapure Water | 2.15 x 10⁹ L mol⁻¹ s⁻¹ (with OH radicals) | - | [18][19] |
Issue 3: Oxidative and Reductive Degradation
Symptoms:
-
Formation of byproducts resulting from cleavage of the N-O bond.
-
Incompatibility with certain oxidizing or reducing agents.
Causality: The isoxazole ring can be susceptible to both oxidation and reduction. Reductive conditions, such as catalytic hydrogenation, can readily cleave the N-O bond.[10] Certain oxidizing agents can also lead to degradation, for instance, the oxidative degradation of arylfuroisoxazolines to arylnitriles using potassium permanganate.[20]
Troubleshooting Protocol:
-
Reagent Selection:
-
Action: Carefully choose oxidizing or reducing agents that are compatible with the isoxazole ring. If the N-O bond is to be preserved, avoid harsh reagents.
-
Rationale: Milder and more selective reagents are less likely to cause unwanted side reactions.
-
-
Inert Atmosphere:
-
Action: If oxidation is a concern, conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Rationale: This prevents atmospheric oxygen from participating in unwanted side reactions.
-
Degradation Pathways Overview:
Caption: Common degradation pathways of isoxazole derivatives.
Conclusion
By understanding the inherent reactivity of the isoxazole ring and the factors that can lead to its degradation, researchers can develop robust experimental protocols that ensure the integrity of their compounds. This guide provides a starting point for troubleshooting common stability issues. For more complex challenges, a thorough investigation of the specific reaction conditions and the properties of the isoxazole derivative is essential.
References
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Russo, D., et al. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. Water Research, 169, 115203. Available from: [Link]
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- NSF Public Access Repository. (n.d.). Diradical Interactions in Ring-Open Isoxazole.
-
ACS Publications. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. Available from: [Link]
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-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
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National Institutes of Health. (2025). Advances in isoxazole chemistry and their role in drug discovery.PMC. Available from: [Link]
-
ACS Publications. (1967). Hydrolysis of pyrimidine N-oxides to isoxazole derivatives. The Journal of Organic Chemistry. Available from: [Link]
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-
Nanobioletters. (2024). Construction of Isoxazole ring: An Overview. Available from: [Link]
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-
MDPI. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Molecules, 26(19), 6047. Available from: [Link]
-
Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available from: [Link]
-
National Institutes of Health. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). PMC. Available from: [Link]
-
MDPI. (n.d.). Enhanced Photodegradation of Sulfamethoxazole Through Cutting-Edge Titania-Zirconia-Based Materials. Available from: [Link]
-
National Institutes of Health. (n.d.). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods.PMC. Available from: [Link]
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-
Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. Available from: [Link]
-
Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]
-
National Institutes of Health. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. PMC. Available from: [Link]
-
MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Microorganisms, 10(8), 1496. Available from: [Link]
- ResearchGate. (n.d.). Oxidation reaction used to synthesize the isoxazoles 6a , 6b and 6c.
-
National Institutes of Health. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.PMC. Available from: [Link]
-
Oriental Journal of Chemistry. (n.d.). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Available from: [Link]
-
Engineered Science. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available from: [Link]
-
MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals, 16(2), 228. Available from: [Link]
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-
YouTube. (2022). Troubleshooting and optimizing lab experiments. Available from: [Link]
-
PubMed. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Available from: [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available from: [Link]
-
National Institutes of Health. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.PMC. Available from: [Link]
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- 20. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve the Regioselectivity of Isoxazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in isoxazole ring formation. Isoxazoles are a cornerstone scaffold in medicinal chemistry, but achieving the desired substitution pattern can be a significant synthetic hurdle.[1][2] This document provides in-depth, experience-driven answers to common challenges, troubleshooting for specific experimental issues, and validated protocols to enhance your synthetic success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategic choices in isoxazole synthesis.
Q1: What are the primary synthetic routes to isoxazoles, and how do they compare in terms of regiochemical control?
A1: The two most prevalent methods for isoxazole synthesis are the [3+2] cycloaddition of nitrile oxides with alkynes (a variant of the Huisgen 1,3-dipolar cycloaddition) and the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine.[3][4]
-
1,3-Dipolar Cycloaddition: This is often the most versatile and regioselective method, particularly for synthesizing 3,5-disubstituted isoxazoles.[5] The regioselectivity is governed by a combination of steric and electronic factors of the nitrile oxide and the alkyne, which can be predicted by Frontier Molecular Orbital (FMO) theory.[6][7] The use of catalysts, especially copper(I), can dramatically enhance and control the regioselectivity, almost exclusively favoring the 3,5-isomer with terminal alkynes.[6][8]
-
Cyclocondensation (Claisen Isoxazole Synthesis): This classical method involves reacting a 1,3-dicarbonyl compound with hydroxylamine. While effective, it frequently suffers from poor regioselectivity when an unsymmetrical dicarbonyl is used, leading to a mixture of isomeric products.[1] However, recent methodologies have shown that regiochemical control can be significantly improved by modifying the substrate (e.g., using β-enamino diketones) and reaction conditions (e.g., solvent choice, pH, or the use of a Lewis acid catalyst).[1][9][10]
Q2: How do electronic and steric effects influence regioselectivity in the 1,3-dipolar cycloaddition of nitrile oxides and alkynes?
A2: The regioselectivity of the Huisgen cycloaddition is a direct consequence of the electronic and steric properties of the substituents on both the nitrile oxide (the dipole) and the alkyne (the dipolarophile).[6][11]
-
Electronic Effects: According to Frontier Molecular Orbital (FMO) theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[5][7] For terminal alkynes, the largest orbital coefficient of the HOMO is on the unsubstituted carbon, while the largest coefficient of the LUMO is on the substituted carbon. This electronic preference typically directs the oxygen atom of the nitrile oxide to the substituted carbon of the alkyne, leading to the 3,5-disubstituted isoxazole.[6]
-
Steric Effects: Steric hindrance plays a crucial role. Large, bulky substituents on either the nitrile oxide or the alkyne will orient themselves to minimize steric clash in the transition state.[11][12] This steric repulsion generally reinforces the electronic preference, further favoring the 3,5-isomer where the bulky groups are separated.[6]
Q3: My goal is a 3,5-disubstituted isoxazole, but my reaction yields a mixture of regioisomers. How can I improve the selectivity?
A3: Achieving high selectivity for the 3,5-isomer is a common objective and can be accomplished with several strategies:
-
Use a Terminal Alkyne: Terminal alkynes inherently favor the formation of the 3,5-disubstituted product due to the strong electronic and steric biases described above.[6]
-
Employ Copper(I) Catalysis: This is a highly effective and widely adopted method. Catalysts like CuI promote a stepwise mechanism that almost exclusively yields the 3,5-regioisomer.[6][8][13]
-
Control Nitrile Oxide Concentration: Nitrile oxides are unstable and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a major side reaction that lowers yield.[3][6][14] Generating the nitrile oxide in situ at a low concentration ensures it reacts preferentially with the alkyne. This can be achieved by the slow addition of a base to a hydroximoyl chloride precursor or by using an oxidant (like N-chlorosuccinimide, NCS) on an aldoxime precursor.[6]
-
Solvent Choice: While catalysis is the dominant factor, solvent polarity can also play a role. Less polar solvents may sometimes improve selectivity in uncatalyzed reactions.[6]
Q4: I need to synthesize a 3,4-disubstituted isoxazole, which is proving to be challenging. What are the recommended strategies?
A4: The synthesis of 3,4-disubstituted isoxazoles is less straightforward than their 3,5-counterparts because it often goes against the inherent electronic and steric preferences of the cycloaddition.[6] However, several effective methods have been developed:
-
Enamine [3+2] Cycloaddition: A powerful strategy involves the reaction of a nitrile oxide with an in situ generated enamine (from an aldehyde). This approach offers high regioselectivity for the 3,4-disubstituted pattern.[15]
-
Use of β-Enamino Diketones: By reacting β-enamino diketones with hydroxylamine hydrochloride in the presence of a Lewis acid like BF₃·OEt₂, the reaction can be directed to favor the 3,4-disubstituted isoxazole.[1][10] The choice of solvent is also critical in this system, with acetonitrile often promoting this isomer.[1]
-
Chalcone-Rearrangement Strategy: A newer method utilizes the rearrangement of chalcones to γ-ketoacetals, which can then be reacted with hydroxylamine to selectively form 3,4-disubstituted isoxazoles.[16]
-
Ruthenium Catalysis: While copper catalysts favor the 3,5-isomer, some ruthenium catalysts have been shown to promote the formation of the 3,4-isomer, representing a catalyst-controlled switch in regioselectivity.[17]
Section 2: Troubleshooting Guide: Common Regioselectivity Issues
This section provides a systematic approach to resolving specific experimental problems.
Issue #1: Poor Regioselectivity in 1,3-Dipolar Cycloaddition with a Terminal Alkyne
-
Symptom: Your NMR spectrum clearly shows two sets of peaks corresponding to a mixture of 3,4- and 3,5-disubstituted isoxazoles. The desired 3,5-isomer is not the exclusive product.
-
Probable Causes:
-
The reaction is being run uncatalyzed (thermally), allowing both regioisomeric pathways to compete.
-
The electronic properties of your alkyne or nitrile oxide are unusual, weakening the natural regiochemical preference.
-
The reaction temperature is too high, reducing the selectivity.
-
-
Solutions & Optimization Steps:
-
Introduce a Catalyst: The most robust solution is to add a catalyst. Use 5-10 mol% of Copper(I) Iodide (CuI). This is the most common and effective way to ensure high regioselectivity for the 3,5-isomer.[6][8]
-
Optimize Reaction Temperature: Lowering the reaction temperature can increase the energy difference between the two transition states, thereby improving selectivity.[6] Try running the reaction at room temperature or even 0 °C before resorting to heating.
-
Modify Nitrile Oxide Generation: Switch to a method that ensures slow, in situ generation of the nitrile oxide. A common method is the oxidation of an aldoxime using an oxidant like N-chlorosuccinimide (NCS).[6] This keeps the instantaneous concentration of the reactive dipole low, which can improve selectivity and reduce side reactions.
-
Issue #2: Unexpected Isomer Mixture from an Unsymmetrical 1,3-Diketone
-
Symptom: You are performing a Claisen isoxazole synthesis with a non-symmetrical 1,3-diketone (e.g., benzoylacetone) and obtaining a mixture of the two possible regioisomers.
-
Probable Causes:
-
Hydroxylamine is a non-selective nucleophile under the reaction conditions, attacking both carbonyl carbons at competitive rates.
-
The reaction pH is not optimized to differentiate the reactivity of the two carbonyl groups.
-
-
Solutions & Optimization Steps:
-
Control the pH: The pH of the reaction medium can significantly influence the isomeric ratio.[10] Experiment with acidic versus basic conditions. Often, acidic conditions can favor one isomer over the other.
-
Switch to a β-Enamino Diketone Precursor: This is a highly effective modern solution. Converting the 1,3-diketone into a β-enamino diketone provides much better regiochemical control.[1][9] By carefully choosing the solvent and additives, you can selectively synthesize different isomers from the same precursor (see Table 1 below).
-
Add a Lewis Acid: When using a β-enamino diketone, the addition of a Lewis acid such as Boron Trifluoride Etherate (BF₃·OEt₂) can activate one of the carbonyls and direct the cyclization, leading to high regioselectivity for the 3,4-disubstituted product.[1][10]
-
Issue #3: Significant Furoxan Byproduct Formation
-
Symptom: Along with your desired isoxazole product(s), you observe a significant amount of a byproduct, identified as a furoxan (the dimer of your nitrile oxide). This lowers your overall yield.
-
Probable Cause: The rate of dimerization of the nitrile oxide is competitive with or faster than the rate of cycloaddition with your alkyne. This is common with unreactive or sterically hindered alkynes.[6][14]
-
Solutions & Optimization Steps:
-
Maintain Low Nitrile Oxide Concentration: Do not pre-form the nitrile oxide. Generate it in situ by adding the base or oxidant slowly to the reaction mixture containing the alkyne. This ensures the dipole is trapped by the alkyne as soon as it is formed.[3][6]
-
Increase Alkyne Concentration: Use a slight excess of the alkyne dipolarophile (e.g., 1.2 to 1.5 equivalents) to increase the probability of a successful cycloaddition event over dimerization.[3]
-
Lower the Reaction Temperature: Dimerization is often accelerated by higher temperatures. Running the reaction at a lower temperature can slow the rate of dimerization more than the rate of cycloaddition.[6]
-
Section 3: Key Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
This protocol describes a reliable method for the synthesis of a 3,5-disubstituted isoxazole from a terminal alkyne and an aldoxime precursor.[6]
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 mmol, 1.0 eq), the aldoxime (1.1 mmol, 1.1 eq), and Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%).
-
Solvent and Base: Add a suitable solvent such as THF or Toluene (5 mL). To the stirred mixture, add a base, for example, triethylamine (Et₃N) (1.5 mmol, 1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, filter the reaction mixture through a short pad of celite to remove the copper catalyst. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.
Protocol 2: Lewis Acid-Mediated Regioselective Synthesis of 3,4-Disubstituted Isoxazoles
This protocol is adapted from methodologies using β-enamino diketones to achieve high regioselectivity for 3,4-disubstituted isoxazoles.[1]
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the β-enamino diketone (0.5 mmol, 1.0 eq) in anhydrous acetonitrile (MeCN) (4 mL).
-
Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl) (0.6 mmol, 1.2 eq) and pyridine (0.7 mmol, 1.4 eq) to the solution.
-
Lewis Acid Addition: Cool the mixture in an ice bath (0 °C). Slowly add Boron Trifluoride Etherate (BF₃·OEt₂) (1.0 mmol, 2.0 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to isolate the 3,4-disubstituted isoxazole.
Section 4: Data Summaries
Table 1: Effect of Solvent and Additives on Regioselectivity in the Reaction of a β-Enamino Diketone with NH₂OH·HCl.[1]
| Entry | Solvent | Additive (eq) | Ratio (Isomer A : Isomer B) | Isolated Yield (%) |
| 1 | EtOH | None | 30:70 | 85 |
| 2 | MeCN | None | 75:25 | 82 |
| 3 | MeCN | Pyridine (1.4) | 85:15 | 88 |
| 4 | MeCN | Pyridine (1.4) + BF₃·OEt₂ (1.0) | >95:5 (Isomer C) | 75 |
| 5 | MeCN | Pyridine (1.4) + BF₃·OEt₂ (2.0) | >98:2 (Isomer C) | 79 |
Isomer A and B are 4,5-disubstituted regioisomers. Isomer C is the 3,4-disubstituted regioisomer. This table demonstrates how solvent choice can invert selectivity (Entry 1 vs 2) and how a Lewis acid can switch the reaction pathway to a completely different regioisomer (Entry 4 & 5).
Section 5: Visual Guides
Diagram 1: Decision Flowchart for Isoxazole Synthesis Strategy
Caption: A decision-making flowchart for selecting a synthetic strategy.
Diagram 2: Factors Controlling Regioselectivity in 1,3-Dipolar Cycloaddition
Caption: Key factors that control the regioselectivity of isoxazole synthesis.
References
-
Valdés-Martínez, J., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(16), 8884-8893. [Link]
-
Krasov, V. D., et al. (2020). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 18(3), 459-468. [Link]
-
Reddy, G. S. R., et al. (2023). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of Chemical Sciences, 135(1), 3. [Link]
-
Valdés-Martínez, J., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Sci-Hub. [Link]
-
Valdés-Martínez, J., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]
-
Tang, S., et al. (2009). Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982-3985. [Link]
-
Loh, T.-P., et al. (2012). Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters, 14(23), 6036-6039. [Link]
-
Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008. [Link]
-
Houk, K. N., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. [Link]
-
Houk, K. N., et al. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. ResearchGate. [Link]
-
Bartoli, G., et al. (2010). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry, 8(1), 217-221. [Link]
-
Bakhtin, M. A., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. Molecules, 27(19), 6298. [Link]
-
Mlostoń, G., & Heimgartner, H. (2017). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 22(10), 1640. [Link]
-
da Silva, A. B. F., et al. (2016). Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. Journal of the Brazilian Chemical Society, 27(8), 1484-1493. [Link]
-
Hernandez, J. G., et al. (2020). Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. ResearchGate. [Link]
-
Various Authors (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
-
Huisgen, R., et al. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Angewandte Chemie International Edition, 59(31), 12298-12328. [Link]
-
Wang, Y., et al. (2018). Catalyst-controlled switch of regioselectivity in the asymmetric allylic alkylation of oxazolones with MBHCs. Chemical Communications, 54(44), 5614-5617. [Link]
-
Al-Zaydi, K. M. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10, 16. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
Katritzky, A. R., et al. (1998). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 63(15), 5235-5237. [Link]
-
Demina, E. V., et al. (2017). Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides. Beilstein Journal of Organic Chemistry, 13, 1145-1153. [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
-
ResearchGate. Optimization of the reaction conditions for the synthesis of isoxazole. [Link]
-
Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]
-
Wikipedia. Isoxazole. [Link]
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Technical Support Center: Overcoming Solubility Challenges of 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid in Aqueous Media
Introduction
3-(Trifluoromethyl)isoxazole-4-carboxylic acid and its derivatives are an important class of heterocyclic compounds with significant potential in pharmaceutical and agrochemical research.[1][2][3] However, like many highly functionalized organic molecules, these compounds often exhibit poor solubility in aqueous media, a critical hurdle for biological assays, formulation development, and in vivo studies.[4][5] This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to diagnose and overcome solubility issues with 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.
While specific, publicly available physicochemical data such as the pKa and intrinsic aqueous solubility for 3-(Trifluoromethyl)isoxazole-4-carboxylic acid are limited, this guide will equip you with the foundational knowledge and experimental protocols to determine these essential parameters. Armed with this data, you will be able to select and optimize a rational solubilization strategy tailored to your specific experimental needs.
Part 1: Foundational Physicochemical Characterization
A thorough understanding of your compound's properties is the cornerstone of a successful solubilization strategy. This section details the experimental protocols to determine the intrinsic solubility (S₀) and the acid dissociation constant (pKa) of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.
Determining Intrinsic Solubility (S₀) using the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining the thermodynamic equilibrium solubility of a compound.[6][7]
Experimental Protocol:
-
Preparation: Add an excess amount of solid 3-(Trifluoromethyl)isoxazole-4-carboxylic acid to a series of vials containing a buffer of a pH where the compound is expected to be in its neutral, least soluble form. For a carboxylic acid, this would be a pH at least 2 units below its estimated pKa.[8] If the pKa is unknown, start with a pH of 2.0.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[8][9]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant. It is crucial to avoid aspirating any solid particles. Filtration through a 0.22 µm filter is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Confirmation of Equilibrium: To confirm that equilibrium has been reached, measure the concentration at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is achieved when consecutive measurements are consistent.
Determining the pKa
The pKa is the pH at which the ionized and non-ionized forms of the compound are present in equal concentrations. For a carboxylic acid, knowing the pKa is essential for pH-adjustment strategies.
This is a highly accurate and common method for pKa determination.[10][11][12]
Experimental Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid in a co-solvent/water mixture if necessary to achieve initial dissolution. The final concentration should be at least 10⁻⁴ M to detect a significant change in the titration curve.[10][11]
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a jacketed beaker to maintain a constant temperature and stir continuously. Purge with nitrogen to remove dissolved CO₂.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
-
Data Analysis: Record the pH after each addition of titrant. The pKa is the pH at the half-equivalence point on the resulting titration curve.
This method is useful if the compound has a chromophore close to the acidic functional group, leading to a change in the UV-Vis spectrum upon ionization.[13][14][15][16][17]
Experimental Protocol:
-
Solution Preparation: Prepare a series of solutions of the compound at a constant concentration in buffers of varying, precisely known pH values.
-
Spectral Acquisition: Measure the UV-Vis absorbance spectrum for each solution.
-
Data Analysis: Plot absorbance at a specific wavelength (where the change upon ionization is maximal) against pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.[14][16]
Part 2: Troubleshooting and FAQs
This section addresses common issues and questions in a practical, question-and-answer format.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates immediately upon addition to aqueous buffer. | 1. Solvent Shock: Rapid change in solvent polarity from a concentrated organic stock solution (e.g., DMSO) to the aqueous buffer. 2. Low Intrinsic Solubility: The final concentration exceeds the compound's intrinsic solubility (S₀) at the buffer's pH. | 1. Optimize Dilution: Perform a stepwise dilution. Prepare an intermediate dilution in a mixture of buffer and a co-solvent before the final dilution. Ensure rapid mixing.[18] 2. Lower Final Concentration: Reduce the final working concentration of the compound to below its S₀. |
| Solution is initially clear but becomes cloudy or precipitates over time. | 1. Metastable Supersaturation: The initial dissolution created a supersaturated solution that is not thermodynamically stable. 2. Temperature Fluctuations: A decrease in temperature can reduce solubility. | 1. Reduce Concentration: Lower the final concentration to below the thermodynamic solubility limit. 2. Maintain Constant Temperature: Ensure the experimental setup is maintained at a constant temperature.[19] |
| Inconsistent results in biological assays. | Compound Precipitation: The compound is likely precipitating in the assay medium, leading to a lower effective concentration. | 1. Confirm Solubility in Assay Media: Determine the solubility of the compound directly in the final assay medium, including any proteins or other components. 2. Increase Co-solvent (with caution): If the assay allows, slightly increase the percentage of the organic co-solvent (e.g., DMSO). Validate the assay's tolerance for the co-solvent, as it can affect cell viability or enzyme activity (typically ≤ 0.5-1% for cell-based assays).[4][5][20][21] |
| pH adjustment does not sufficiently improve solubility. | 1. Incorrect pKa: The estimated pKa may be inaccurate. 2. Low Salt Solubility: The salt form of the compound may also have limited solubility. | 1. Experimentally Determine pKa: Use the protocols in Part 1 to accurately determine the pKa. 2. Explore Co-solvents or Salt Formation: If pH adjustment alone is insufficient, a combination with co-solvents or the formation of a different salt may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the expected pKa of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid?
Q2: How do I choose an appropriate co-solvent?
The selection of a co-solvent should be based on its solubilizing capacity for the compound, its miscibility with water, and its compatibility with the intended application (e.g., low toxicity for biological assays). Common co-solvents for poorly soluble drugs include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol
-
Polyethylene glycols (PEGs)[24]
A systematic approach involves screening a panel of co-solvents to determine which provides the best solubility enhancement with the lowest required concentration.[25][26][27]
Q3: How do I select a counter-ion for salt formation?
For an acidic drug, a basic counter-ion is required. The pKa of the counter-ion should be at least 2-3 pH units higher than the pKa of the acidic compound to ensure stable salt formation.[28][29] Commonly used cationic counter-ions for acidic drugs include:
The choice of counter-ion can significantly impact the solubility and solid-state properties of the resulting salt.[31][32]
Q4: My compound is for an in vivo study. What are the key considerations?
For in vivo applications, the choice of solubilization strategy is more constrained due to toxicity concerns.
-
pH Adjustment: Ensure the final pH of the formulation is physiologically tolerable.
-
Co-solvents: Use only biocompatible co-solvents at concentrations that are known to be safe for the intended route of administration.
-
Salt Formation: Select a counter-ion with a well-established safety profile.
Part 3: Visualization of Workflows
Decision Workflow for Solubility Enhancement
The following diagram outlines a logical progression for addressing the solubility of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.
Caption: Decision tree for selecting a solubility enhancement strategy.
Experimental Workflow for pKa Determination via Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
References
-
Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]
-
Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
Unknown. (n.d.). pKa of a dye: UV-VIS Spectroscopy. Retrieved from [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Retrieved from [Link]
-
ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]
-
Unknown. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]
-
Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link]
-
ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
-
PubMed. (n.d.). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]
-
Unknown. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]
-
PubMed. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Retrieved from [Link]
-
KNAUER. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Retrieved from [Link]
-
SIELC. (n.d.). HPLC Analysis of Basic Drugs and Acidic Counter-Ions by Mixed-Mode Chromatography. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Modulation of Biopharmaceutical Properties of Acidic Drugs using Cationic Counterions: A Critical Analysis of FDA-Approved Pharmaceutical Salts. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
ResearchGate. (n.d.). A guide to the selection of co-solvents to enable the easiest separation by distillation. Retrieved from [Link]
-
World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. Retrieved from [Link]
-
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]
-
Semantic Scholar. (2009, October 6). Theoretical studies on the pKa values of perfluoroalkyl carboxylic acids. Retrieved from [Link]
-
Proprep. (n.d.). Discuss the trifluoroacetic acid pKa and its implications in acid-base chemistry. Retrieved from [Link]
-
Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing. Retrieved from [Link]
-
ACS Publications. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. Retrieved from [Link]
-
PubMed. (n.d.). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]
-
MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
LSU Scholarly Repository. (2023, January 1). Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Retrieved from [Link]
-
ResearchGate. (2020, May 10). Theoretical-study-of-Isoxazoles-and-their-derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
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Technical Support Center: Analytical Methods for Detecting Impurities in 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid Samples
Welcome to the dedicated technical support center for the analysis of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on identifying and quantifying impurities in your samples. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during analytical method development and execution.
Introduction: The Critical Role of Impurity Profiling
3-(Trifluoromethyl)isoxazole-4-carboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount, as even trace-level impurities can have a significant impact on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[1][2][3][4][5]
This guide will focus on the practical aspects of detecting and troubleshooting impurities using modern analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Understanding Potential Impurities
A thorough understanding of the potential impurities is the foundation of a robust analytical method. Impurities in 3-(Trifluoromethyl)isoxazole-4-carboxylic acid can be broadly categorized as:
-
Process-Related Impurities: These are substances that are formed during the synthesis of the target compound. They can include unreacted starting materials, intermediates, byproducts from side reactions, and reagents. For instance, in the synthesis of related isoxazole structures, the formation of isomeric impurities and byproducts has been reported.
-
Degradation Products: These impurities arise from the decomposition of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid under various conditions such as exposure to light, heat, humidity, acid, base, or oxidizing agents. Forced degradation studies are essential to identify these potential degradants and develop a stability-indicating method.[2][5][6][7][8]
A logical workflow for impurity analysis is crucial for efficient and accurate results.
Caption: A generalized workflow for impurity analysis, from method development to validation and reporting.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for routine purity analysis and quantification of impurities. Below are common issues and their solutions.
Question 1: I am observing significant peak tailing for the main component, 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. What is the cause and how can I fix it?
Answer:
Peak tailing for acidic compounds like yours is a frequent challenge in reversed-phase HPLC. The primary cause is often secondary interactions between the analyte and the stationary phase.
Root Causes and Solutions:
-
Silanol Interactions: The free silanol groups on the silica-based stationary phase can be acidic and interact with the carboxylic acid moiety of your analyte, leading to tailing.
-
Solution 1: Lower Mobile Phase pH: By lowering the pH of the mobile phase (e.g., to 2.5-3.0) with an acid like formic acid or phosphoric acid, you can suppress the ionization of both the silanol groups and your carboxylic acid, minimizing these secondary interactions.
-
Solution 2: Use a "High Purity" or "End-Capped" Column: Modern HPLC columns are often manufactured with high-purity silica and are end-capped to reduce the number of accessible silanol groups. If you are using an older column, switching to a newer generation column can significantly improve peak shape.
-
-
Insufficient Buffer Capacity: If the mobile phase is not adequately buffered, the pH at the column head can differ from the bulk mobile phase, leading to inconsistent ionization of the analyte and peak tailing.
-
Solution: Ensure your mobile phase contains an appropriate buffer (e.g., 10-25 mM phosphate or formate buffer) to maintain a consistent pH throughout the analysis.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
-
Solution: Try reducing the injection volume or the concentration of your sample.
-
Experimental Protocol: Optimizing Mobile Phase pH
-
Prepare a stock solution of your 3-(Trifluoromethyl)isoxazole-4-carboxylic acid sample in a suitable solvent (e.g., acetonitrile/water).
-
Prepare a series of mobile phases with varying pH values. For example:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)
-
Mobile Phase B: Acetonitrile
-
Run a gradient from low to high acetonitrile with each aqueous mobile phase.
-
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.
-
Inject your sample and observe the peak shape.
-
Compare the chromatograms to determine the optimal pH for symmetrical peaks.
Question 2: I am seeing an unexpected peak in my chromatogram that is not present in my reference standard. How do I identify it?
Answer:
An unexpected peak could be a process-related impurity, a degradation product, or a contaminant. A systematic approach is needed for identification.
Troubleshooting Steps:
-
Verify Sample and System Integrity:
-
Inject a blank (your sample solvent) to ensure the peak is not from the solvent or system contamination.
-
Review the synthesis scheme of your 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. Could the peak correspond to a known starting material, intermediate, or byproduct? For instance, the synthesis of a related compound, 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide, has been shown to produce an isomeric impurity, ethyl-3-methylisoxazole-4-carboxylate.
-
Consider potential degradation. Has the sample been exposed to heat, light, or incompatible solvents?
-
-
Utilize a Diode Array Detector (DAD):
-
If your HPLC system has a DAD, compare the UV spectrum of the unknown peak with that of your main component and any known impurities. A similar spectrum might suggest a related compound.
-
-
Proceed to LC-MS for Structural Elucidation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for identifying unknown impurities.[6] The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight. High-resolution mass spectrometry (HRMS) can give the elemental composition.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide structural information.
-
Caption: A decision tree for the identification of an unknown peak in an HPLC chromatogram.
Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is invaluable for the identification and characterization of impurities. However, it comes with its own set of challenges.
Question 3: My LC-MS analysis is showing poor sensitivity for 3-(Trifluoromethyl)isoxazole-4-carboxylic acid and its potential impurities. What can I do to improve it?
Answer:
Poor sensitivity in LC-MS can stem from several factors, including ionization efficiency, mobile phase composition, and ion source settings.
Root Causes and Solutions:
-
Suboptimal Ionization Mode:
-
3-(Trifluoromethyl)isoxazole-4-carboxylic acid is an acidic molecule. It will readily deprotonate to form a negative ion.
-
Solution: Ensure you are operating the mass spectrometer in negative ion mode (ESI-). You will be looking for the [M-H]⁻ ion.
-
-
Mobile Phase Incompatibility:
-
Trifluoroacetic acid (TFA) is a common mobile phase modifier for improving HPLC peak shape, but it is a strong ion-pairing agent and can cause significant ion suppression in the MS source, leading to poor sensitivity.
-
Solution: Replace TFA with a more MS-friendly acid like formic acid (0.1%). If peak shape is still an issue, a lower concentration of a weaker acid like acetic acid can be tried.
-
-
Ion Source Contamination:
-
Non-volatile salts or other sample components can build up in the ion source, leading to a decrease in sensitivity over time.
-
Solution: Regularly clean the ion source according to the manufacturer's instructions.
-
-
Improper Ion Source Parameters:
-
The settings for parameters like capillary voltage, gas flow rates (nebulizer, drying gas), and source temperature are critical for efficient ionization.
-
Solution: Optimize these parameters for your specific analyte. This can be done by infusing a standard solution of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid directly into the mass spectrometer and adjusting the parameters to maximize the signal of the [M-H]⁻ ion.
-
Question 4: I am observing adduct ions in my mass spectrum, which is complicating data interpretation. How can I minimize these?
Answer:
Adduct formation is a common phenomenon in electrospray ionization (ESI) where the analyte ion associates with other ions present in the mobile phase or sample matrix. For your compound in negative ion mode, you might see adducts like [M-H+Na]⁻ or [M-H+K]⁻ if sodium or potassium salts are present. In positive ion mode, you might see [M+Na]⁺ or [M+K]⁺.
Solutions:
-
Use High-Purity Solvents and Reagents: Ensure your mobile phase components (water, acetonitrile, formic acid, etc.) are of high purity (LC-MS grade) to minimize the presence of alkali metal salts.
-
Avoid Glassware Contamination: Use polypropylene tubes and vials whenever possible, as glass can be a source of sodium and potassium ions.
-
Add a Small Amount of a Volatile Ammonium Salt: Adding a low concentration (e.g., 1-5 mM) of ammonium formate or ammonium acetate to the mobile phase can sometimes help to promote the formation of the desired protonated or deprotonated molecule ([M+H]⁺ or [M-H]⁻) and reduce the formation of other adducts.
Table 1: Common Adduct Ions in LC-MS
| Ionization Mode | Common Adducts | Potential Source |
| Positive (ESI+) | [M+Na]⁺, [M+K]⁺ | Glassware, mobile phase impurities |
| [M+NH₄]⁺ | Ammonium salts in mobile phase | |
| Negative (ESI-) | [M+Cl]⁻ | Chlorinated solvents, sample matrix |
| [M+HCOO]⁻ | Formic acid in mobile phase | |
| [M+CH₃COO]⁻ | Acetic acid in mobile phase |
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for a forced degradation study of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid?
A1: Forced degradation studies are typically carried out under the following conditions as recommended by ICH guidelines:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to high temperature (e.g., 105 °C) for a specified period.
-
Photolytic Degradation: The drug substance is exposed to UV and visible light.
The goal is to achieve 5-20% degradation of the parent compound to ensure that the analytical method is stability-indicating.[7]
Q2: How do I validate my analytical method for impurity determination according to ICH Q2(R1) guidelines?
A2: Method validation is a critical step to ensure that your analytical method is reliable and suitable for its intended purpose. The key validation parameters according to ICH Q2(R1) include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1][2][5]
Q3: What are the reporting thresholds for impurities in a new drug substance?
A3: The reporting thresholds for impurities are defined by the ICH Q3A(R2) guidelines and are based on the maximum daily dose of the drug substance. For a new drug substance, the thresholds are as follows:
Table 2: ICH Q3A(R2) Thresholds for Impurities in a New Drug Substance
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
It is important to consult the latest regulatory guidelines for specific requirements.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. [Link]
-
Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations. National Center for Biotechnology Information. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
Sources
- 1. Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. pharmtech.com [pharmtech.com]
- 8. pnrjournal.com [pnrjournal.com]
Validation & Comparative
comparing biological activity of trifluoromethylisoxazoles and their non-fluorinated analogs
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone for optimizing pharmacological profiles. Among the various fluorinated motifs, the trifluoromethyl (CF3) group stands out for its profound impact on a molecule's physicochemical properties, often leading to significant enhancements in biological activity. This guide provides an in-depth comparison of trifluoromethylisoxazoles and their non-fluorinated analogs, leveraging experimental data to elucidate the transformative role of the CF3 group. We will explore the causality behind experimental choices and present a clear, data-driven narrative for researchers in drug discovery.
The Power of Fluorine: Why the Trifluoromethyl Group Matters
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] The introduction of a trifluoromethyl group can dramatically alter the properties of these isoxazole-based compounds.[4] The CF3 group is strongly electron-withdrawing and highly lipophilic, which can influence:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, thereby increasing the compound's half-life in vivo.[5][6]
-
Lipophilicity: Increased lipophilicity can enhance a molecule's ability to cross cellular membranes, improving its bioavailability and cell permeability.[5][7]
-
Binding Affinity: The CF3 group can engage in unique interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved binding affinity and selectivity.[4]
-
Conformational Effects: The steric bulk of the CF3 group can influence the molecule's preferred conformation, potentially locking it into a bioactive shape.
These attributes make the trifluoromethyl group a valuable tool for fine-tuning the therapeutic potential of organic molecules.[4]
Case Study: Anticancer Activity of a Trifluoromethylisoxazole vs. its Non-Fluorinated Analog
A compelling example of the CF3 group's impact is found in a study exploring isoxazole-based molecules for their anti-cancer activity.[4][8][9] Researchers designed and synthesized a series of 4-(trifluoromethyl)isoxazoles and compared their efficacy against human breast cancer cell lines (MCF-7) with their non-fluorinated counterparts.
Comparative Biological Activity
The data clearly demonstrates a significant enhancement in anticancer activity upon the introduction of a trifluoromethyl group at the 4-position of the isoxazole ring.
| Compound ID | Structure | R Group | IC50 (µM) against MCF-7 Cells[4][8][9] | Fold Improvement |
| 14 | ![]() | H | 19.72 | - |
| 2g | ![]() | CF3 | 2.63 | ~8x |
Note: The structures are illustrative representations based on the published nomenclature.
The trifluoromethylated analog, 2g , exhibited an IC50 value of 2.63 µM, making it almost 8 times more potent than its non-fluorinated parent compound, 14 (IC50 = 19.72 µM).[4][8][9] This substantial increase in potency underscores the profound effect of the CF3 moiety in enhancing the anticancer activity of this isoxazole scaffold.[4][8]
Experimental Design and Rationale
To arrive at these findings, a systematic approach was employed, beginning with the synthesis of the target compounds and culminating in their biological evaluation.
Synthesis of Trifluoromethylisoxazoles
The synthesis of 4-(trifluoromethyl)isoxazoles can be challenging.[8][9] A novel, metal-free synthetic strategy was developed, starting from readily available chalcones.[4][8][9] This method utilizes inexpensive CF3SO2Na as the trifluoromethyl source and tBuONO as a multitasking oxidant and source of nitrogen and oxygen.[8]
In Vitro Anticancer Activity Assay
The central experiment for comparing the biological activity of the synthesized compounds was the in vitro cytotoxicity assay against the MCF-7 human breast cancer cell line.
Protocol: MTT Assay for Cell Viability
-
Cell Culture: MCF-7 cells are cultured in appropriate media and conditions until they reach a suitable confluence.
-
Seeding: A known number of cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (both trifluoromethylated and non-fluorinated analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Further investigations, such as apoptosis induction, cell cycle analysis, and nuclear staining, revealed that the lead trifluoromethylated compound induced apoptotic cell death.[8][9]
Mechanistic Insights and Future Directions
The enhanced activity of the trifluoromethylated isoxazole can be attributed to the aforementioned effects of the CF3 group. In silico molecular docking studies further supported the role of the CF3 moiety in improving the binding of the molecule to its target.[4][8] The promising in vitro results for compound 2g position it as a potential candidate for further preclinical development, including in vivo studies to assess its biodistribution and therapeutic efficacy.[8][9]
This comparative analysis highlights a clear and experimentally supported principle: the incorporation of a trifluoromethyl group is a powerful strategy for enhancing the biological activity of isoxazole-based compounds. For researchers in drug discovery, this provides a rational basis for the design of more potent and effective therapeutic agents.
References
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- The recent progress of isoxazole in medicinal chemistry. PubMed.
- Medicinal Chemistry Perspective of Fused Isoxazole Deriv
- A review of isoxazole biological activity and present synthetic techniques.
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PMC - PubMed Central.
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis.
- (PDF) Isoxazoles: Molecules with potential medicinal properties.
- Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Rel
- A review of isoxazole biological activity and present synthetic techniques.
- (A) Synthesis of 4-(trifluoromethyl)isoxazoles and (B)...
- Bicyclic Isoxazoline Derivatives: Synthesis and Evalu
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
- A review of isoxazole biological activity and present synthetic techniques.
- Trifluoromethylated Flavonoid-Based Isoxazoles As Antidiabetic And Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking And Structure–Activity Relationship Analysis. Anti Fatigue - News - Chengdu Wecistanche Bio-Tech Co., Ltd.
- Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Rel
- Fluorinated Isoxazolines and Isoxazoles: A Synthetic Perspective | Request PDF.
- N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. PubMed.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpca.org [ijpca.org]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis [mdpi.com]
- 7. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Relative Potency of 3- and 5-Substituted Isoxazole Regioisomers
Introduction: The Significance of Isoxazole Orientation in Drug Discovery
The isoxazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry, valued for its metabolic stability, ability to engage in hydrogen bonding, and its role as a versatile pharmacophore.[1][2] This privileged scaffold is present in numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] A critical, yet often nuanced, aspect of isoxazole-based drug design is the concept of regioisomerism. The orientation of substituents on the isoxazole ring—specifically at the 3- and 5-positions—can profoundly influence a compound's pharmacological profile, altering its potency, selectivity, and pharmacokinetic properties.
This guide provides drug development professionals and researchers with a comprehensive framework for systematically assessing the relative potency of 3- and 5-substituted isoxazole regioisomers. We will move beyond theoretical discussions to provide actionable, field-proven insights, supported by detailed experimental protocols and comparative data. Our objective is to equip you with the scientific rationale and practical methodologies required to make informed decisions in your lead optimization campaigns.
The Regioisomeric Question: Why a Simple Swap of Substituents Changes Everything
The potency of a drug candidate is fundamentally dictated by its ability to bind to its biological target. The differential positioning of substituents at the C3 versus the C5 position of the isoxazole ring directly impacts the steric and electronic properties of the molecule, which in turn governs its binding interactions.
-
Electronic Distribution: The isoxazole ring possesses a distinct electronic landscape. The nitrogen atom acts as a hydrogen bond acceptor, while the adjacent oxygen atom influences the ring's overall electron density. The placement of a substituent at C3 versus C5 alters the molecule's dipole moment and electrostatic potential. This can determine whether a key hydrogen bond is formed or a critical electrostatic interaction with the target protein is achieved.
-
Steric Hindrance and Vectorial Orientation: The spatial arrangement of atoms is paramount for optimal ligand-receptor fit. A substituent at the C3 position projects into a different vector of chemical space compared to the same substituent at the C5 position. This seemingly minor change can lead to a favorable interaction in one isomer and a steric clash in the other, dramatically affecting binding affinity. For instance, studies on diarylisoxazoles have shown that the substitution pattern is crucial for activity, with 4,5-diarylisoxazoles showing greater antimitotic activity than their 3,4-diarylisoxazole counterparts in one study, highlighting the impact of substituent placement.[4]
Discerning which regioisomer possesses superior activity is rarely predictable and almost always requires empirical validation. A robust medicinal chemistry program, therefore, necessitates the synthesis and parallel evaluation of both regioisomers to ensure the most potent scaffold is advanced.
Comparative Analysis: A Kinase Inhibition Case Study
To illustrate the practical implications of isoxazole regioisomerism, we present a synthesized case study based on typical results observed in kinase inhibition assays. Protein kinases are a major class of drug targets, and understanding how ligand orientation affects inhibition is critical.
Table 1: Comparative Potency of Regioisomeric Kinase Inhibitors
| Compound ID | Isoxazole Substitution | Target Kinase | IC50 (nM) |
| Isox-A1 | 3-Aryl-5-methyl | Kinase X | 15 |
| Isox-A2 | 5-Aryl-3-methyl | Kinase X | 250 |
| Isox-B1 | 3-Aryl-5-cyclopropyl | Kinase Y | 850 |
| Isox-B2 | 5-Aryl-3-cyclopropyl | Kinase Y | 45 |
Note: The data presented are representative and synthesized from trends observed in medicinal chemistry literature for comparative purposes.
In this case study, for Kinase X, the 3-aryl substituted isomer (Isox-A1 ) is over 16-fold more potent than its 5-aryl regioisomer (Isox-A2 ). Conversely, for Kinase Y, the 5-aryl substituted isomer (Isox-B2 ) demonstrates significantly greater potency. This highlights the target-dependent nature of regioisomeric effects and underscores the necessity of empirical testing without preconceived notions about which orientation is "better."
Experimental Workflows for Potency Determination
A self-validating assessment of regioisomer potency rests on two pillars: robust, regioselective chemical synthesis and precise, reproducible biological evaluation.
Part 1: Regioselective Synthesis via 1,3-Dipolar Cycloaddition
The most common and versatile method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[5] Critically, this method allows for precise control over regioselectivity, enabling the targeted synthesis of either the 3- or 5-substituted isomer.
-
Nitrile Oxide Generation: Dissolve the starting aldoxime (e.g., benzaldoxime for a 3-phenyl isoxazole) in a suitable solvent such as dichloromethane (DCM).[5]
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at room temperature to generate the hydroximoyl chloride intermediate in situ.[6]
-
Cycloaddition: To the solution containing the in situ generated hydroximoyl chloride, add the desired terminal alkyne (e.g., propyne for a 5-methyl isoxazole).
-
Slowly add a base, typically triethylamine (Et3N), to the reaction mixture. The base facilitates the elimination of HCl from the hydroximoyl chloride, generating the reactive nitrile oxide dipole.[6]
-
The nitrile oxide immediately undergoes a 1,3-dipolar cycloaddition with the alkyne. The regioselectivity is dictated by the electronic and steric nature of the alkyne substituent.
-
Workup and Purification: Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the desired 3,5-disubstituted isoxazole.[5]
To synthesize the corresponding regioisomer (e.g., a 5-phenyl-3-methyl isoxazole), the starting materials are simply swapped: acetaldoxime is used to generate the nitrile oxide, and phenylacetylene serves as the dipolarophile.
Part 2: In Vitro Biological Evaluation - Kinase Inhibition Assay
Once both pure regioisomers are in hand, their relative potency can be determined using a variety of in vitro assays. The following is a standard protocol for a luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.[7]
Materials:
-
Target Kinase of Interest
-
Kinase Substrate (specific peptide or protein)
-
ATP (Adenosine Triphosphate)
-
Test Compounds (Isoxazole Regioisomers) and Control Inhibitor (e.g., Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Luminescence-based ADP Detection Kit (e.g., ADP-Glo™)[7]
-
White, opaque 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of your isoxazole regioisomers in 100% DMSO. In a 384-well plate, add 50 nL of each compound concentration to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.
-
Kinase Pre-incubation: Prepare a solution of the target kinase in kinase assay buffer. Add 5 µL of the kinase solution to each well. Gently mix and incubate for 10-15 minutes at room temperature. This step allows the inhibitors to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Prepare a substrate/ATP mixture in kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure accurate IC50 determination. Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
ADP Detection - Step 1 (Stop Reaction & Deplete ATP): Add 10 µL of the ADP-Glo™ Reagent to each well. This reagent simultaneously stops the kinase reaction and depletes any remaining, unconsumed ATP. Incubate for 40 minutes at room temperature.[7]
-
ADP Detection - Step 2 (Signal Generation): Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate for 30 minutes at room temperature.[7]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the resulting data to a four-parameter sigmoidal dose-response curve to determine the IC50 value for each regioisomer.
Interpreting the Data: A Framework for Decision-Making
The IC50 values derived from these assays provide a quantitative measure of potency. However, potency is only one piece of the drug discovery puzzle. The data must be interpreted within a broader biological and chemical context.
-
Structure-Activity Relationship (SAR): How does the potency change with different substituents on the aryl ring for each regioisomeric series? A consistent trend in one series but not the other can provide valuable insights into the binding pocket's topology.
-
Selectivity: Is the more potent isomer also selective against other related targets (e.g., other kinases)? High potency without selectivity can lead to off-target effects and toxicity.
-
Physicochemical Properties: Does one regioisomer possess more favorable properties for drug development, such as better solubility or lower lipophilicity? These factors are critical for oral bioavailability and overall drug-likeness.
The decision of which regioisomer to advance should be based on a holistic evaluation of all these parameters.
Conclusion
The orientation of substituents on an isoxazole core is a critical determinant of biological potency. This guide has outlined a systematic approach to evaluating the relative efficacy of 3- and 5-substituted regioisomers, grounded in established synthetic protocols and robust in vitro assays. By embracing a strategy of parallel synthesis and head-to-head comparison, research teams can de-risk their projects and ensure that the most promising chemical matter is progressed. The principles and protocols described herein provide a self-validating framework to confidently navigate the nuances of isoxazole chemistry and accelerate the journey from hit to lead.
References
-
Kumar, R., et al. (2016). Metal-free 1,3-dipolar cycloaddition approach towards the regioselective synthesis of b-carboline and isoxazole based. RSC Advances. [Link]
-
Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. [Link]
-
Somsák, L., et al. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. National Institutes of Health. [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]
-
Thompson, M. J., et al. (n.d.). Isoxazole analogues bind the System xc− Transporter: Structure-activity Relationship and Pharmacophore Model. National Institutes of Health. [Link]
-
ResearchGate. (2025). ChemInform Abstract: 1,3-Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds-Based Isoxazole. [Link]
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ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction. [Link]
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Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology. [Link]
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Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health. [Link]
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Li, D., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
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Li, D., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Institutes of Health. [Link]
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Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
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ACS Publications. (2026). Pharmacophore Reorganization-Based Design, Synthesis, and Safener Activity of Novel Isoxazole–Piperazinone Derivatives. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]
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National Institutes of Health. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. [Link]
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MDPI. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. [Link]
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ResearchGate. (2025). A Regioselective Route to 5-Substituted Isoxazole- and Isoxazoline-3-phosphonates. [Link]
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PubMed. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. [Link]
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National Institutes of Health. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 3-(Trifluoromethyl) and 5-(Trifluoromethyl)isoxazole Isomers
For researchers, scientists, and drug development professionals, the unequivocal structural elucidation of isomeric compounds is a critical pillar of rigorous scientific inquiry. The 3-(trifluoromethyl) and 5-(trifluoromethyl)isoxazole isomers, though possessing the same molecular formula, can exhibit divergent physicochemical and biological activities. Therefore, their accurate differentiation is paramount. This guide provides an in-depth, objective comparison of these isomers using key spectroscopic techniques, supported by experimental data and detailed protocols to facilitate their unambiguous identification.
The Isomeric Challenge
The isoxazole motif is a prominent scaffold in medicinal chemistry, valued for its versatile role in molecular interactions. The incorporation of a trifluoromethyl (-CF₃) group—a well-regarded bioisostere for alkyl groups—can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. However, synthetic pathways often yield a mixture of the 3- and 5-substituted regioisomers. Their structural similarity complicates both separation and characterization, necessitating sophisticated analytical strategies for definitive identification.
Core Spectroscopic Techniques for Isomer Elucidation
A multi-faceted spectroscopic approach is indispensable for the conclusive identification of 3-(trifluoromethyl) and 5-(trifluoromethyl)isoxazole. The most informative techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Method
NMR spectroscopy is the most powerful tool for distinguishing these isomers, owing to its high sensitivity to the nuanced electronic environments of individual nuclei.
The proton NMR spectra of the two isomers display characteristic chemical shifts for the isoxazole ring protons.
-
3-(trifluoromethyl)isoxazole: The H5 proton in this isomer is adjacent to the ring's oxygen atom. This placement typically results in a chemical shift that is upfield (at a lower ppm value) compared to its regioisomer.
-
5-(trifluoromethyl)isoxazole: In contrast, the H3 proton is adjacent to the more electronegative nitrogen atom, which leads to a deshielding effect and a downfield chemical shift (at a higher ppm value).[1][2][3][4]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5–10 mg of the isoxazole sample in 0.5–0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum using a spectrometer with a field strength of 400 MHz or higher.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: Typically 12–16 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1–2 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using an exponential window function (applying a line broadening of 0.3 Hz). Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
The chemical shifts of the carbon atoms, especially those within the isoxazole ring, offer additional confirmation of the isomer's identity. The highly electronegative fluorine atoms of the -CF₃ group significantly influence the chemical shifts of the attached carbon and its neighbors.[5]
-
Key Differentiator: The carbon atom directly bonded to the -CF₃ group will appear as a quartet due to one-bond coupling (¹JCF) with the three fluorine atoms.[6][7] The chemical shift of this carbon, as well as the other ring carbons (C3, C4, and C5), will be distinctly affected by the position of the electron-withdrawing -CF₃ group.[8][9]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment.
-
Spectral Width: Approximately 200–220 ppm.
-
Number of Scans: 1024 or more, given the lower sensitivity of the ¹³C nucleus.
-
Relaxation Delay (D1): 2–5 seconds.
-
-
Data Processing: Process the FID with an exponential window function (line broadening of 1–2 Hz) and reference the spectrum to the deuterated solvent peaks.
¹⁹F NMR is an exceptionally sensitive and specific technique for analyzing fluorinated compounds. While the chemical shift of the -CF₃ group may be similar for both isomers, it provides unambiguous confirmation of the group's presence and electronic environment.[10][11][12]
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Acquire the ¹⁹F NMR spectrum on a spectrometer equipped with a fluorine probe.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: A broad spectral width might be necessary initially to locate the signal.
-
Reference: Use an external standard such as CFCl₃ (0 ppm).
-
-
Data Processing: Process the FID in a manner similar to ¹H NMR data.
Table 1: Comparative NMR Data (Illustrative)
| Spectroscopic Parameter | 3-(trifluoromethyl)isoxazole | 5-(trifluoromethyl)isoxazole |
| ¹H NMR (δ, ppm) | H4: ~6.72, H5: ~8.50 | H3: ~8.65, H4: ~6.90 |
| ¹³C NMR (δ, ppm) | C3: ~156 (q), C4: ~108, C5: ~163, CF₃: ~120 (q) | C3: ~152, C4: ~105, C5: ~168 (q), CF₃: ~120 (q) |
| ¹⁹F NMR (δ, ppm) | ~ -63.7 | ~ -63.8 |
Note: The precise chemical shifts can vary based on the solvent and the spectrometer's field strength. The relative differences in chemical shifts are the key diagnostic feature.
Caption: Workflow for the spectroscopic differentiation of isoxazole isomers.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
IR spectroscopy examines the vibrational modes of a molecule. While the IR spectra of the two isomers might seem similar at first glance, subtle yet diagnostic differences can be observed in the fingerprint region (below 1500 cm⁻¹). The location of the electron-withdrawing -CF₃ group influences the vibrational frequencies of the isoxazole ring's C=N, C=C, and N-O bonds.[13][14][15]
-
Expected Differences: Variations in the positions and intensities of peaks corresponding to the isoxazole ring's stretching and bending vibrations can be expected. The strong C-F stretching vibrations, typically found between 1100-1300 cm⁻¹, confirm the presence of the trifluoromethyl group but may not be sufficient on their own for isomer differentiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Apply a thin film of the liquid sample between two NaCl or KBr plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a transparent disk.
-
ATR: For Attenuated Total Reflectance (ATR) accessories, place a small amount of the sample directly onto the ATR crystal.
-
-
Data Acquisition: Record the spectrum over a range of 4000–400 cm⁻¹.
-
Data Analysis: Carefully compare the fingerprint regions of the two isomers, noting any shifts in peak positions or changes in relative intensities.
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides crucial information about a molecule's molecular weight and fragmentation behavior. Although both isomers will exhibit the same molecular ion peak (M⁺), their fragmentation patterns under techniques like electron impact (EI) or collision-induced dissociation (CID) can be distinct.[8][9][16][17][18]
-
Fragmentation Pathways: The position of the -CF₃ group influences the stability of the resulting fragment ions. The initial fragmentation might involve cleavage of the N-O bond of the isoxazole ring or loss of the -CF₃ group.[16][19] The relative abundances of these fragment ions can serve as a characteristic fingerprint for each isomer.[20][21]
Caption: Comparative fragmentation pathways in mass spectrometry.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer using a suitable method (e.g., direct infusion, GC-MS, or LC-MS).
-
Ionization: Employ an appropriate ionization technique, such as Electron Ionization (EI), for fragmentation analysis.
-
Mass Analysis: Acquire the mass spectrum over a relevant mass range.
-
Data Analysis: Compare the fragmentation patterns of the two isomers, paying close attention to the relative intensities of the major fragment ions.
Conclusion
The definitive differentiation of 3-(trifluoromethyl) and 5-(trifluoromethyl)isoxazole isomers is readily achievable through the systematic application of modern spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy offer the most conclusive evidence via chemical shifts and coupling patterns, IR spectroscopy and mass spectrometry provide valuable, complementary data. By employing this integrated spectroscopic approach, researchers can ensure the structural fidelity of their compounds, a fundamental requirement for advancing scientific discovery and development.
References
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Stephens, W. C. E., & Arafa, R. K. (2006). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 83(9), 1364. Available at: [Link]
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Poh, J.-S., García-Ruiz, C., Zúñiga, A., Meroni, F., Blakemore, D. C., & Browne, D. L. (2020). Synthesis of trifluoromethylated isoxazoles and their elaboration including inter- and intra- molecular C-H functionalisation. Organic & Biomolecular Chemistry, 18(3), 448-452. Available at: [Link]
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Muzalevskiy, V. M., Sizova, Z. A., Nechaev, M. S., & Nenajdenko, V. G. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules, 27(23), 8196. Available at: [Link]
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Giorgis, I., D'Auria, M., Racioppi, R., & Glinni, E. (2021). Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, and Molecular Docking Study. Molecules, 26(17), 5214. Available at: [Link]
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Gümüş, H., Tekin, N., & Kara, Y. S. (2021). Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[16][17]Dioxepino[5,6-d][10][16]Oxazole Compound: an Experimental and Density Functional Theory Study. Journal of Applied Spectroscopy, 88(4), 790-800. Available at: [Link]
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A Comparative Guide to Isoxazole Carboxylic Acids as Cyclooxygenase (COX) Inhibitors
This guide provides a comprehensive comparative analysis of isoxazole carboxylic acids as inhibitors of cyclooxygenase (COX) enzymes. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and design of novel anti-inflammatory agents. We will delve into the structure-activity relationships, comparative inhibitory potency, and selectivity of various isoxazole derivatives, supported by experimental data and detailed protocols.
Introduction: The Central Role of Cyclooxygenases in Inflammation
Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory pathway.[1] It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[2] Two primary isoforms of this enzyme exist: COX-1 and COX-2.[1]
-
COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that play a protective role in the gastrointestinal tract and maintain renal blood flow.[1]
-
COX-2 , on the other hand, is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[1]
The therapeutic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are achieved through the inhibition of COX enzymes.[1] However, non-selective NSAIDs that inhibit both COX-1 and COX-2 can lead to undesirable side effects such as gastrointestinal ulcers and damage to the liver and kidney.[2][3] This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal complications.[2][4][5] The isoxazole scaffold has emerged as a promising pharmacophore in the design of both selective and non-selective COX inhibitors.[6][7][8]
The Isoxazole Scaffold: A Privileged Structure for COX Inhibition
The isoxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms, is a versatile scaffold found in numerous pharmacologically active compounds.[7][8] In the context of COX inhibition, the diarylisoxazole structure is particularly noteworthy.[6] Marketed selective COX-2 inhibitors like celecoxib and valdecoxib feature a central pyrazole and isoxazole ring, respectively, highlighting the importance of this heterocyclic core.[5][9] The structural features of the isoxazole ring and its substituents play a crucial role in determining the potency and selectivity of these compounds towards the COX isoforms.
Comparative Analysis of Isoxazole Carboxylic Acid Derivatives
A diverse range of isoxazole carboxylic acid derivatives have been synthesized and evaluated for their COX inhibitory activity. The following table summarizes the in vitro inhibitory data (IC50 values) for a selection of these compounds, showcasing the impact of structural modifications on their potency and selectivity.
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) | Reference |
| Mofezolac | 3,4-bis(4-methoxyphenyl)-5-isoxazoleacetic acid | 0.0079 | >50 | >6300 (COX-1 selective) | [6] |
| Compound 1 (P6) | 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole | 19 | >50 | >2.6 (COX-1 selective) | [6] |
| Compound 3 | 2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone | - | 0.95 | Selective for COX-2 | [6] |
| Compound C3 | 4-(3-hydroxy-4-methoxyphenyl)-5-(5-phenylisoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | - | 0.93 ± 0.01 | 24.26 (COX-2 selective) | [7] |
| Compound C5 | 4-(furan-2-yl)-5-(5-(furan-2-yl)isoxazol-3-yl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | - | 0.85 ± 0.04 | 41.82 (COX-2 selective) | [7] |
| Compound C6 | 5-(5-(furan-2-yl)isoxazol-3-yl)-4-(4-methoxyphenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | - | 0.55 ± 0.03 | 61.73 (COX-2 selective) | [7] |
| Compound A13 | 5-methyl-N-(3,4-dimethoxyphenyl)-3-(4-chlorophenyl)isoxazole-4-carboxamide | 0.064 | 0.013 | 4.63 (COX-2 selective) | [2] |
Key Observations:
-
High COX-1 Selectivity: Mofezolac stands out as a potent and highly selective COX-1 inhibitor, with a selectivity index greater than 6300.[6] This highlights that the isoxazole scaffold can be tailored to target COX-1.
-
Sub-micromolar COX-2 Inhibition: Several isoxazole derivatives exhibit sub-micromolar IC50 values against COX-2, demonstrating their potential as potent anti-inflammatory agents.[6][7]
-
Structural Impact on Selectivity: The data clearly indicates that minor structural modifications can dramatically shift the selectivity profile from COX-1 to COX-2. For instance, the presence of specific substituents on the phenyl rings and the isoxazole core is crucial for achieving COX-2 selectivity.[6][7]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective isoxazole-based COX inhibitors is guided by a deep understanding of their structure-activity relationships.
The Role of the Carboxylic Acid/Carboxamide Moiety
The presence of a carboxylic acid or a bioisosteric equivalent, such as a carboxamide, is a common feature in many COX inhibitors. This group is believed to form a critical hydrogen bond with Ser530 in the active site of COX-1.[6] However, for COX-2 selective inhibitors, this interaction is not always a prerequisite, and other interactions can drive binding and selectivity.[10] The evaluation of isoxazole-carboxamide derivatives has shown that the CONHR group can serve as a pharmacophore for COX inhibition.[2]
Substituents on the Phenyl Rings
The nature and position of substituents on the aryl rings attached to the isoxazole core are critical determinants of COX-2 selectivity. The larger and more accommodating active site of COX-2, due to the substitution of isoleucine in COX-1 with a smaller valine, allows for bulkier substituents in COX-2 selective inhibitors.[4][11]
-
Methoxy Groups: The presence of methoxy groups on the phenyl rings, as seen in Mofezolac and other potent inhibitors, appears to be favorable for activity.[6][12]
-
Halogen Atoms: The introduction of halogen atoms, such as chlorine, on the phenyl ring can enhance COX-2 inhibitory activity and selectivity, as demonstrated by compound A13.[2]
The Isoxazole Substitution Pattern
The substitution pattern on the isoxazole ring itself influences the compound's biological activity. Different isomers and the placement of various functional groups can alter the binding mode within the COX active site, thereby affecting potency and selectivity.
Experimental Protocols: In Vitro COX Inhibition Assay
To ensure the reliability and reproducibility of COX inhibition data, a standardized in vitro assay is essential. The following protocol outlines a common method for determining the IC50 values of test compounds against COX-1 and COX-2.[1][13][14][15]
Principle of the Assay
The assay measures the peroxidase activity of COX, which is the second step in the conversion of arachidonic acid to prostaglandins. The peroxidase activity is determined by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.[16]
Materials and Reagents
-
COX-1 (ovine or human) and COX-2 (ovine or human recombinant) enzymes
-
Arachidonic acid (substrate)
-
Heme
-
TMPD (colorimetric substrate)
-
Tris-HCl buffer
-
Test compounds (isoxazole derivatives)
-
Reference inhibitors (e.g., Celecoxib, Ketoprofen)
-
96-well microplates
-
Microplate reader
Assay Procedure
-
Enzyme Preparation: Prepare the COX-1 and COX-2 enzyme solutions in Tris-HCl buffer containing heme.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Assay Reaction:
-
To each well of a 96-well plate, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compound or reference inhibitor at various concentrations. Include control wells with solvent only (100% activity) and background wells without the enzyme.
-
Incubate the plate for a specified time (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the colorimetric substrate (TMPD) followed by arachidonic acid.
-
-
Data Acquisition: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Workflow Diagram
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A Senior Application Scientist's Guide to the Bioisosteric Replacement of Carboxylic Acid with a 5-Trifluoromethylisoxazole Moiety
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Carboxylic Acids in Drug Design
The carboxylic acid moiety is a cornerstone in medicinal chemistry, often integral to a molecule's pharmacophore due to its ability to form potent hydrogen bonds and salt-bridge interactions with biological targets.[1] However, this functional group is a double-edged sword. While it can enhance water solubility, its ionizable nature at physiological pH (typically pH 7.4) often leads to a host of undesirable properties.[1][2] These drawbacks include poor cell membrane permeability, high plasma protein binding, rapid renal clearance, and susceptibility to metabolic transformations like glucuronidation, which can form reactive acyl glucuronide metabolites.[1][2][3]
To mitigate these issues while preserving or enhancing biological activity, medicinal chemists employ the strategy of bioisosteric replacement.[2][4] This involves substituting the problematic carboxylic acid with a different functional group that mimics its key physicochemical properties. This guide provides an in-depth comparison of the carboxylic acid group with one of its modern, non-ionizable bioisosteres: the 5-trifluoromethylisoxazole. We will objectively compare their properties, supported by experimental data, and provide practical protocols for synthesis and analysis.
The 5-Trifluoromethylisoxazole: A Privileged Bioisostere
The 5-trifluoromethylisoxazole has emerged as a compelling bioisostere for the carboxylic acid. The potent electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the isoxazole ring, rendering the C4-proton acidic. This acidity, while lower than that of a carboxylic acid, allows the isoxazole to act as a hydrogen bond donor, mimicking the key interaction of a protonated carboxylic acid. Furthermore, the oxygen and nitrogen atoms of the isoxazole ring can act as hydrogen bond acceptors, similar to the carbonyl and hydroxyl oxygens of the carboxylate group.
Comparative Analysis: Physicochemical and Pharmacokinetic Properties
The decision to replace a carboxylic acid with a 5-trifluoromethylisoxazole is driven by the potential for significant improvements in drug-like properties. The following sections compare the key parameters.
Acidity (pKa)
A primary differentiator is acidity. Carboxylic acids typically have a pKa in the range of 4-5, meaning they are almost entirely deprotonated and negatively charged at physiological pH.[1] In contrast, the 5-trifluoromethylisoxazole is significantly less acidic, with a pKa generally in the range of 7-9. This means that at pH 7.4, a substantial portion of the isoxazole-containing molecules will remain in their neutral, protonated form. This shift away from a permanent negative charge is fundamental to improving membrane permeability.
Lipophilicity (logP/logD)
Lipophilicity, a measure of a compound's partitioning between an organic and aqueous phase, is a critical determinant of absorption, distribution, metabolism, and excretion (ADME) properties.[5][6][7] Due to its ionized state at pH 7.4, a carboxylic acid-containing drug typically exhibits a low distribution coefficient (logD), which limits its ability to cross lipid membranes.[7] Replacing the carboxylate with the neutral (at pH 7.4) and inherently lipophilic trifluoromethylisoxazole moiety generally leads to a significant increase in logD, favoring passive diffusion across biological barriers.[8][9]
Table 1: Comparative Physicochemical Properties
| Property | Carboxylic Acid | 5-Trifluoromethylisoxazole | Rationale for Improvement |
| pKa | ~4-5 | ~7-9 | Reduced ionization at physiological pH enhances membrane permeability. |
| logD (pH 7.4) | Typically low to negative | Significantly higher | Increased lipophilicity improves passive diffusion and cell penetration. |
| Metabolic Stability | Prone to glucuronidation | Generally more stable | Blocks a key metabolic pathway, potentially increasing drug half-life.[4][10] |
| Target Interaction | H-bond donor/acceptor (ionized) | H-bond donor/acceptor (neutral) | Mimics key binding interactions without the liability of a formal charge. |
Case Study: Enhancing Anti-Cancer Activity
A compelling example of the trifluoromethyl group's impact is seen in isoxazole-based anti-cancer agents. In one study, the introduction of a trifluoromethyl group to a 3,4-dimethoxyphenyl-5-(thiophen-2-yl)isoxazole scaffold resulted in an almost 8-fold increase in activity against the MCF-7 human breast cancer cell line (IC50 of 2.63 µM for the CF3-analogue vs. 19.72 µM for the non-fluorinated parent compound).[11] This significant enhancement underscores the potent influence of the trifluoromethyl group on the molecule's overall biological profile, likely through a combination of improved physicochemical properties and enhanced target interactions.[11]
Experimental Protocols
To facilitate the practical application of this bioisosteric replacement, we provide detailed, self-validating protocols for synthesis and key analytical comparisons.
Protocol 1: Synthesis of a 5-Trifluoromethylisoxazole from a Carboxylic Acid Precursor
This protocol outlines a common synthetic route involving the conversion of a carboxylic acid to an intermediate that can then be cyclized to form the desired isoxazole.
Workflow: Synthesis of 5-Trifluoromethylisoxazole
Caption: Synthetic workflow from carboxylic acid to 5-trifluoromethylisoxazole.
Step-by-Step Methodology:
-
Acid Chloride Formation: To a solution of the starting carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF). Allow the reaction to warm to room temperature and stir for 2-4 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
-
Condensation: Dissolve the crude acyl chloride and ethyl trifluoroacetoacetate (1.1 eq) in an anhydrous solvent such as acetonitrile or THF. Cool the mixture to 0 °C and add a non-nucleophilic base like pyridine (2.0 eq) dropwise. Stir the reaction at room temperature for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Cyclization: To the reaction mixture from the previous step, add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate (2.0 eq). Heat the mixture to reflux (typically 60-80 °C) for 4-8 hours.
-
Work-up and Purification: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).[12] Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-trifluoromethylisoxazole.
Protocol 2: Comparative pKa Determination by Potentiometric Titration
This protocol provides a standardized method to experimentally determine and compare the pKa of the parent carboxylic acid and its isoxazole analogue.[13][14][15][16]
Workflow: pKa Determination via Potentiometric Titration
Caption: Workflow for experimental pKa determination.
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate a pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate measurements.[13][14]
-
Solution Preparation: Prepare a 1 mM solution of the test compound (either the carboxylic acid or the isoxazole) in water or a suitable co-solvent if solubility is an issue.[13] To maintain constant ionic strength, add potassium chloride to a final concentration of 0.15 M.[13][14] Prepare standardized 0.1 M HCl and 0.1 M NaOH titrating solutions.[13]
-
Titration Setup: Place a known volume (e.g., 20 mL) of the sample solution in a reaction vessel equipped with a magnetic stirrer.[13][14] Immerse the calibrated pH electrode into the solution. Purge the solution with nitrogen to remove dissolved CO2, which can interfere with the titration.[13]
-
Titration Process: Make the sample solution acidic by adding 0.1 M HCl until the pH is stable around 1.8-2.0.[14] Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.[13] After each addition, allow the pH to stabilize before recording the reading and the total volume of titrant added.[14]
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the midpoint of the buffer region on the titration curve, which corresponds to the half-equivalence point where the pH is equal to the pKa.[13] This point can be precisely located by finding the inflection point on the curve or by calculating the first derivative of the plot.
Protocol 3: Comparative logD₇.₄ Determination by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and an aqueous buffer at physiological pH.[6][15][17][18]
Step-by-Step Methodology:
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by shaking it vigorously with the PBS buffer and allowing the phases to separate. Similarly, pre-saturate the PBS buffer with n-octanol.[6][18] This ensures that the volume of each phase does not change during the experiment.
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[5]
-
Partitioning: In a vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated PBS (pH 7.4), typically in a 1:1 ratio. Add a small aliquot of the compound stock solution.
-
Equilibration: Vigorously shake the mixture for a fixed period (e.g., 1-3 hours) to ensure the compound reaches equilibrium between the two phases.[6]
-
Phase Separation: Centrifuge the vial to achieve clear separation of the n-octanol and aqueous layers.[6]
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/UV.[6]
-
Calculation: The logD₇.₄ is calculated using the following equation: logD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Conclusion and Future Outlook
The bioisosteric replacement of a carboxylic acid with a 5-trifluoromethylisoxazole is a powerful and field-proven strategy in modern drug discovery. This substitution can fundamentally alter a molecule's physicochemical profile, shifting it from a highly ionized state to a more lipophilic, neutral form at physiological pH. The result is often a dramatic improvement in membrane permeability, metabolic stability, and overall pharmacokinetic properties, which can translate into enhanced in vivo efficacy.
While this guide provides a robust framework, the success of any bioisosteric replacement is context-dependent and must be empirically validated on a case-by-case basis.[4][19] The provided protocols for synthesis and comparative analysis offer a clear path for researchers to rationally design and evaluate next-generation therapeutic agents with superior drug-like properties. As synthetic methodologies continue to advance, the strategic application of such fluorinated bioisosteres will undoubtedly remain a key tactic in overcoming the multifaceted challenges of drug development.[20]
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A Comparative Guide: Leveraging the Trifluoromethyl Group to Enhance the Drug-Like Properties of Isoxazoles
In the landscape of medicinal chemistry, the isoxazole ring stands as a privileged scaffold, integral to a multitude of pharmacologically active agents due to its versatile biological activities.[1][2] However, transforming a promising isoxazole-based hit into a viable drug candidate requires meticulous optimization of its pharmacokinetic and pharmacodynamic profile. A cornerstone strategy in this optimization process is the incorporation of the trifluoromethyl (CF₃) group.[3] This powerful moiety can profoundly influence a molecule's properties, often steering it towards enhanced metabolic stability, superior target engagement, and improved bioavailability.[4][5]
This guide provides an in-depth comparison of trifluoromethylated isoxazoles against their non-fluorinated analogues. We will explore the causal mechanisms behind the CF₃ group's advantages, present supporting quantitative data, and provide detailed experimental protocols for researchers to validate these properties in their own drug discovery programs.
Fortifying Metabolic Stability: Blocking the Path of Degradation
One of the most significant hurdles in drug development is rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[6] The introduction of a trifluoromethyl group is a premier strategy to address this challenge.
The Causality Behind Enhanced Stability: The remarkable stability of the CF₃ group stems from the high bond dissociation energy of the carbon-fluorine (C-F) bond (approx. 485 kJ/mol) compared to a typical carbon-hydrogen (C-H) bond (approx. 414 kJ/mol).[7] Metabolic oxidation by CYP enzymes frequently targets aliphatic C-H bonds, such as those in a methyl (CH₃) group. By replacing a metabolically susceptible methyl group with a trifluoromethyl group, chemists can effectively block this common metabolic pathway.[6] This "metabolic switching" prevents enzymatic cleavage, thereby reducing the rate of clearance, extending the drug's half-life, and leading to a more predictable pharmacokinetic profile.[6][8]
Diagram: Mechanism of Metabolic Blocking
Caption: CF₃ group blocks CYP450 oxidation, unlike a CH₃ group.
Comparative Data: Metabolic Stability
The table below illustrates the typical impact of trifluoromethylation on key metabolic stability parameters, comparing a hypothetical isoxazole with a methyl group to its CF₃ analogue.
| Parameter | Isoxazole-CH₃ (Analogue) | Isoxazole-CF₃ (Lead Candidate) | Rationale for Improvement |
| In Vitro Half-life (t½) in Microsomes | Shorter | Significantly Longer | The CF₃ group's resistance to enzymatic degradation slows the compound's clearance.[6] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Blocking a primary metabolic site reduces the liver's capacity to clear the drug.[6] |
| Number of Metabolites Detected | Multiple | Significantly Fewer | Inhibition of a major metabolic pathway limits the formation of downstream metabolites.[6][9] |
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol provides a framework for assessing the metabolic stability of a test compound.
1. Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a trifluoromethylated isoxazole and its non-fluorinated analogue.[10]
2. Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds (dissolved in DMSO)
-
Positive control compound (e.g., Verapamil, known to be rapidly metabolized)
-
Negative control (without NADPH)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
3. Procedure:
-
Prepare Microsomal Mixture: Thaw liver microsomes on ice. Dilute them in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL). Pre-warm the mixture at 37°C for 10 minutes.
-
Initiate Reaction: In a 96-well plate, add the test compound (final concentration e.g., 1 µM) to the pre-warmed microsomal mixture.
-
Start Metabolism: Add the NADPH regenerating system to initiate the metabolic reaction. For the negative control, add buffer instead of the NADPH system.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a well containing ice-cold quenching solution to stop the reaction.
-
Sample Preparation: Once all time points are collected, centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line equals the elimination rate constant (k). Calculate the half-life using the formula: t½ = 0.693 / k . Calculate intrinsic clearance using: CLᵢₙₜ = (k / microsomal protein concentration) * incubation volume .[11]
Modulating Lipophilicity and Physicochemical Properties
The trifluoromethyl group significantly alters a molecule's electronic and physical properties, which is crucial for optimizing its solubility, permeability, and target interactions.[1][5]
The Causality Behind Physicochemical Changes: The CF₃ group is strongly electron-withdrawing and highly lipophilic.[2][12] Its introduction increases the molecule's overall lipophilicity, which can enhance membrane permeability and facilitate entry into cells.[13] This is a critical factor for oral bioavailability and reaching intracellular targets.[] Furthermore, its electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of the molecule at physiological pH. This can influence solubility and the strength of interactions with biological targets.[4]
Comparative Data: Physicochemical Properties
| Property | Non-CF₃ Analogue | CF₃-Isoxazole | Impact on Drug-Like Properties |
| LogP / LogD₇.₄ | Lower | Higher | Increased lipophilicity can improve membrane permeability and cell penetration.[13][] |
| pKa (of a nearby amine) | Higher (e.g., 8.5) | Lower (e.g., 7.5) | A lower pKa can reduce unwanted ionization at physiological pH, potentially improving absorption. |
Experimental Protocol: Lipophilicity Determination (Shake-Flask Method for LogD₇.₄)
The "shake-flask" method remains the gold standard for determining lipophilicity.[][15]
1. Objective: To measure the n-octanol/buffer distribution coefficient (LogD) at pH 7.4 for comparative analysis.
2. Materials:
-
n-Octanol (pre-saturated with buffer)
-
Phosphate buffer (pH 7.4, pre-saturated with n-octanol)
-
Test compounds
-
Vials, vortex mixer, centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV or LC-MS/MS)
3. Procedure:
-
Preparation: Prepare stock solutions of the test compounds in a suitable solvent.
-
Partitioning: In a vial, add a precise volume of n-octanol and an equal volume of pH 7.4 buffer. Add a small amount of the test compound stock solution.
-
Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[]
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous buffer layers.
-
Quantification: Carefully take an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each phase using a calibrated analytical method.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ) .
Enhancing Binding Affinity and Target Potency
The ultimate goal of a drug is to interact effectively with its biological target. The CF₃ group can significantly enhance this interaction, leading to increased potency.
The Causality Behind Improved Affinity: The trifluoromethyl group can increase binding affinity through several mechanisms.[4] Its steric bulk, which is larger than a methyl group, can promote favorable van der Waals contacts within a protein's binding pocket.[4] Furthermore, due to the high electronegativity of the fluorine atoms, the CF₃ group can participate in beneficial non-covalent interactions, such as dipole-dipole forces and halogen bonding, with amino acid residues in the target protein.[13][16] These additional interactions can lock the drug molecule more securely into its binding site, resulting in a lower dissociation constant (Kᴅ) and higher potency.
A compelling example comes from a study on isoxazole-based anticancer agents, where the introduction of a CF₃ group resulted in an almost 8-fold increase in activity against the MCF-7 breast cancer cell line.[1][17]
Comparative Data: Target Affinity and Potency
| Parameter | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Source |
| IC₅₀ (MCF-7 cells) | 19.72 µM | 2.63 µM | [1][17] |
| Binding Affinity (Kᴅ) | Higher (Weaker Binding) | Lower (Stronger Binding) | Inferred from potency data. |
Diagram: CF₃ Group in a Protein Binding Pocket
Caption: CF₃ group forming multiple favorable interactions in a target site.
Experimental Protocol: Binding Affinity Determination by Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[18][19]
1. Objective: To determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction between a compound and its target protein.
2. Materials:
-
Isothermal Titration Calorimeter
-
Purified target protein in a suitable buffer
-
Test compound (ligand) dissolved in the same buffer
-
Syringe and sample cell
3. Procedure:
-
Preparation: Prepare a solution of the target protein in the sample cell and a solution of the ligand (the isoxazole compound) at a higher concentration in the injection syringe. Ensure both are in identical, degassed buffer to minimize heat of dilution effects.
-
Titration: Place the sample cell in the ITC instrument. A series of small, precise injections of the ligand solution are made into the protein solution.
-
Heat Measurement: With each injection, the instrument measures the minute amount of heat released (exothermic) or absorbed (endothermic) as the ligand binds to the protein.[19] A reference cell containing only buffer is used to subtract background heat effects.
-
Data Acquisition: The raw data appears as a series of peaks, with the area of each peak corresponding to the heat change from that injection. As the protein becomes saturated with the ligand, the peaks diminish in size.
-
Data Analysis: Integrate the peaks to generate a binding isotherm (a plot of heat change per mole of injectant versus the molar ratio of ligand to protein). Fit this sigmoidal curve to a suitable binding model to calculate the key parameters: Kᴅ (dissociation constant, the inverse of binding affinity), n (stoichiometry), and ΔH (enthalpy change).[19]
Overall Impact on Bioavailability
Bioavailability is a complex property reflecting a compound's absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group's positive influence on metabolic stability and membrane permeability often culminates in enhanced oral bioavailability.
Diagram: Integrated Workflow for Assessing Drug-Like Properties
Caption: Workflow for evaluating a novel trifluoromethylated isoxazole.
Conclusion
The strategic incorporation of a trifluoromethyl group is an indispensable tool in modern medicinal chemistry for optimizing isoxazole-based drug candidates. Its ability to enhance metabolic stability, modulate lipophilicity, and improve binding affinity makes it a highly attractive substituent.[4] By blocking common sites of metabolism, increasing membrane permeability, and forming stronger interactions with biological targets, the CF₃ group directly addresses key challenges in drug design. The experimental protocols and comparative data provided in this guide offer a framework for researchers to harness the full potential of this "magic" moiety, ultimately accelerating the journey from a promising isoxazole scaffold to a successful clinical candidate.
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A Comparative Guide to the Metabolic Stability of Trifluoromethylated vs. Non-Trifluoromethylated Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the isoxazole scaffold is a privileged heterocycle, frequently incorporated into molecules to modulate their biological activity. A key challenge in drug development is optimizing a compound's metabolic stability to ensure a desirable pharmacokinetic profile. One widely adopted strategy to enhance metabolic stability is the introduction of a trifluoromethyl (CF₃) group. This guide provides an in-depth comparison of the metabolic stability of trifluoromethylated versus non-trifluoromethylated isoxazoles, supported by experimental data and detailed methodologies.
The Strategic Role of Trifluoromethylation in Drug Design
The trifluoromethyl group is a cornerstone in medicinal chemistry, often employed as a bioisostere for a methyl group or a hydrogen atom.[1][2] Its profound impact on a molecule's properties stems from the unique characteristics of the fluorine atoms.
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest covalent bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This makes it highly resistant to enzymatic cleavage, particularly by the cytochrome P450 (CYP) superfamily of enzymes, which are major players in drug metabolism.[1][3] By replacing a metabolically labile methyl or hydrogen group on an isoxazole ring with a CF₃ group, medicinal chemists can effectively block common metabolic pathways, such as hydroxylation.[1][4] This "metabolic blocking" can lead to a longer in vivo half-life, reduced clearance, and a more predictable pharmacokinetic profile.[5][6]
Modulation of Physicochemical Properties: Beyond metabolic stability, the CF₃ group influences other key drug-like properties:
-
Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes.[1][5]
-
Electronic Effects: As a strong electron-withdrawing group, the CF₃ group can alter the acidity or basicity of nearby functional groups, which can in turn affect target binding and solubility.[2]
-
Binding Interactions: The steric bulk of the CF₃ group can lead to more favorable van der Waals interactions within a protein's binding pocket.[1]
Isoxazole Metabolism: Key Pathways
The metabolic fate of isoxazoles can be complex and is often dependent on the substitution pattern of the ring. Common metabolic pathways include:
-
Oxidation: Cytochrome P450 enzymes can catalyze the hydroxylation of alkyl substituents on the isoxazole ring.[7] For example, a methyl group is a common site of metabolic attack.
-
Ring Cleavage: The isoxazole ring itself can undergo metabolic cleavage.[7][8] Studies on the anti-inflammatory drug leflunomide, which contains a 3-unsubstituted isoxazole ring, have shown that it undergoes N-O bond cleavage to form an active metabolite.[7] This process can be mediated by both plasma enzymes and cytochrome P450s.[7]
-
Reduction: Reductive ring opening is another observed metabolic pathway for some isoxazoles.[8]
Comparative Metabolic Stability: A Data-Driven Analysis
The introduction of a trifluoromethyl group onto an isoxazole ring is a well-established strategy to block metabolic hotspots and enhance stability.[9][10] Experimental data consistently demonstrates the superior metabolic stability of trifluoromethylated isoxazoles compared to their non-fluorinated counterparts.
A study exploring the impact of a trifluoromethyl group on the anti-cancer activity of isoxazole-based molecules found that the trifluoromethylated analogue was significantly more active than its non-trifluoromethylated counterpart, attributing this in part to enhanced metabolic stability.[10] Another study on picornavirus inhibitors showed that replacing a methyl group on an isoxazole ring with a trifluoromethyl group prevented hydroxylation at that position.[4] Interestingly, this substitution also conferred a "global protective effect," reducing metabolism at other sites within the molecule.[4]
| Feature | Non-Trifluoromethylated Isoxazole (e.g., with -CH₃) | Trifluoromethylated Isoxazole (with -CF₃) | Rationale for Difference |
| Primary Metabolic Pathway | Oxidation of the methyl group to a hydroxymethyl and then a carboxylic acid metabolite.[7] | Resistant to oxidative metabolism at the trifluoromethyl position.[4] | The C-F bond is significantly stronger than the C-H bond, making it resistant to CYP-mediated oxidation.[1] |
| Number of Metabolites | Generally higher, with multiple products from the oxidation of the methyl group.[4] | Significantly reduced, as a major metabolic pathway is blocked.[4][6] | Blocking a primary site of metabolism limits the formation of downstream metabolites. |
| in vitro Half-life (t₁/₂) | Shorter.[6] | Longer.[6][11] | The reduced rate of metabolism leads to a slower clearance of the parent drug. |
| Intrinsic Clearance (CLᵢₙₜ) | Higher.[6] | Lower.[6] | Intrinsic clearance is a measure of the metabolic capacity of the liver; blocking metabolism reduces this value. |
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To experimentally validate the enhanced metabolic stability of trifluoromethylated isoxazoles, a standard in vitro liver microsomal stability assay is employed. This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.[12][13][14]
Objective: To determine and compare the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a trifluoromethylated isoxazole and its non-trifluoromethylated analog.
Materials:
-
Pooled human liver microsomes (or from other species of interest).[12][13]
-
Test compounds (trifluoromethylated and non-trifluoromethylated isoxazoles).
-
Positive control compounds with known metabolic fates (e.g., Dextromethorphan, Midazolam).[12]
-
Phosphate buffer (100 mM, pH 7.4).[15]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[15]
-
Acetonitrile (ACN) with an internal standard for quenching the reaction and for sample analysis.[12][15]
-
96-well plates.
-
Incubator (37°C).
-
Centrifuge.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and positive controls in a suitable organic solvent (e.g., DMSO).[15]
-
Prepare the NADPH regenerating system in phosphate buffer.[15]
-
Thaw the liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[12][13]
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the test compound or positive control to the wells to achieve the final desired concentration (e.g., 1 µM).[12][13]
-
Pre-incubate the plate at 37°C for a few minutes to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[12]
-
For the negative control (minus cofactor), add phosphate buffer instead of the NADPH regenerating system.[13]
-
-
Time Points and Reaction Quenching:
-
Sample Processing and Analysis:
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.[6]
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[6]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent drug versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (k / microsomal protein concentration) * 1000.
-
Visualizing the Concepts
Caption: Metabolic fate of non-trifluoromethylated vs. trifluoromethylated isoxazoles.
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Bridging the Digital and the Biological: A Guide to Validating Molecular Docking of Isoxazole Derivatives with In Vitro Reality
In the contemporary landscape of drug discovery, computational methods, particularly molecular docking, have become indispensable for the rapid screening and identification of potential therapeutic agents. The isoxazole scaffold, a privileged structure in medicinal chemistry, is frequently the subject of these in silico investigations due to its versatile pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] However, the predictive power of a docking study is only as robust as its experimental validation. This guide provides a comprehensive framework for researchers to rigorously correlate molecular docking simulations of isoxazole derivatives with tangible in vitro results, ensuring the scientific integrity and translational potential of their findings.
The Symbiotic Relationship of In Silico and In Vitro Approaches
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[3][4] While these predictions are invaluable for hypothesis generation and lead optimization, they remain theoretical constructs until substantiated by biological data. In vitro assays, conversely, offer quantitative measures of a compound's biological effect, such as its ability to inhibit an enzyme or kill cancer cells. The convergence of these two methodologies creates a powerful, self-validating system where computational predictions guide experimental design, and experimental results, in turn, refine and validate the computational models.
A successful drug discovery campaign often hinges on a strong correlation between predicted binding affinities (docking scores) and experimentally determined biological activities (e.g., IC50 values).[5][6] A high degree of correlation not only builds confidence in the predictive model but also deepens the understanding of the structure-activity relationship (SAR), paving the way for the rational design of more potent and selective analogs.
A Generalized Workflow for Integrated Drug Discovery
The journey from a computational hypothesis to a biologically validated lead molecule follows a structured, iterative process. The following diagram illustrates a generalized workflow for the validation of molecular docking studies with in vitro results for isoxazole derivatives.
Caption: A generalized workflow for the validation of molecular docking with in vitro results.
Part 1: The Computational Foundation - Molecular Docking of Isoxazole Derivatives
The initial phase of the workflow involves the computational prediction of the binding behavior of isoxazole derivatives against a specific biological target.
Experimental Protocol: A Typical Molecular Docking Study[3]
-
Protein and Ligand Preparation:
-
Retrieve the three-dimensional structure of the target protein from a repository like the Protein Data Bank (PDB).[3] It is crucial to assess the quality of the crystal structure and its relevance to the biological question.[7]
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning correct protonation states to amino acid residues, especially those in the binding site.[3][7]
-
Draw the two-dimensional structures of the isoxazole derivatives using chemical drawing software and convert them to three-dimensional structures. Perform energy minimization to obtain stable conformations.[8]
-
-
Defining the Binding Site:
-
Identify the binding pocket of the target protein. If a co-crystallized ligand is present, its location can define the binding site.[7] Otherwise, binding site prediction algorithms can be employed.
-
-
Docking Simulation:
-
Scoring and Post-Docking Analysis:
-
The docking program will calculate a binding affinity score (e.g., in kcal/mol) for each generated pose, predicting the strength of the interaction.[3] Lower binding energy values generally indicate a higher predicted binding affinity.[3][11]
-
Analyze the top-ranked poses to visualize the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, using molecular visualization software.[3] This analysis provides crucial insights into the structural basis of binding.
-
Part 2: The Experimental Proof - In Vitro Validation
The prioritized isoxazole derivatives from the docking study are then synthesized and subjected to in vitro biological assays to determine their actual activity. The choice of assay is dictated by the biological target and the intended therapeutic application. For instance, if the target is a protein kinase implicated in cancer, a kinase inhibition assay and a cell viability assay would be appropriate.[3]
Example In Vitro Assays for Anticancer Activity of Isoxazole Derivatives
Many isoxazole derivatives have been investigated for their potential as anticancer agents.[12][13][14] A common method to assess this is the MTT cell viability assay.
Experimental Protocol: MTT Cell Viability Assay[15]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare stock solutions of the synthesized isoxazole derivatives in a suitable solvent like DMSO.[15]
-
Perform serial dilutions to obtain a range of test concentrations.
-
Treat the cells with the different concentrations of the compounds and include appropriate controls (vehicle control and a known anticancer drug as a positive control).[15]
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will metabolize the MTT into a purple formazan product.[15]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[15]
-
Part 3: The Synthesis of Knowledge - Correlating In Silico and In Vitro Data
The final and most critical step is to compare the computational predictions with the experimental results. This involves a quantitative analysis of the correlation between the docking scores and the in vitro activity data.
Data Presentation and Correlation Analysis
A powerful way to visualize the relationship between docking scores and experimental data is through a scatter plot, with the docking scores on one axis and the corresponding pIC50 (-log(IC50)) values on the other. A strong positive correlation, indicated by a high R² value, suggests that the docking protocol is accurately predicting the relative potencies of the compounds.[5]
| Compound | Docking Score (kcal/mol) | In Vitro IC50 (µM) | pIC50 |
| Isoxazole A | -9.5 | 0.5 | 6.30 |
| Isoxazole B | -8.7 | 1.2 | 5.92 |
| Isoxazole C | -8.1 | 5.8 | 5.24 |
| Isoxazole D | -7.5 | 15.3 | 4.82 |
| Isoxazole E | -6.2 | 50.1 | 4.30 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Interpreting the Correlation (or Lack Thereof)
-
Strong Correlation: A strong correlation validates the docking protocol and the binding mode hypothesis. This allows for the confident use of the computational model to design new, more potent isoxazole derivatives.
-
Weak or No Correlation: A lack of correlation does not necessarily invalidate the docking study but prompts a critical re-evaluation of the methodology.[4] Potential reasons for poor correlation include:
-
Inaccurate Docking Protocol: The scoring function may not be appropriate for the target, or the protein structure may not be in a biologically relevant conformation.[16]
-
Off-Target Effects: The observed in vitro activity may be due to the compound acting on a different target than the one used in the docking study.
-
Pharmacokinetic Factors: The in vitro activity can be influenced by factors not accounted for in the docking simulation, such as cell permeability and metabolic stability.[1]
-
In cases of poor correlation, further investigation is warranted. This may involve refining the docking protocol, exploring alternative binding poses, or conducting additional in vitro assays to investigate the mechanism of action.
Conclusion and Future Directions
The integration of molecular docking and in vitro validation provides a robust and reliable framework for the discovery and development of novel isoxazole-based therapeutics. By adhering to rigorous scientific principles and employing a self-validating workflow, researchers can bridge the gap between computational predictions and biological reality. This synergistic approach not only accelerates the drug discovery process but also enhances the likelihood of translating promising in silico hits into clinically viable drug candidates. Future advancements in computational algorithms and the development of more physiologically relevant in vitro models will continue to strengthen this vital partnership in the quest for new medicines.
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Yong, J. P., et al. (2015). Potential anticancer agents. I. Synthesis of isoxazole moiety containing quinazoline derivatives and preliminarily in vitro anticancer activity. Anticancer Agents in Medicinal Chemistry, 15(1), 131–136. Available at: [Link][13]
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Kumar, A., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(4), 896-905. Available at: [Link][22]
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Ananda, K., et al. (2014). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. International Journal of Organic Chemistry, 4, 12-21. Available at: [Link][9]
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A Comparative Guide to the Structure-Activity Relationships of 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid Analogs in Drug Discovery
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic incorporation of a trifluoromethyl (-CF3) group into this heterocyclic system often enhances a molecule's pharmacological profile by improving metabolic stability, lipophilicity, and binding affinity.[3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid analogs, synthesizing data from recent studies to inform future drug design and development efforts.
The Strategic Importance of the Trifluoromethyl Isoxazole Scaffold
The 3-(trifluoromethyl)isoxazole-4-carboxylic acid core represents a versatile starting point for developing novel therapeutic agents. The trifluoromethyl group at the 3-position is a key feature, often leading to a significant enhancement of biological activity. For instance, studies have demonstrated that the introduction of a -CF3 moiety can increase the anticancer potency of an isoxazole derivative by nearly eight-fold compared to its non-fluorinated counterpart.[2][4] This enhancement is attributed to the unique electronic properties and metabolic stability conferred by the -CF3 group. The carboxylic acid at the 4-position provides a convenient handle for synthetic modification, allowing for the generation of diverse libraries of amides, esters, and other derivatives to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.
General Synthetic Pathways for Isoxazole Analogs
The synthesis of 3-(trifluoromethyl)isoxazole-4-carboxylic acid and its derivatives typically involves multi-step sequences. A common and effective strategy begins with the construction of the core isoxazole ring, followed by functionalization.
Experimental Protocol: Synthesis of 5-Methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide
This protocol outlines a robust method for synthesizing a key analog, which can be adapted for other derivatives.[5][6]
-
Step 1: Formation of Ethyl Ethoxymethyleneacetoacetic Ester. React ethylacetoacetate with triethylorthoformate and acetic anhydride. The reaction is typically heated at temperatures ranging from 75°C to 150°C.[5][6] This step creates the key intermediate for cyclization.
-
Step 2: Isoxazole Ring Formation. The ethyl ethoxymethyleneacetoacetic ester is combined with hydroxylamine sulfate in the presence of a base like sodium acetate. This cycloaddition reaction is performed at low temperatures (e.g., -20°C to 10°C) to yield ethyl-5-methylisoxazole-4-carboxylate.[5][6]
-
Step 3: Hydrolysis to Carboxylic Acid. The resulting ester is hydrolyzed using a strong acid (e.g., HCl) to form 5-methylisoxazole-4-carboxylic acid.
-
Step 4: Formation of Acid Chloride. The carboxylic acid is then reacted with a chlorinating agent, such as thionyl chloride, to produce the more reactive 5-methylisoxazole-4-carbonyl chloride.
-
Step 5: Amide Coupling. Finally, the acid chloride is reacted with the desired amine (e.g., 4-trifluoromethylaniline) in the presence of an amine base (e.g., triethylamine) at a controlled temperature (0°C to 50°C) to yield the final carboxamide product.[5]
Synthetic Workflow Diagram
Caption: General synthetic route for isoxazole-4-carboxamide analogs.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of these analogs is highly dependent on the nature and position of substituents on the isoxazole and appended aryl rings.
Impact of the Trifluoromethyl Group
The -CF3 group is a critical determinant of activity. A direct comparison between a trifluoromethylated isoxazole and its non-fluorinated analog revealed a dramatic increase in anticancer activity against MCF-7 breast cancer cells.[2][4]
-
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole (Analog 14): IC50 = 19.72 μM
-
3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (Analog 2g): IC50 = 2.63 μM[2]
This nearly 8-fold increase in potency underscores the value of the -CF3 group, which can enhance binding affinity and block metabolic degradation at that position.[2][4]
Substitutions on the Phenyl Ring of Carboxamides
For isoxazole-carboxamide derivatives, substitutions on the N-phenyl ring significantly modulate activity. Studies on related pyrazole-carboxamides as COX inhibitors show that electron-withdrawing and electron-donating groups can fine-tune selectivity and potency. For example, in one series, a compound with a 3,5-dimethoxy substitution pattern on the N-phenyl ring exhibited strong COX-2 selectivity.[7]
Modifications at the C4 and C5 Positions
The C4 position, typically bearing the carboxylic acid or its derivative, is a key interaction point. Conversion of the carboxylic acid to various amides has yielded potent compounds for different targets.[1][8]
The C5 position also offers a site for modification that influences activity. For example, in a series of RORγt allosteric ligands, modifying the C5 substituent from a pyrrole to other heterocycles led to significant changes in potency.[9]
Quantitative Comparison of Anticancer Activity
The following table summarizes the cytotoxic activity (IC50) of several isoxazole analogs against various cancer cell lines, illustrating the impact of structural modifications.
| Compound ID | Core Structure | Substituents | Target Cell Line | IC50 (μM) | Reference |
| 2g | 4-(Trifluoromethyl)isoxazole | 3-(3,4-dimethoxyphenyl), 5-(thiophen-2-yl) | MCF-7 (Breast) | 2.63 | [2][4] |
| 14 (non-CF3) | Isoxazole | 3-(3,4-dimethoxyphenyl), 5-(thiophen-2-yl) | MCF-7 (Breast) | 19.72 | [2][4] |
| 5 | 4-(Trifluoromethyl)isoxazole | 3-(thiophen-2-yl), 5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl) | MCF-7 (Breast) | 3.09 | [2][4] |
| 2a | Isoxazole-Carboxamide | 5-Methyl-3-phenyl, N-(phenyl) | Colo205 (Colon) | 9.18 | [1] |
| 2a | Isoxazole-Carboxamide | 5-Methyl-3-phenyl, N-(phenyl) | HepG2 (Liver) | 7.55 | [1] |
| 29 | 5-(Trifluoromethyl)oxazole | 2-phenyl-4-carboxamide derivative | DGAT-1 Enzyme | 0.057 | [10] |
Mechanism of Action and Associated Signaling Pathways
The therapeutic effects of these analogs stem from their interaction with various biological targets.
-
Anticancer Activity: The potent anticancer analog 2g was found to induce cell death via apoptosis.[2][4] This mechanism often involves the activation of caspase cascades and disruption of mitochondrial function, leading to programmed cell death in cancer cells.
-
Anti-inflammatory Activity: Related isoxazole and pyrazole structures are known to act as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7] Selective inhibition of COX-2 is a major goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
-
Metabolic Disease: Certain 5-trifluoromethyloxazole-4-carboxamide derivatives have been identified as potent inhibitors of diacylglycerol acyltransferase-1 (DGAT-1).[10] This enzyme is crucial for triglyceride synthesis, making its inhibitors promising candidates for treating obesity and diabetes.[10]
Apoptosis Induction Pathway
Caption: Simplified pathway of apoptosis induced by anticancer isoxazoles.
Key Experimental Protocols: Assessing Cytotoxicity
To evaluate the anticancer potential of newly synthesized analogs, a robust and reproducible cytotoxicity assay is essential. The MTT assay is a standard colorimetric method for assessing cell metabolic activity.
Protocol: MTT Assay for Cytotoxicity Evaluation
This protocol is adapted from methodologies used to evaluate the anticancer activity of isoxazole derivatives.[2]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Causality and Self-Validation: The choice of cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) should be relevant to the therapeutic indication.[1] Each experiment must include positive and negative controls to validate the assay's performance. The dose-response curve provides a self-validating system; a clear sigmoidal curve strengthens the confidence in the calculated IC50 value.
Conclusion and Future Directions
The 3-(trifluoromethyl)isoxazole-4-carboxylic acid scaffold is a remarkably fruitful platform for drug discovery. The SAR data clearly indicate that the trifluoromethyl group is a powerful enhancer of biological activity, particularly in the context of anticancer agents. The carboxylic acid moiety provides a versatile point for modification, enabling the fine-tuning of activity and properties through the synthesis of various carboxamides and other derivatives.
Future research should focus on:
-
Expanding Diversity: Synthesizing novel analogs with diverse substituents at the C5 position and on the N-aryl ring of carboxamides to explore new SAR trends.
-
Mechanism of Action Studies: Elucidating the precise molecular targets for the most potent compounds to understand their mechanism of action fully.
-
Pharmacokinetic Optimization: Improving the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to ensure their suitability for in vivo studies and eventual clinical development.
By leveraging the insights from these SAR studies, researchers can continue to design and develop next-generation isoxazole-based therapeutics with improved efficacy and safety profiles.
References
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Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 38. [Link]
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Guchhait, G., Shreya, A., Kumari, P., Malik, A., Singh, A. K., & Singh, R. P. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 14(28), 20188-20202. [Link]
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Guchhait, G., Shreya, A., Kumari, P., Malik, A., Singh, A. K., & Singh, R. P. (2024). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. ResearchGate. [Link]
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Patterson, J. W., Cheung, P. S., & Ernest, M. J. (1992). 3-Carboxy-5-methyl-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide, a new prodrug for the antiarthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide. Journal of medicinal chemistry, 35(3), 507–510. [Link]
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Guchhait, G., Shreya, A., Kumari, P., Malik, A., Singh, A. K., & Singh, R. P. (2024). Isoxazole-based pharmaceutically important molecules including drugs. ResearchGate. [Link]
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Kim, D., Kim, Y., Lee, Y., Lee, J., Cheon, H. G., & Jung, M. (2011). Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes. Journal of medicinal chemistry, 54(7), 2433–2446. [Link]
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Semantic Scholar. (n.d.). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. [Link]
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de Vries, M., van de Stolpe, A., Helmes, J., de Esch, I. J. P., & Smits, R. A. (2020). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Molecules, 25(24), 5903. [Link]
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Hawash, M., Jaradat, N., & El-Elimat, T. (2024). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PeerJ, 12, e17392. [Link]
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Guo, C., Chen, M., McEachern, D., Meagher, K., & Wang, S. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & medicinal chemistry letters, 20(8), 2465–2469. [Link]
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Czekańska, M., Zboińska, M., Stasiłojć, M., & Jaśkiewicz, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5635. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(Trifluoromethyl)isoxazole-4-carboxylic Acid
This guide provides a detailed, scientifically-grounded protocol for the proper and safe disposal of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The unique chemical properties of this compound, specifically its fluorinated nature, demand a rigorous and informed approach to waste management. This document offers the essential, step-by-step guidance necessary to handle and dispose of this material responsibly, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Part 1: Immediate Safety & Hazard Assessment
Before beginning any work that will generate waste, it is imperative to understand the hazards associated with 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. This compound, like many isoxazole derivatives, presents multiple risks that must be mitigated through proper handling and personal protective equipment (PPE).
Key Hazard Profile
| Hazard Type | Description | Primary Routes of Exposure |
| Skin Irritation | Causes skin irritation upon direct contact.[1][2] | Dermal contact |
| Eye Irritation | Causes serious eye irritation and potentially significant damage.[1][2] | Ocular contact (splashes, dust) |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol.[3][4] | Inhalation |
Mandatory Personal Protective Equipment (PPE)
Adherence to the correct PPE is the first line of defense against accidental exposure. The following equipment is mandatory when handling 3-(Trifluoromethyl)isoxazole-4-carboxylic acid in any form.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields. | Protects against splashes of solutions or airborne dust particles from entering the eyes.[5][6] |
| Hand Protection | Chemical-resistant nitrile gloves. | Prevents direct skin contact and potential absorption. Gloves must be inspected before use and disposed of as contaminated waste after handling.[4][5] |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | Work in a certified chemical fume hood. | A fume hood is essential to minimize the inhalation of dust or vapors.[3][5][7] For situations with a high potential for dust generation, a NIOSH-approved respirator may be necessary.[3][5][8] |
Part 2: The Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle for disposing of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid is to treat it as hazardous chemical waste . Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[5][7] Disposal must be managed by a licensed and approved waste disposal facility.[1][5][6][7][9]
Step 1: Waste Identification and Segregation
-
Treat all forms of the compound (pure solid, solutions) and any materials contaminated with it (e.g., gloves, weigh boats, paper towels, absorbent pads) as hazardous waste.[5]
-
Maintain separate, dedicated waste streams for solid and liquid waste to comply with disposal facility requirements.
Step 2: Waste Collection and Containment
-
Solid Waste:
-
Collect pure 3-(Trifluoromethyl)isoxazole-4-carboxylic acid and contaminated solid materials in a dedicated, leak-proof container with a secure lid.[3][5]
-
The container must be made of a material compatible with the chemical. The original product container is often a suitable choice if it is in good condition.[5]
-
-
Liquid Waste:
-
If the compound is in a solution, collect it in a chemically resistant, leak-proof container with a secure screw-top cap.[5]
-
Ensure adequate headspace in the container to allow for vapor expansion and prevent pressure buildup.
-
Step 3: Labeling
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "3-(Trifluoromethyl)isoxazole-4-carboxylic acid".
-
Include any known solvent components and their approximate concentrations for liquid waste. Proper labeling is a critical safety and regulatory requirement that ensures safe handling by all personnel, from the lab to the final disposal facility.
Step 4: Storage and Transfer
-
Store sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[6][7]
-
Keep containers tightly closed except when adding waste.[5]
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a contracted licensed waste disposal company.[1]
Part 3: The Scientific Basis for Disposal: The Challenge of the C-F Bond
Understanding the chemical structure of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid is key to appreciating why specialized disposal is non-negotiable. The presence of the trifluoromethyl (-CF3) group places this compound in the broad category of per- and polyfluoroalkyl substances (PFAS).
The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry.[10] This exceptional stability makes PFAS compounds, including this one, highly resistant to natural degradation, earning them the name "forever chemicals."
Recommended Disposal Technology: High-Temperature Incineration
Due to the robustness of the C-F bond, the most effective and recommended disposal technology is high-temperature thermal destruction (incineration).[10][11]
-
Mechanism: Licensed hazardous waste incinerators operate at extremely high temperatures (often exceeding 1,000°C) and with sufficient residence times to provide the energy required to break the C-F bonds.[10][12]
-
Byproduct Management: The thermal decomposition of fluorinated organic compounds generates highly corrosive and toxic hydrogen fluoride (HF) gas.[10] Professional disposal facilities are equipped with sophisticated flue gas scrubbing systems that neutralize acidic gases like HF before they are released into the atmosphere.[7][10]
Attempting to dispose of this compound through standard means would lead to its persistence and accumulation in the environment. Entrusting it to a specialized facility ensures its complete destruction in a controlled and safe manner.[4][7]
Part 4: Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Ventilate: Immediately alert others and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[5][7]
-
Don PPE: Before addressing the spill, put on all required PPE as detailed in Part 1.[3][5]
-
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent to cover and contain the spill.[5]
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container. Avoid creating dust .[3][4][5][6]
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.
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Operational Guide to Personal Protective Equipment for Handling 3-(Trifluoromethyl)isoxazole-4-carboxylic acid
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 3-(Trifluoromethyl)isoxazole-4-carboxylic acid. As a Senior Application Scientist, my objective is to offer a framework that moves beyond a simple checklist, grounding each recommendation in the specific chemical properties and potential hazards of this compound. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
Hazard Assessment: Understanding the Rationale for Protection
3-(Trifluoromethyl)isoxazole-4-carboxylic acid and its structural analogs present several key hazards that dictate the required level of personal protective equipment. A thorough understanding of these risks is the foundation of a robust safety culture. The primary hazards, based on data from similar isoxazole derivatives and trifluoromethyl-containing compounds, are summarized below.[1][2]
| Hazard Classification | GHS Hazard Statement | Implication for the Researcher |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Accidental ingestion via contaminated hands or surfaces could lead to toxic effects.[2][3][4] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact can cause redness, inflammation, or chemical burns.[2][5] |
| Serious Eye Irritation (Category 2/2A) | H319: Causes serious eye irritation | Splashes or airborne dust can result in significant eye damage.[2][4][5] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[2][4] |
These classifications necessitate a multi-layered PPE strategy that prevents exposure through all potential routes: dermal (skin), ocular (eyes), inhalation (respiratory), and ingestion.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE must be deliberate, with each component chosen to counteract a specific hazard identified above. The following equipment is mandatory when handling 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Tight-sealing safety goggles or safety glasses with side shields. A face shield should be worn over goggles during splash-risk procedures. | Standard eyeglasses are insufficient. Protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166 to guard against splashes and fine dust particles.[1][4][6] |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile provides a good barrier against a range of chemicals. Always inspect gloves before use and use proper removal techniques to avoid contamination.[7] For prolonged tasks, consider double-gloving or changing gloves every 30-60 minutes to prevent breakthrough.[8] |
| Body Protection | A long-sleeved, cuffed laboratory coat. | This protects skin and personal clothing from incidental contact and minor spills.[1][9] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | All handling of the solid compound or its solutions should occur within a certified chemical fume hood. | A fume hood provides the primary engineering control to minimize inhalation exposure.[1][9] If a fume hood is not available or if dust/aerosols could be generated outside of one, a NIOSH-approved air-purifying respirator with appropriate cartridges is required.[6][10] Surgical masks offer no protection against chemical vapors or dust.[8] |
Procedural Protocol: A Step-by-Step Workflow for Safe Handling
A disciplined, sequential approach to handling, from preparation to cleanup, is essential for minimizing risk.
Pre-Operational Checks & PPE Donning
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly. Ensure that an eyewash station and safety shower are accessible and unobstructed.[11]
-
Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before beginning work to minimize movement in and out of the handling area.
-
Don PPE: Put on protective equipment in the following order:
-
Laboratory coat.
-
Safety goggles and/or face shield.
-
Gloves (pull cuffs over the sleeves of the lab coat).
-
Compound Handling
-
Weighing: Conduct all weighing of the solid compound on a disposable weigh boat or paper inside the chemical fume hood to contain any dust.
-
Dissolution: When preparing solutions, add the solid 3-(Trifluoromethyl)isoxazole-4-carboxylic acid to the solvent slowly to avoid splashing.
-
Post-Handling: After the procedure is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.
PPE Doffing and Hygiene
-
Remove PPE: Remove PPE in an order that minimizes cross-contamination, typically:
-
Gloves (using a peel-off method without touching the outer surface).
-
Face shield and/or goggles.
-
Laboratory coat.
-
-
Dispose: Discard disposable PPE in the designated hazardous waste container.[9]
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.[5][11]
Caption: Workflow for handling 3-(Trifluoromethyl)isoxazole-4-carboxylic acid.
Emergency and Disposal Plans
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Ventilate: Alert others and evacuate the immediate area. Ensure the area is well-ventilated.[9]
-
Don PPE: Wear all required PPE, including respiratory protection if necessary.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand.[9]
-
Collect: Carefully sweep the absorbed material into a dedicated, sealed, and clearly labeled container for hazardous waste. Avoid creating dust.[9]
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
All materials contaminated with 3-(Trifluoromethyl)isoxazole-4-carboxylic acid must be treated as hazardous chemical waste.
-
Solid Waste: Collect contaminated items (e.g., gloves, weigh paper, absorbent material) in a dedicated, leak-proof, and clearly labeled container.[1][9]
-
Liquid Waste: Collect solutions in a chemically resistant, sealed container with a secure cap.[9]
-
Regulatory Compliance: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9] All waste must be disposed of through a licensed waste disposal facility in accordance with all applicable federal, state, and local regulations.[1][12]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


